molecular formula C5H6Cl2N2 B1434146 3-Chloro-4-methylpyridazine hydrochloride CAS No. 1566649-48-6

3-Chloro-4-methylpyridazine hydrochloride

Cat. No.: B1434146
CAS No.: 1566649-48-6
M. Wt: 165.02 g/mol
InChI Key: HQDQVGPSLPUHOK-UHFFFAOYSA-N
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Description

3-Chloro-4-methylpyridazine hydrochloride is a useful research compound. Its molecular formula is C5H6Cl2N2 and its molecular weight is 165.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-4-methylpyridazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2.ClH/c1-4-2-3-7-8-5(4)6;/h2-3H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQDQVGPSLPUHOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566649-48-6
Record name Pyridazine, 3-chloro-4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1566649-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Chloro-4-methylpyridazine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-methylpyridazine hydrochloride, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, reactivity, and its emerging role in the development of novel therapeutics, particularly in the realm of kinase inhibition.

Core Chemical Identity

1.1. Chemical Structure and IUPAC Name

This compound is the hydrochloride salt of the parent compound, 3-chloro-4-methylpyridazine. The core structure consists of a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms in the pyridazine ring.

The IUPAC name for the parent compound is 3-chloro-4-methylpyridazine .[1] The hydrochloride salt is named This compound .

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

1.2. Physicochemical Properties

A summary of the key physicochemical properties of 3-chloro-4-methylpyridazine is presented in the table below. Data for the hydrochloride salt is limited in publicly available resources.

PropertyValueSource
IUPAC Name 3-chloro-4-methylpyridazine[1]
CAS Number 68206-04-2[1]
Molecular Formula C₅H₅ClN₂[1]
Molecular Weight 128.56 g/mol [1]
Physical Form Liquid[1]
InChI 1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3[1]
InChI Key JUCXIWZFENGFJP-UHFFFAOYSA-N[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that begins with the construction of the pyridazinone ring system, followed by chlorination and subsequent salt formation.

2.1. Synthesis of the Precursor: 4-methyl-3(2H)-pyridazinone

A common route to 4-methyl-3(2H)-pyridazinone involves the cyclization of a suitable precursor, such as a γ-keto acid, with hydrazine. A general procedure for the synthesis of 4,5-dihydro-3(2H)-pyridazinones involves the ring closure of a β-keto acid with hydrazine in refluxing ethanol.[2]

A more specific protocol for the synthesis of 4-methyl-3(2H)-pyridazinone involves the bromination of 4-methyl-4,5-dihydropyridazin-3(2H)-one.

Experimental Protocol: Synthesis of 4-methyl-3(2H)-pyridazinone [3]

  • Dissolve bromine (27.4 mL, 0.535 mol) in glacial acetic acid (70 mL).

  • Slowly add the bromine solution dropwise to a solution of 4-methyl-4,5-dihydropyridazin-3(2H)-one (25.8 g, 0.232 mol) in glacial acetic acid (330 mL), maintaining the reaction temperature at approximately 50 °C.

  • After the addition is complete, heat the reaction mixture to 80 °C and maintain for 2 hours.

  • Upon completion, cool the mixture to room temperature and concentrate to dryness under reduced pressure to yield 4-methyl-3(2H)-pyridazinone.

2.2. Chlorination to 3-Chloro-4-methylpyridazine

The conversion of the pyridazinone to the desired chloropyridazine is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol: Synthesis of 3-Chloro-4-methylpyridazine [4]

  • Dissolve 4-methyl-3(2H)-pyridazinone (12.2 g, 0.112 mol) in phosphorus oxychloride (125 mL).

  • Heat the mixture to reflux (90 °C) for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature and concentrate to near dryness under reduced pressure.

  • Carefully pour the concentrated residue into an ice/water mixture.

  • Adjust the pH to basic by the slow addition of a 4N NaOH solution.

  • Extract the aqueous layer with diethyl ether, followed by a secondary extraction with dichloromethane (DCM).

  • Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-4-methylpyridazine.

Synthesis_Workflow

Diagram 1: Synthetic workflow for this compound.

2.3. Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 3-chloro-4-methylpyridazine, with a solution of hydrogen chloride in an organic solvent.

Experimental Protocol: Preparation of this compound [5]

  • Dissolve 3-chloro-4-methylpyridazine in a suitable anhydrous organic solvent (e.g., diethyl ether or dioxane).

  • To this solution, add a solution of 4 M HCl in dioxane dropwise with stirring.

  • Continue the addition until precipitation of the hydrochloride salt is complete.

  • Collect the solid precipitate by filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.

Reactivity and Chemical Behavior

The reactivity of 3-chloro-4-methylpyridazine is primarily dictated by the electron-deficient nature of the pyridazine ring and the presence of the labile chloro substituent.

3.1. Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing effect of the two adjacent nitrogen atoms activates the C-Cl bond towards attack by nucleophiles. This allows for the introduction of a wide range of functional groups at this position, making it a versatile intermediate for the synthesis of more complex molecules. Common nucleophiles used in these reactions include amines, alcohols, and thiols.

SNAr_Reaction

Diagram 2: General scheme for nucleophilic aromatic substitution on 3-chloro-4-methylpyridazine.

Applications in Drug Discovery and Development

The pyridazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 3-Chloro-4-methylpyridazine serves as a valuable starting material for the synthesis of compounds targeting various biological pathways.

4.1. Kinase Inhibitors

A significant application of chloropyridazine derivatives is in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

For instance, pyridazine-based compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[6] The general structure of many kinase inhibitors involves a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The 3-chloro-4-methylpyridazine moiety can be elaborated through nucleophilic substitution to introduce various side chains that can interact with specific residues in the kinase active site, thereby leading to potent and selective inhibition.

p38_Inhibition

Diagram 3: Simplified representation of the p38 MAP kinase signaling pathway and the inhibitory action of a 3-chloro-4-methylpyridazine-derived inhibitor.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis is achievable through established methods, and its reactivity, particularly its susceptibility to nucleophilic aromatic substitution, allows for the straightforward generation of diverse compound libraries. The demonstrated potential of the pyridazine core in kinase inhibition highlights the importance of this scaffold in the development of novel therapeutics for a range of diseases. Further exploration of the chemical space around this molecule is likely to yield new and potent drug candidates.

References

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Retrieved from [Link]

  • Ghavimi, B., et al. (2014). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 13(4), 1267–1275. Retrieved from [Link]

  • Google Patents. (n.d.). US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • SciSpace. (2014). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Retrieved from [Link]

  • MDPI. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ScienceDirect. (2014). Synthesis and chemistry of pyridazin-3(2H)-ones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-4-methylpyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the stability and recommended storage conditions for 3-Chloro-4-methylpyridazine hydrochloride. As a crucial building block in medicinal chemistry and drug discovery, understanding its stability profile is paramount for ensuring the integrity of research and the quality of synthesized compounds. Due to the limited availability of direct stability studies on this specific molecule, this paper integrates data from structurally related compounds, fundamental chemical principles, and established best practices to provide a robust and scientifically grounded resource.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a chloro and a methyl group, and it is supplied as a hydrochloride salt. The pyridazine core is a common motif in pharmacologically active molecules, and the presence of a reactive chlorine atom makes it a versatile intermediate for further chemical modifications, such as nucleophilic substitution reactions. Its hydrochloride form generally enhances solubility in aqueous media and improves handling characteristics of the solid material.

Given its role as a synthetic precursor, maintaining the chemical integrity of this compound is critical. Degradation can lead to the formation of impurities that may interfere with subsequent synthetic steps, reduce yields, and introduce contaminants into the final active pharmaceutical ingredient (API). This guide aims to provide a thorough understanding of the factors that can affect its stability and to propose best practices for its storage and handling.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The following sections detail the probable degradation pathways based on the chemical nature of the chloro-pyridazine ring system.

Hydrolytic Stability

One of the primary degradation pathways for chloro-substituted heteroaromatic compounds is hydrolysis. The chlorine atom attached to the electron-deficient pyridazine ring is susceptible to nucleophilic substitution by water. This reaction is often catalyzed by acidic or basic conditions.

In acidic media , the pyridazine nitrogen atoms can be protonated, further activating the ring towards nucleophilic attack. Studies on similar compounds, such as 3,6-dichloropyridazine, have shown that hydrolysis can occur in an acidic environment[1]. The likely product of hydrolysis would be the corresponding hydroxypyridazine derivative, 3-Hydroxy-4-methylpyridazine, and hydrochloric acid.

Under neutral and basic conditions , the rate of hydrolysis may vary. While direct data for this compound is unavailable, it is a common observation that the hydrolysis of many organic compounds is pH-dependent[2]. For some related compounds, degradation is more efficient at neutral to basic pH[3].

A proposed hydrolytic degradation pathway is illustrated below:

G 3-Chloro-4-methylpyridazine_hydrochloride 3-Chloro-4-methylpyridazine Hydrochloride Hydrolysis Hydrolysis (H₂O, Δ) 3-Chloro-4-methylpyridazine_hydrochloride->Hydrolysis 3-Hydroxy-4-methylpyridazine 3-Hydroxy-4-methylpyridazine Hydrolysis->3-Hydroxy-4-methylpyridazine HCl HCl Hydrolysis->HCl G cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 HPLC Analysis Stock Prepare 1 mg/mL Stock Solution Working Dilute to 0.1 mg/mL Working Solution Stock->Working Thermal Thermal Degradation (Solid, 80°C) Stock->Thermal Photo Photodegradation (ICH Q1B) Stock->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) Working->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Working->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) Working->Oxidation Inject Inject Samples into HPLC Acid->Inject Base->Inject Oxidation->Inject Thermal->Inject Photo->Inject Analyze Analyze Chromatograms for Degradation Products and Purity Inject->Analyze

Sources

Technical Guide: 1H NMR Analysis of 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 3-Chloro-4-methylpyridazine hydrochloride (CAS: 1007375-74-3).[1] As a critical intermediate in the synthesis of bioactive agrochemicals and pharmaceutical scaffolds (e.g., Minaprine analogs), accurate structural verification is paramount. This document details the theoretical chemical shift assignments, specific solvation protocols for hydrochloride salts, and a self-validating logic tree for signal confirmation.

Part 1: Structural Context & Theoretical Prediction

The Molecule

The target compound consists of a pyridazine ring (1,2-diazine) substituted with a chlorine atom at position 3 and a methyl group at position 4.[1] The hydrochloride salt form implies protonation, typically occurring at the less sterically hindered nitrogen or distributed via resonance, significantly affecting chemical shifts compared to the free base.

The "Salt Effect" in NMR

The hydrochloride counterion introduces two critical variables into the spectral analysis:

  • Global Deshielding: The positive charge on the ring nitrogen withdraws electron density from the aromatic system, shifting ring protons downfield (typically +0.5 to +1.0 ppm relative to the free base).[1]

  • Exchangeable Protons: The acidic proton (

    
    ) becomes a distinct spectral feature in aprotic polar solvents (DMSO-d6) but vanishes in protic solvents (D2O/MeOD) due to rapid deuterium exchange.[1]
    
Predicted Spectral Features (DMSO-d6)

Based on substituent additivity rules for electron-deficient heterocycles:

  • H-6 (Aromatic): Located

    
     to the nitrogen.[1] Most deshielded proton.[2]
    
  • H-5 (Aromatic): Located

    
     to the nitrogen and ortho to the methyl group.[1]
    
  • Methyl (C4-Me): Attached to the aromatic ring; appears as a singlet or fine doublet (allylic coupling).[1]

Part 2: Sample Preparation Protocol (Self-Validating System)

To ensure reproducibility and prevent artifacts (e.g., hydrolysis or peak broadening), follow this strict protocol.

Solvent Selection[1]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1]

    • Reasoning: Excellent solubility for HCl salts; non-exchangeable nature allows observation of the acidic

      
       proton.
      
  • Alternative: D2O (Deuterium Oxide).[1]

    • Utility: Use only if solubility in DMSO is poor. Warning: The

      
       peak will disappear, and H-6 may shift slightly upfield due to different solvation shells.
      
Preparation Workflow

The following diagram outlines the decision logic for sample preparation to minimize water artifacts and ensure salt stability.

SamplePrep Start Solid Sample (Hygroscopic HCl Salt) Dry Vacuum Dry (40°C, 2h) Start->Dry Remove H2O Solvent Select Solvent: DMSO-d6 (99.9%) Dry->Solvent Dissolve Dissolve (10-15 mg / 0.6 mL) Solvent->Dissolve Check Visual Check: Clear Solution? Dissolve->Check Filter Filter through Glass Wool Check->Filter No (Turbid) Acquire Acquire Spectrum (Wait 5 min for eq.) Check->Acquire Yes Filter->Acquire

Figure 1: Sample preparation workflow emphasizing moisture control for hygroscopic salts.

Part 3: Spectral Analysis & Assignment[1][4]

Chemical Shift Data (DMSO-d6, 400 MHz)

The following values represent the high-confidence expected ranges for the hydrochloride salt.

Signal AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Notes
NH⁺ 10.5 – 13.0Broad Singlet1HN/AVariable position; concentration dependent.[1]
H-6 9.10 – 9.40Doublet (d)1H


to Nitrogen; most downfield aromatic.
H-5 7.80 – 8.10Doublet (d)1H


to Nitrogen; ortho to Methyl.
H₂O ~3.33Broad SingletVariableN/AResidual water from hygroscopic salt.
DMSO 2.50QuintetSolventN/AResidual solvent peak (Reference).
CH₃ 2.35 – 2.55Singlet (s)3HN/AMay overlap with DMSO; check shoulder.
Assignment Logic Tree

Use this logic flow to confirm the identity of the peaks and distinguish them from impurities.

AssignmentLogic Start Analyze Spectrum (DMSO-d6) Aromatic Aromatic Region (7.5 - 9.5 ppm) Start->Aromatic Aliphatic Aliphatic Region (2.0 - 3.0 ppm) Start->Aliphatic H6_Check Peak > 9.0 ppm? Doublet? Aromatic->H6_Check H5_Check Peak ~ 8.0 ppm? Doublet? Aromatic->H5_Check Me_Check Peak ~ 2.4 ppm? Singlet? Aliphatic->Me_Check Confirm_H6 Confirmed: H-6 (Alpha to N) H6_Check->Confirm_H6 Yes (J~5Hz) Confirm_H5 Confirmed: H-5 (Beta to N) H5_Check->Confirm_H5 Yes (J~5Hz) Confirm_Me Confirmed: Methyl (Check DMSO overlap) Me_Check->Confirm_Me Yes (Int=3H) Confirm_H6->Confirm_H5 Correlate COSY (Cross-peak)

Figure 2: Logic tree for signal assignment and structural verification.

Critical Interpretation Notes
  • The Methyl/Solvent Overlap: The methyl group of 3-chloro-4-methylpyridazine often falls very close to the residual DMSO pentet (2.50 ppm).

    • Solution: If the integration of the methyl group is ambiguous, run the spectrum in CDCl3 (if soluble) or MeOD (Methyl ~2.4 ppm, Solvent ~3.31 ppm) to decouple the signals.

  • Coupling Constants: The vicinal coupling (

    
    ) between H-5 and H-6 in pyridazines is characteristically smaller (4–6 Hz) than in pyridines (5–8 Hz). A coupling of ~5.0 Hz is a strong diagnostic confirmation of the 3,4-substitution pattern (leaving 5,6 unsubstituted).
    

Part 4: Troubleshooting & Artifacts

"Missing" Protons[1]
  • Symptom: Integration of the aromatic region is correct (1:1), but the broad peak at >10 ppm is missing.

  • Cause: Wet DMSO or use of MeOD/D2O causing proton exchange.

  • Fix: Dry the sample in a vacuum desiccator over

    
     and use a fresh ampoule of DMSO-d6.
    
Extra Peaks[1]
  • ~3.33 ppm: Water (H2O).

  • ~1.23 ppm & ~3.57 ppm: Ethanol/Diethyl ether residues (common from HCl salt precipitation steps).

  • ~5.76 ppm: Dichloromethane (if used in extraction).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for heterocyclic coupling constants).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine (Analogous Structure for Shift Comparison). [3]

  • ChemicalBook. (2023).[1] 3-Methylpyridazine NMR Data (Reference for Pyridazine Ring Coupling).

Sources

13C NMR analysis of 3-Chloro-4-methylpyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Analysis of 3-Chloro-4-methylpyridazine Hydrochloride
Content Type:  Technical Guide / Application Note
Audience:  Analytical Chemists, Medicinal Chemists, and Drug Development Scientists.

Executive Summary: The Analytical Context

This compound (CAS 72093-04-0) is a high-value heterocyclic building block, frequently employed in the synthesis of tyrosine kinase inhibitors and other bioactive pyridazine scaffolds.[1]

For the analytical scientist, this molecule presents a specific set of challenges in


C NMR spectroscopy:
  • Quaternary Carbon Detection: Two of the four ring carbons (C3 and C4) are quaternary, often resulting in low signal-to-noise (S/N) ratios under standard acquisition parameters.

  • Salt-Induced Shifts: The hydrochloride salt form significantly alters chemical shifts compared to the free base, primarily due to protonation at the pyridazine nitrogens (N1/N2), necessitating careful solvent selection and shift referencing.

  • Regioisomerism: Distinguishing the 3-chloro-4-methyl isomer from the 3-chloro-5-methyl analog requires precise assignment of quaternary carbons, which cannot be achieved by

    
    H NMR alone.
    

This guide provides a validated protocol for the structural elucidation of this intermediate, prioritizing sensitivity optimization and definitive structural assignment.

Structural Dynamics & Theoretical Shifts

Understanding the electronic environment is a prerequisite for accurate assignment. The pyridazine ring is a 1,2-diazine. In the hydrochloride salt, protonation typically occurs at the most basic nitrogen. While N1 is flanked by the electron-withdrawing chlorine, N2 is generally more accessible, though dynamic exchange often results in a time-averaged signal in solution.

Predicted Chemical Shift Ranges (DMSO-

)

Note: Values are theoretical estimates based on substituent additivity rules for pyridazines and salt effects.

Carbon PositionTypeHybridizationPredicted Shift (

, ppm)
Electronic Influences
C3 Quaternary

152.0 – 158.0 Deshielded by

-N and directly attached Cl.
C4 Quaternary

138.0 – 144.0 Substituted by Methyl (+I effect).
C5 Methine (CH)

128.0 – 132.0

-position to N; typically the most shielded ring carbon.
C6 Methine (CH)

150.0 – 156.0

-position to N; highly deshielded.
4-Me Methyl (

)

16.0 – 20.0 Typical benzylic-like methyl shift.

Experimental Protocol

3.1 Sample Preparation

The hydrochloride salt is polar and potentially hygroscopic. Non-polar solvents like


 are unsuitable due to poor solubility and potential aggregation.
  • Solvent: DMSO-

    
     (99.9% D) is the standard. It ensures complete solubility and stabilizes the protonated species.
    
  • Concentration: Prepare a 30–50 mg/mL solution. High concentration is critical for detecting the quaternary C3 and C4 carbons within a reasonable timeframe.

  • Vessel: 5 mm high-precision NMR tube.

  • Reference: Calibrate to the DMSO-

    
     septet center at 39.52 ppm .
    
3.2 Acquisition Parameters (The "Quaternary" Protocol)

Standard proton-decoupled carbon scans often miss C3 and C4 due to long spin-lattice relaxation times (


).
  • Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if phase editing is desired).

  • Relaxation Delay (

    
    ):  Set to 2.0 – 3.0 seconds . (Standard is often 1.0s, which is insufficient for quaternary carbons in heterocycles).
    
  • Spectral Width: 240 ppm (–20 to 220 ppm).

  • Scans (NS): Minimum 1024 scans (approx. 1 hour) for adequate S/N on quaternary peaks.

  • Temperature: 298 K (25°C).

3.3 Workflow Visualization

The following diagram outlines the logical flow from sample prep to data validation.

NMR_Workflow Prep Sample Prep (DMSO-d6, 50mg/mL) LockShim Lock & Shim (Auto-shim Z1-Z4) Prep->LockShim Param Parameter Set (D1 = 3.0s, NS = 1024) LockShim->Param Acquire Acquisition (1H Decoupled 13C) Param->Acquire Process Processing (LB = 1.0-3.0 Hz) Acquire->Process Validation Validation (HSQC/HMBC) Process->Validation

Figure 1: Optimized NMR acquisition workflow for heterocyclic salts.

Structural Assignment Logic

To definitively assign the structure, you must correlate the proton backbone with the carbon skeleton.

4.1 The 1D Spectrum Analysis
  • Aliphatic Region (15-25 ppm): Look for the single methyl peak.

  • Aromatic Region (120-160 ppm):

    • Intense Peaks: C5 and C6 (Methines) will have higher intensity due to Nuclear Overhauser Effect (NOE) enhancement from attached protons.

    • Weak Peaks: C3 and C4 (Quaternary) will be significantly smaller.

4.2 2D NMR Correlation (The "Self-Validating" Step)

Do not rely on chemical shift databases alone. Use 2D experiments to prove connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Correlates C-H bonds directly.

    • C5 will correlate with the aromatic proton doublet (approx 7.5-8.0 ppm).

    • C6 will correlate with the aromatic proton doublet (approx 9.0-9.5 ppm, deshielded by N).

    • 4-Me carbon correlates with the methyl singlet (approx 2.3-2.6 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This is the critical experiment for the quaternary carbons.

    • Assigning C4: Look for a strong 2-bond correlation (

      
      ) from the Methyl protons to the quaternary carbon at ~140 ppm.
      
    • Assigning C3: Look for a 3-bond correlation (

      
      ) from the Methyl protons to the quaternary carbon at ~155 ppm. Note: C3 is attached to Cl, making it distinctively deshielded.
      

Assignment_Logic Methyl_H Methyl Protons (1H) C_Me C-Methyl (Aliphatic) Methyl_H->C_Me HSQC (1-bond) C4 C4 (Quaternary) Methyl_H->C4 HMBC (2-bond) C3 C3 (Cl-Substituted) Methyl_H->C3 HMBC (3-bond) Ring_H Ring Protons (H5, H6) Ring_H->C4 HMBC (3-bond) C5_6 C5 / C6 (Methines) Ring_H->C5_6 HSQC (1-bond)

Figure 2: HMBC/HSQC connectivity map. Green arrows indicate direct attachment; Yellow dashed arrows indicate long-range coupling.

Troubleshooting & Quality Control

Common Pitfall: Hydrolysis

3-Halo-pyridazines are susceptible to hydrolysis at the C3 position, especially in acidic aqueous conditions, converting the C-Cl to C-OH (pyridazinone).

  • Indicator: Appearance of a carbonyl signal near 160–165 ppm and loss of the C-Cl quaternary signal.

  • Prevention: Ensure DMSO-

    
     is dry (store over molecular sieves) and analyze immediately after dissolution.
    
Common Pitfall: Solvent Impurities
  • DMSO-

    
     (Residual):  Pentet at 39.5 ppm .
    
  • Water: Broad singlet in

    
    H NMR at ~3.33 ppm; usually invisible in 
    
    
    
    C unless concentration is very high.
  • Ethanol/Methanol: Common residual solvents from recrystallization. Check for peaks at 18.5/56.0 ppm (EtOH) or 48.6 ppm (MeOH).

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 2762925, 3-Chloro-4-methylpyridine (Analogous structure for shift comparison). Retrieved from [Link]

  • Solvent Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • General Heterocyclic NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Standard Text).
  • Spectral Database: SDBS (Spectral Database for Organic Compounds), AIST. Search for Pyridazine derivatives. Retrieved from [Link]

Sources

The Multifaceted Biological Activities of Pyridazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including a high dipole moment and hydrogen bonding capabilities, have rendered it a versatile core for the design and development of a plethora of biologically active compounds. This technical guide provides an in-depth exploration of the diverse pharmacological activities of pyridazine derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the core synthesis strategies, elucidate the intricate mechanisms of action across various therapeutic areas, and provide detailed experimental protocols for the evaluation of these potent molecules. The narrative is underpinned by a rigorous examination of structure-activity relationships, providing a rational basis for future drug design endeavors.

Introduction: The Pyridazine Core - A Privileged Structure in Medicinal Chemistry

Pyridazine and its derivatives have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties, such as increased polarity and the ability to act as both hydrogen bond donors and acceptors.[3] These characteristics facilitate strong and specific interactions with biological targets, making the pyridazine scaffold a fertile ground for the development of novel therapeutic agents.[4] This guide will systematically explore the prominent biological activities of pyridazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential, while also touching upon their roles in cardiovascular diseases, neurological disorders, and agrochemical applications.

Synthetic Strategies for Bioactive Pyridazine Derivatives

The biological potential of pyridazine derivatives is intrinsically linked to the synthetic accessibility of a diverse range of substituted analogs. Several robust synthetic methodologies have been developed to construct the pyridazine core and introduce various functionalities.

Condensation of 1,4-Dicarbonyl Compounds with Hydrazines

A cornerstone in pyridazine synthesis is the reaction of 1,4-dicarbonyl compounds (succinaldehydes or γ-ketoaldehydes/ketones) with hydrazine or its derivatives. This versatile method allows for the formation of the pyridazine ring through a cyclocondensation reaction.[5]

General Synthetic Workflow: 1,4-Dicarbonyl Condensation

reagents 1,4-Dicarbonyl Compound + Hydrazine Derivative reaction Cyclocondensation (Heat) reagents->reaction 1 solvent Solvent (e.g., Ethanol, Acetic Acid) solvent->reaction 2 product Substituted Pyridazine reaction->product 3

Caption: General workflow for pyridazine synthesis via 1,4-dicarbonyl condensation.

From Maleic Anhydride and its Derivatives

Substituted maleic anhydrides serve as valuable starting materials for the synthesis of pyridazinones, a prominent class of bioactive pyridazine derivatives. The reaction with hydrazine hydrate typically proceeds through a ring-opening and subsequent cyclization mechanism.[3]

Diels-Alder Reactions

The [4+2] cycloaddition reaction between a substituted 1,2,4,5-tetrazine and an alkyne is a powerful method for constructing the pyridazine ring, often with the elimination of a small molecule like nitrogen gas. This approach offers a high degree of control over the substitution pattern of the final product.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridazine derivatives have emerged as a significant class of anticancer agents, exhibiting a range of mechanistic actions against various cancer types.[6] Their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis has made them a focal point of oncology research.

Mechanism of Action: Inhibition of Angiogenesis through VEGFR-2

A primary mechanism through which many pyridazine derivatives exert their anticancer effects is by inhibiting vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis.[7] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, these compounds block the downstream signaling cascade, thereby inhibiting the formation of new blood vessels that are crucial for tumor growth and metastasis.

VEGFR-2 Signaling Pathway and its Inhibition by Pyridazine Derivatives

cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyridazine Pyridazine Derivative Pyridazine->VEGFR2 Inhibits ERK ERK PLCg->ERK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Pyridazinone Pyridazinone Derivative Pyridazinone->COX2 Inhibits Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Inhibition of the COX-2 mediated prostaglandin synthesis by pyridazinone derivatives.

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
  • Vicinal Substituents: The presence of specific substituents at adjacent positions on the pyridazinone ring can confer selectivity for COX-2. [8]* Aryl Groups: The nature and substitution pattern of aryl groups attached to the pyridazinone core are critical for binding to the active site of COX-2.

  • Acidic Moieties: The incorporation of acidic functional groups can enhance anti-inflammatory activity, although this needs to be balanced to avoid ulcerogenic effects.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of test compounds.

Step-by-Step Methodology: Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the pyridazine derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

Beyond the major therapeutic areas discussed, pyridazine derivatives have shown promise in a variety of other applications.

  • Cardiovascular Effects: Certain pyridazinone derivatives act as phosphodiesterase III (PDE-III) inhibitors, leading to vasodilation and positive inotropic effects, making them potential candidates for the treatment of heart failure. [9]* Anticonvulsant Activity: A number of pyridazine derivatives have demonstrated anticonvulsant properties in various animal models of epilepsy, with some suggesting a mechanism involving the modulation of GABAergic neurotransmission. [10][11]* Herbicidal Activity: The pyridazine scaffold is also present in some commercial herbicides. These compounds often act by inhibiting key enzymes in plant biosynthetic pathways, such as phytoene desaturase (PDS), leading to bleaching and plant death. [12]

Conclusion and Future Perspectives

The pyridazine core has unequivocally established itself as a "privileged structure" in medicinal chemistry, giving rise to a vast and diverse array of biologically active compounds. This guide has provided a comprehensive overview of the significant therapeutic potential of pyridazine derivatives, highlighting their anticancer, antimicrobial, and anti-inflammatory activities, among others. The elucidation of their mechanisms of action and the continuous refinement of their structure-activity relationships provide a solid foundation for the rational design of next-generation pyridazine-based drugs.

Future research in this area should focus on several key aspects:

  • Target Identification and Validation: For many pyridazine derivatives, the precise molecular targets remain to be fully elucidated. Advanced techniques such as chemoproteomics can be employed to identify novel targets and unravel new mechanisms of action.

  • Optimization of Pharmacokinetic and Pharmacodynamic Properties: While many pyridazine derivatives exhibit potent in vitro activity, their translation into effective clinical candidates requires careful optimization of their ADME (absorption, distribution, metabolism, and excretion) properties.

  • Development of Drug Delivery Systems: Novel drug delivery strategies, such as nanoformulations, can be explored to enhance the solubility, bioavailability, and targeted delivery of promising pyridazine-based compounds. [13] By leveraging the knowledge outlined in this guide and embracing innovative drug discovery technologies, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile pyridazine scaffold.

References

  • VEGFR-2 inhibitor. In: Wikipedia. ; 2023. [Link]

  • Asif M. Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. Current Organocatalysis. 2021;1(3):116-123. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. Eur J Med Chem. 2021;209:112946. [Link]

  • IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Screening of Pyridazinone Hybrids as Anticonvulsant Agents. Arch Pharm (Weinheim). 2017;350(12). [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. ResearchGate. [Link]

  • [Antimicrobial activity of new pyridazine derivatives]. Rev Med Chir Soc Med Nat Iasi. 1999;103(3-4):135-138. [Link]

  • Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. 2018;23(10):2509. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. RSC Med Chem. 2023;14(5):788-842. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • IC 50 and MIC values of compounds against pathogenic bacteria. ResearchGate. [Link]

  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Pharmaceutical Sciences and Research. 2019;10(8):3574-3585. [Link]

  • Pyridazine Derivatives Act as Phosphodiesterase-III, IV, and V Inhibitors. PDF. [Link]

  • A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. IJCRT.org. [Link]

  • Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. J Agric Food Chem. 2024. [Link]

  • Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. J Med Chem. 1995;38(19):3720-3727. [Link]

  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Int J Mol Sci. 2022;23(12):6534. [Link]

  • Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules. 2023;28(21):7303. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. 2023;28(3):1414. [Link]

  • Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy. J Med Chem. 1993;36(15):2176-2184. [Link]

  • Pyridazine and pyridazinone compounds in crops protection: a review. Res Chem Intermed. 2024. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. Chem Res Toxicol. 2018;31(10):1084-1092. [Link]

  • Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega. 2023;8(40):37217-37230. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules. 2022;27(20):7007. [Link]

  • Mode of action of herbicides and recent trends in development: a reappraisal. PDF. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. 2015;5(2):123-137. [Link]

  • Biphenyl Pyridazinone Derivatives as Inhaled PDE4 Inhibitors: Structural Biology and Structure-Activity Relationships. J Med Chem. 2016;59(23):10636-10651. [Link]

  • Mechanisms of action of antiepileptic drugs. Epilepsy Society. [Link]

  • Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. Medscape. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. [Link]

  • Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Faculty of Pharmacy - Assiut University. [Link]

  • Synthesis, anti-microbial evaluation and cytotoxicity bioassay of some synthesized novel pyridazine derivatives comparison to standard. Der Pharma Chemica. 2016;8(18):34-42. [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. 2023;28(21):7398. [Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors. Sami Publishing Company. [Link]

Sources

Navigating the Pyridazine Scaffold: 3-Chloro-4-methylpyridazine Hydrochloride as a Gateway to Bioactive Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, chemistry, and therapeutic applications of 3-Chloro-4-methylpyridazine hydrochloride .

Executive Summary

This compound (Free base CAS: 68206-04-2) is a high-value heterocyclic building block used in the synthesis of diverse pharmaceutical agents. Unlike its pyridine analog (CAPIC, a Nevirapine intermediate), this pyridazine scaffold offers unique electronic properties—specifically high electron deficiency at the C3 and C6 positions—making it an ideal substrate for Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-coupling.[1]

This guide explores its role as a "privileged scaffold" in the development of Kinase Inhibitors (p38 MAPK, HPK1) , PDE4 Inhibitors , and PPAR modulators .[1] It serves as the structural core for libraries targeting inflammatory, oncological, and metabolic pathways.[1]

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS (Free Base) 68206-04-2
Molecular Formula

Key Functionality C3-Chlorine (Electrophilic handle), C4-Methyl (Steric/Hydrophobic anchor)
Primary Reactivity

(Position 3), Suzuki-Miyaura Coupling, Hydrazinolysis

Core Chemistry & Reactivity

The therapeutic potential of this compound lies in its reactivity profile.[1] The 1,2-diazine ring creates a significant dipole, rendering the carbon at position 3 highly susceptible to nucleophilic attack, while the methyl group at position 4 provides metabolic stability and hydrophobic interaction within protein binding pockets.[1]

Synthesis of the Core

The commercial synthesis typically proceeds via the chlorination of 4-methyl-3(2H)-pyridazinone.

Protocol:

  • Precursor: 4-methyl-3(2H)-pyridazinone is suspended in phosphorus oxychloride (

    
    ).
    
  • Chlorination: The mixture is refluxed (approx. 90–100°C) for 3 hours. The carbonyl oxygen is activated by phosphorus, facilitating displacement by chloride.[1]

  • Workup: Excess

    
     is removed in vacuo. The residue is poured into ice water and neutralized with NaOH to precipitate the free base, or treated with HCl/dioxane to isolate the hydrochloride salt.[1]
    
Reactivity Logic (The "Why")[1]
  • C3-Cl Lability: The adjacent nitrogen (N2) pulls electron density, making C3 highly electrophilic.[1] This allows for facile substitution with amines (to make kinase inhibitors) or hydrazines (to make PDE inhibitors) without harsh conditions.[1]

  • C4-Methyl Effect: The methyl group breaks molecular symmetry, preventing regio-isomeric mixtures during subsequent functionalization at C6 and providing a "selectivity filter" in enzymatic binding pockets.[1]

Potential Therapeutic Targets[1][3][4]

Target Class A: Mitogen-Activated Protein Kinases (p38 MAPK)

Therapeutic Area: Autoimmune Diseases (Rheumatoid Arthritis), Inflammation.[1]

Mechanism: Pyridazine derivatives act as bioisosteres for the purine ring of ATP.[1] The N2 nitrogen of the pyridazine ring serves as a hydrogen bond acceptor for the "hinge region" of the kinase (e.g., Met109 in p38


).[1] The 3-amino substituent (derived from displacing the chloride) extends into the hydrophobic pocket.[1]

Synthetic Pathway: Reaction of 3-chloro-4-methylpyridazine with substituted anilines yields 3-anilino-4-methylpyridazines.

  • Key Insight: The 4-methyl group forces the aniline ring to twist, adopting a conformation that enhances selectivity for p38 over other kinases like ERK.[1]

Target Class B: Phosphodiesterase 4 (PDE4)

Therapeutic Area: COPD, Asthma, Psoriasis.[1]

Mechanism: PDE4 hydrolyzes cAMP.[1] Inhibitors often feature a nitrogen-rich heterocycle that mimics the adenine of cAMP. 3-Chloro-4-methylpyridazine is converted into triazolopyridazines or phthalazinone analogs . These fused systems stack against the phenylalanine residue in the PDE4 active site (clamp mechanism).[1]

Synthetic Pathway:

  • Hydrazinolysis: 3-Chloro-4-methylpyridazine + Hydrazine

    
     3-Hydrazino-4-methylpyridazine.
    
  • Cyclization: Reaction with carboxylic acids or orthoesters closes the triazole ring, forming a tricyclic core potent against PDE4.[1]

Target Class C: PPAR Modulators

Therapeutic Area: Type 2 Diabetes, Metabolic Syndrome.[1]

Mechanism: Peroxisome Proliferator-Activated Receptors (PPARs) regulate lipid metabolism. Sulfonamide derivatives of pyridazines have been identified as partial agonists.[1] The pyridazine ring acts as a rigid linker, orienting the sulfonamide tail to interact with the receptor's polar pocket.[1]

Experimental Protocols

Protocol 1: Amination (Kinase Scaffold Synthesis)

This protocol describes the displacement of the C3-chloride with an amine to create a kinase hinge-binder.[1]

Materials:

  • 3-Chloro-4-methylpyridazine HCl (1.0 eq)

  • Aniline derivative (e.g., 3-fluoroaniline) (1.2 eq)[1]

  • Solvent: n-Butanol or NMP (N-methyl-2-pyrrolidone)

  • Acid Catalyst: p-Toluenesulfonic acid (pTsOH) (0.1 eq) or HCl (cat.)[1]

Step-by-Step:

  • Charge: In a pressure vial, dissolve 3-chloro-4-methylpyridazine HCl (1 mmol) and the aniline (1.2 mmol) in n-Butanol (3 mL).

  • Catalysis: Add catalytic pTsOH. Note: Protonation of the pyridazine N2 further activates the C3 position for nucleophilic attack.[1]

  • Reaction: Seal and heat to 130°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting chloride (

    
    ).
    
  • Workup: Cool to room temperature. Concentrate the solvent.[1][2][3]

  • Purification: Dilute with EtOAc, wash with saturated

    
    . Purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Validation:

    
     NMR should show the disappearance of the C3-Cl shift and appearance of the aniline NH signal.
    
Protocol 2: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Used to attach aryl groups for extending the pharmacophore.[1]

Materials:

  • 3-Chloro-4-methylpyridazine (1.0 eq)[4][5][6]

  • Arylboronic acid (1.5 eq)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (3.0 eq)[1]
    
  • Solvent: Dioxane:Water (4:1)[1]

Step-by-Step:

  • Degas: Sparge the solvent mixture with nitrogen for 15 minutes.

  • Combine: Add reactants and catalyst under inert atmosphere (

    
    ).
    
  • Heat: Reflux at 100°C for 4 hours.

  • Extraction: Filter through Celite to remove Pd black.[1] Extract with DCM.[1]

  • Outcome: Yields 3-aryl-4-methylpyridazine.

Visualizing the Strategic Pathways

The following diagram illustrates the divergence from the core scaffold to specific therapeutic classes.

G Core 3-Chloro-4-methylpyridazine (Scaffold) SNAr SNAr Reaction (Nucleophilic Substitution) Core->SNAr + Aniline/Amine (Acid Cat.) Hydraz Hydrazinolysis (+ Hydrazine) Core->Hydraz + N2H4 Suzuki Suzuki Coupling (+ Aryl Boronic Acid) Core->Suzuki Pd(0) Cat. Amino 3-Amino-4-methylpyridazine Derivatives SNAr->Amino Hydrazino 3-Hydrazino Intermediate Hydraz->Hydrazino Biaryl 3-Aryl-4-methylpyridazine Suzuki->Biaryl p38 p38 MAPK Inhibitors (Autoimmune/Inflammation) Amino->p38 Hinge Binding PDE4 PDE4 Inhibitors (Triazolopyridazines) Hydrazino->PDE4 Cyclization (Fused Rings) PPAR PPAR-gamma Modulators (Metabolic Disease) Biaryl->PPAR Sulfonylation

Figure 1: Divergent synthesis pathways from 3-Chloro-4-methylpyridazine to key therapeutic target classes.

References

  • ChemicalBook. (2025).[1][3] 3-Chloro-4-methylpyridazine (CAS 68206-04-2) Properties and Synthesis. Retrieved from [1]

  • BenchChem. (2024).[1] 3-Chloro-6-iodo-4-methylpyridazine: Applications in Kinase Inhibitor Synthesis.[7] Retrieved from [1]

  • Google Patents. (2009).[1] WO2009029625A1 - Heterocyclic PDE4 inhibitors and Nitric Oxide Synthase Inhibitors.[1] Retrieved from [1]

  • MDPI. (2022).[1] Synthetic Pathways to Pyrido[3,4-c]pyridazines and Polycyclic Derivatives.[1] Molecules.[1][8][4][2][7][9][10][11][12] Retrieved from [1]

  • European Patent Office. (2005).[1] EP1786782 B1 - Bisaryl-sulfonamides as PPAR modulators. Retrieved from

Sources

In Silico Analysis of 3-Chloro-4-methylpyridazine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth technical exploration of the in silico modeling of 3-Chloro-4-methylpyridazine hydrochloride, a heterocyclic compound with potential pharmacological applications. Designed for researchers, computational chemists, and drug development scientists, this document navigates the theoretical underpinnings and practical application of a suite of computational techniques. By establishing a logical, field-proven workflow, we aim to elucidate the predictive power of in silico methodologies in modern drug discovery, from initial hit-to-lead exploration to preclinical safety assessment. This guide will utilize p38 MAP kinase, a well-established therapeutic target in inflammatory diseases, as a hypothetical protein of interest to demonstrate these computational approaches, given that pyridazine derivatives have shown activity against a range of biological targets, including kinases.

Introduction: The Rationale for In Silico Modeling

The imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition has positioned in silico modeling as an indispensable tool.[1][2] These computational methods offer a cost-effective and rapid means to characterize novel chemical entities, predict their biological activities, and assess their pharmacokinetic and toxicological profiles. This compound, a member of the pharmacologically significant pyridazine class of heterocycles, represents a candidate for such analysis.[3] Pyridazine derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This guide provides a comprehensive framework for the in silico evaluation of this molecule, employing a multi-faceted approach to generate a holistic preclinical profile.

Physicochemical Characterization of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to any drug discovery campaign. These properties influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For this compound, key physicochemical descriptors can be calculated using computational tools.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₅H₅ClN₂·HClDefines the elemental composition.
Molecular Weight 165.02 g/mol Influences solubility, permeability, and diffusion.
logP (Octanol-Water Partition Coefficient) ~1.5 - 2.0A measure of lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) ~30 - 40 ŲPredicts drug transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 1 (from the hydrochloride)Influences binding affinity and solubility.
Hydrogen Bond Acceptors 2 (pyridazine nitrogens)Key for molecular recognition at the target site.
pKa ~2-3Affects the ionization state at physiological pH, impacting solubility and target interaction.

Note: These values are estimations for the hydrochloride salt and can be more accurately predicted using various computational chemistry software.

Target Identification and Preparation: A Case Study with p38 MAP Kinase

Given the known anti-inflammatory potential of pyridazine derivatives, we have selected the human p38 mitogen-activated protein (MAP) kinase as a hypothetical target for this in silico investigation.[5] p38 MAP kinase is a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines.[6]

Sourcing the Protein Structure

A high-resolution crystal structure of the target protein is paramount for structure-based drug design. The Protein Data Bank (PDB) is the primary repository for these structures. For this guide, we will utilize the crystal structure of human p38 MAP kinase in complex with an inhibitor (PDB ID: 1IAN).[7] This structure provides a well-defined active site for our modeling studies.

Protein Preparation Workflow

The raw PDB file requires meticulous preparation to ensure it is suitable for in silico modeling. This process typically involves:

  • Removal of non-essential molecules: Water molecules, co-solvents, and any co-crystallized ligands are removed.

  • Addition of hydrogen atoms: PDB files often lack explicit hydrogen atoms, which are crucial for accurate force field calculations and hydrogen bonding analysis.

  • Assigning protonation states: The ionization states of amino acid residues (e.g., Histidine, Aspartate, Glutamate) are assigned based on the physiological pH.

  • Energy minimization: The protein structure is subjected to a brief energy minimization to relieve any steric clashes introduced during the preparation steps.

protein_preparation_workflow PDB Download PDB Structure (e.g., 1IAN) Remove Remove Water & Ligands PDB->Remove AddH Add Hydrogens Remove->AddH Protonate Assign Protonation States AddH->Protonate Minimize Energy Minimization Protonate->Minimize Ready Prepared Protein for Docking Minimize->Ready

Caption: Workflow for preparing a protein crystal structure for in silico modeling.

Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] It is instrumental in virtual screening and understanding the molecular basis of ligand-receptor interactions.

Ligand Preparation

The 3D structure of this compound must be generated and optimized. This involves:

  • 2D to 3D conversion: Sketching the 2D structure and converting it to a 3D conformation.

  • Protonation: Ensuring the hydrochloride proton is correctly placed.

  • Energy minimization: Optimizing the ligand's geometry using a suitable force field.

Docking Protocol using AutoDock Vina

AutoDock Vina is a widely used and validated open-source docking program.[9]

Step-by-Step Protocol:

  • Prepare the receptor: Convert the prepared PDB file of p38 MAP kinase to the PDBQT format, which includes atomic charges and atom types.

  • Prepare the ligand: Convert the optimized 3D structure of this compound to the PDBQT format.

  • Define the search space (Grid Box): A 3D grid is centered on the active site of the protein. The dimensions of the grid should be large enough to encompass the entire binding pocket. For p38 MAP kinase, the grid can be centered on the ATP-binding site.

  • Run the docking simulation: Execute AutoDock Vina, providing the prepared receptor and ligand files, and the grid parameters.

  • Analyze the results: Vina will generate a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.

molecular_docking_workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation Ligand_3D Generate 3D Structure of Ligand Ligand_Min Energy Minimize Ligand Ligand_3D->Ligand_Min Ligand_PDBQT Convert to PDBQT Ligand_Min->Ligand_PDBQT Dock Run AutoDock Vina Ligand_PDBQT->Dock Receptor_PDB Prepared Protein Structure Receptor_PDBQT Convert to PDBQT Receptor_PDB->Receptor_PDBQT Grid Define Docking Grid Box Receptor_PDBQT->Grid Grid->Dock Analysis Analyze Binding Poses and Scores Dock->Analysis

Caption: A streamlined workflow for performing molecular docking simulations.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[10][11] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the subtle conformational changes that occur upon ligand binding.

System Setup for GROMACS

GROMACS is a versatile and high-performance software package for performing MD simulations.[12][13]

Step-by-Step Protocol:

  • Prepare the topology: Generate a topology file for the protein-ligand complex, which describes the atom types, charges, and bonded interactions.

  • Solvation: Place the complex in a periodic box of water molecules to mimic the cellular environment.

  • Ionization: Add ions to neutralize the system and achieve a physiological salt concentration.

  • Energy minimization: Minimize the energy of the entire system to remove any bad contacts.

  • Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) and NPT (constant Number of particles, Pressure, and Temperature).

  • Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

Analysis of MD Trajectories

Analysis of the MD trajectory can provide valuable insights:

  • Root Mean Square Deviation (RMSD): Measures the deviation of the protein and ligand from their initial positions, indicating the stability of the complex.

  • Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein.

  • Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over time.

md_simulation_workflow Start Protein-Ligand Complex Topology Generate Topology Start->Topology Solvate Solvate with Water Topology->Solvate Ions Add Ions Solvate->Ions Minimize Energy Minimization Ions->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, RMSF, H-bonds) Production->Analyze

Caption: The sequential workflow for conducting a molecular dynamics simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[14][15] For a novel compound like this compound, QSAR can be used to predict its potential activity based on models built from existing data for similar molecules.

QSAR Workflow
  • Data Collection: A dataset of pyridazine derivatives with known inhibitory activity against p38 MAP kinase is required.

  • Descriptor Calculation: For each molecule in the dataset, a set of molecular descriptors (e.g., constitutional, topological, quantum-chemical) is calculated.

  • Model Building: A statistical model (e.g., multiple linear regression, partial least squares, machine learning algorithms) is generated to correlate the descriptors with the biological activity.

  • Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

  • Prediction: The validated QSAR model is used to predict the activity of this compound.

qsar_workflow Dataset Dataset of Pyridazine Derivatives with Activity Data Descriptors Calculate Molecular Descriptors Dataset->Descriptors Split Split into Training and Test Sets Descriptors->Split Model Build QSAR Model (e.g., MLR, PLS) Split->Model Validate Validate Model Model->Validate Predict Predict Activity of New Compound Validate->Predict

Caption: A typical workflow for developing and applying a QSAR model.

ADMET and In Silico Toxicology Prediction

Early assessment of a compound's ADMET properties is critical to de-risk a drug discovery project.[3][16] Numerous in silico tools are available to predict these properties.

ADMET Prediction

Web-based platforms like SwissADME and admetSAR can provide rapid predictions for a range of ADMET properties:

  • Absorption: Human intestinal absorption, Caco-2 permeability.

  • Distribution: Blood-brain barrier permeability, plasma protein binding.

  • Metabolism: Cytochrome P450 inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, hERG inhibition.[17]

In Silico Toxicology

More specialized software can predict potential toxicological liabilities, such as hepatotoxicity, carcinogenicity, and skin sensitization.[17] These predictions are based on structural alerts and statistical models derived from large toxicological databases.

admet_toxicology_workflow Input 3-Chloro-4-methylpyridazine HCl Structure ADMET ADMET Prediction (SwissADME, admetSAR) Input->ADMET Tox Toxicology Prediction (e.g., DEREK Nexus) Input->Tox Profile Comprehensive ADMET & Toxicity Profile ADMET->Profile Tox->Profile

Caption: An integrated workflow for in silico ADMET and toxicology assessment.

Conclusion: Synthesizing a Holistic In Silico Profile

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of this compound. By systematically applying techniques such as molecular docking, molecular dynamics simulations, QSAR modeling, and ADMET prediction, researchers can generate a detailed preclinical profile of a novel compound. This holistic approach enables data-driven decision-making, facilitates the prioritization of promising candidates, and ultimately contributes to a more efficient and successful drug discovery process. The integration of these computational methods provides a powerful paradigm for navigating the complexities of modern pharmaceutical research.

References

  • RCSB Protein Data Bank. (1998). 1IAN: HUMAN P38 MAP KINASE INHIBITOR COMPLEX. [Link]

  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Receptor–ligand molecular docking. Biophysical reviews, 6(1), 75-87.
  • Pargellis, C., Tong, L., Churchill, L., Cirillo, P. F., Gilmore, T., Graham, A. G., ... & Regan, J. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.
  • PubChem. (n.d.). 3-Chloro-4-methylpyridine. Retrieved from [Link]

  • Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & medicinal chemistry, 17(7), 2823–2829.
  • Zloh, M., & Kirton, S. B. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 10(4), 423–432.
  • Nahi, K. S., Jasim, L. S., & Al-Timimi, F. H. A. (2023). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Egyptian Journal of Chemistry, 66(10), 405-423.
  • Lemkul, J. A. (2019). GROMACS Tutorial: Protein-Ligand Complex. MD Tutorials. [Link]

  • Sci-Ed. (n.d.). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Retrieved from [Link]

  • Myint, K. Z., & Xie, X. Q. (2018). In silico toxicology: computational methods for the prediction of chemical toxicity.
  • Met-Insight. (2024). Structure-Based QSAR Modeling of RET Kinase Inhibitors from 49 Different 5,6-Fused Bicyclic Heteroaromatic Cores to Patent-Driven Validation. Retrieved from [Link]

  • Hollingsworth, S. A., & Dror, R. O. (2018).
  • Scripps Research. (2020). Tutorial – AutoDock Vina. [Link]

  • Garcia-Sosa, A. T., & Maran, U. (2022). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. International Journal of Molecular Sciences, 23(23), 15309.
  • Royal Statistical Society. (n.d.). Best Practices for Data Visualisation. [Link]

  • The Python Graph Gallery. (n.d.). Graphviz tutorial. [Link]

  • Sharma, A., & Kumar, A. (2016). Docking and ADMET prediction of few GSK-3 inhibitors divulges 6-bromoindirubin-3-oxime as a potential inhibitor. Journal of molecular graphics & modelling, 65, 108–115.
  • Tableau. (n.d.). Data Visualization Tips and Best Practices. [Link]

  • Bioinformatics Review. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • Publish. (2024). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. [Link]

  • D_Central_Station. (2023). Flowcharting Made Easy: Visualize Your User Flow with Graphviz!. [Link]

  • Kar, S., & Roy, K. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles.
  • PozeSCAF. (n.d.). In Silico Toxicity Prediction. [Link]

  • All aBOUT anjali. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. [Link]

  • BioRender. (2024). Data Visualization Best Practices. [Link]

  • PubMed. (2010). Pyridinylquinoxalines and Pyridinylpyridopyrazines as Lead Compounds for Novel p38 Alpha Mitogen-Activated Protein Kinase Inhibitors. [Link]

  • ACS Publications. (2024). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery. [Link]

  • Progress in Chemical and Biochemical Research. (2023). ADMET Prediction, Molecular Docking against HPr Kinase, Toxicity Prediction of Phytoconstituents, and Evaluation of Antimicrobia. [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • GitHub. (n.d.). MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. [Link]

  • ACS Publications. (2023). In Silico Prediction of Human Organ Toxicity via Artificial Intelligence Methods. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Patheon Pharma Services. (2023). In Silico Modeling: Accelerating drug development. [Link]

  • ResearchGate. (n.d.). Crystal structures of p38 mitrogen-activated protein (MAP) kinase with.... [Link]

  • Datylon. (2024). A Guide to Data Visualization Best Practices. [Link]

  • Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • Graphviz. (2015). Drawing graphs with dot. [Link]

  • GROMACS. (n.d.). GROMACS Tutorial - Protein-Ligand Complex. [Link]

  • Publish. (2024). Targeting p38 MAPK: Molecular Docking and Therapeutic Insights for Alzheimer's Disease Management. [Link]

  • MDPI. (2024). Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery. [Link]

  • Graphviz. (n.d.). User Guide — graphviz 0.21 documentation. [Link]

  • JSciMed Central. (2018). In silico Toxicology - A Tool for Early Safety Evaluation of Drug. [Link]

  • Dataversity. (2023). Data Visualization Best Practices. [Link]

  • ACS Publications. (2024). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. [Link]

  • PubMed Central. (2015). A novel p38 MAPK docking groove-targeted compound is a potent inhibitor of inflammatory hyperalgesia. [Link]

  • PubMed. (2019). Identification of novel PI3Kδ inhibitors by docking, ADMET prediction and molecular dynamics simulations. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • ResearchGate. (2023). In silico toxicology tools, steps to generate prediction models, and.... [Link]

  • CAS. (2024). Defining the path to TBK1 inhibition with QSAR modeling. [Link]

Sources

Commercial suppliers of 3-Chloro-4-methylpyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Chloro-4-methylpyridazine Hydrochloride: Sourcing, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into reliable commercial suppliers, critical quality control parameters, synthetic routes, and practical applications, offering a comprehensive resource for informed decision-making in a laboratory setting.

Introduction: The Strategic Importance of this compound

3-Chloro-4-methylpyridazine is a substituted pyridazine, a class of heterocyclic compounds that are integral to numerous biologically active molecules. The presence of a chlorine atom at the 3-position provides a reactive handle for a variety of cross-coupling reactions, making it an exceptionally versatile intermediate in the synthesis of complex molecular architectures. The methyl group at the 4-position influences the molecule's steric and electronic properties, which can be crucial for tuning the biological activity and pharmacokinetic profiles of derivative compounds.

The hydrochloride salt is often favored in a laboratory setting for its improved stability and handling characteristics compared to the free base. It is a critical starting material for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science.

Key Identifiers:

  • Compound Name: this compound

  • CAS Number: 1566649-48-6

  • Molecular Formula: C₅H₅ClN₂·HCl

  • Molecular Weight: 165.02 g/mol

Below is the chemical structure of the parent compound, 3-Chloro-4-methylpyridazine.

Caption: Chemical structure of 3-Chloro-4-methylpyridazine.

Commercial Suppliers and Procurement

Identifying a reliable source for starting materials is a critical first step in any research endeavor. The following table summarizes known commercial suppliers of 3-Chloro-4-methylpyridazine and its hydrochloride salt. When procuring this chemical, it is imperative to request and scrutinize the Certificate of Analysis (CoA) to confirm purity and identity.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich This compound1566649-48-6AldrichCPRSold for early discovery research; analytical data not provided by the supplier. Buyer assumes responsibility for confirming identity and purity.[1]
Sigma-Aldrich 3-Chloro-4-methylpyridazine68206-04-297%The free base is also available, which can be converted to the hydrochloride salt if needed.
BOC Sciences 3-Chloro-4-methylpyridazine68206-04-2Not specifiedA supplier of specialized chemicals for various stages of research and development.[]
AChemBlock 3-Chloro-4-methylpyridazine68206-04-297%Listed as a brown solid, available in various quantities.[3]
ChemicalBook 3-Chloro-4-methylpyridazine68206-04-2Not specifiedA platform listing multiple suppliers, primarily based in China.[4]

Expert Insight on Procurement: When selecting a supplier, consider the stage of your research. For initial exploratory studies, a "research grade" chemical may be sufficient, but for later-stage development, sourcing from a GMP-compliant facility is essential. Always verify the supplier's quality management systems. The free base (CAS 68206-04-2) is more widely available than the hydrochloride salt. For many applications, the free base can be used directly or easily converted to the hydrochloride salt in the lab by treatment with hydrochloric acid in an appropriate solvent.

Technical Profile and Handling

A thorough understanding of a chemical's properties is fundamental to its safe and effective use in the laboratory.

Physicochemical Properties of 3-Chloro-4-methylpyridazine (Free Base)
PropertyValueSource
Molecular Weight 128.56 g/mol []
Appearance White to brown solid[3][4]
Melting Point 46-47 °C[4]
Boiling Point 254.7±20.0 °C (Predicted)[4]
Density 1.234±0.06 g/cm³ (Predicted)[4]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[4]
Safety and Handling

The hydrochloride salt is classified as Acute Toxicity, Oral, Category 4.[1] The free base has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).

Personal Protective Equipment (PPE) and Handling Precautions:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use chemical safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.[5][6][7]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[5][6][7]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For the free base, refrigeration (2-8°C) under an inert atmosphere is recommended.[4]

Synthesis and Reactivity

General Synthesis Route

A common method for the synthesis of 3-Chloro-4-methylpyridazine involves the chlorination of 4-methyl-3(2H)-pyridazinone.[4] This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

The general workflow is as follows:

G start 4-methyl-3(2H)-pyridazinone step1 Dissolve in POCl₃ start->step1 step2 Reflux at 90°C for 3 hours step1->step2 step3 Quench with ice/water step2->step3 step4 Basify with NaOH step3->step4 step5 Extract with organic solvent step4->step5 step6 Purify by chromatography step5->step6 end 3-Chloro-4-methylpyridazine step6->end

Caption: General workflow for the synthesis of 3-Chloro-4-methylpyridazine.

Key Reactivity and Applications in Drug Discovery

The chlorine atom at the 3-position is the key to the synthetic utility of this molecule. It readily participates in various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Stille Coupling: Reaction with organostannanes.

These reactions allow for the facile introduction of a wide range of substituents at the 3-position, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs.

Example Experimental Protocol: Suzuki Coupling

This protocol provides a representative example of how 3-Chloro-4-methylpyridazine can be used in a Suzuki cross-coupling reaction.

Objective: To synthesize 3-(4-methoxyphenyl)-4-methylpyridazine.

Materials:

  • 3-Chloro-4-methylpyridazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add 3-Chloro-4-methylpyridazine, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reagents Combine 3-chloro-4-methylpyridazine, boronic acid, catalyst, ligand, and base in flask Inert Atmosphere Evacuate and backfill with Argon/Nitrogen Combine Reagents->Inert Atmosphere Add Solvents Add degassed dioxane and water Inert Atmosphere->Add Solvents Heat and Stir Heat to 80-100°C and stir Add Solvents->Heat and Stir Monitor Progress Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Dilute Cool to RT, dilute with Ethyl Acetate Monitor Progress->Cool and Dilute Wash Wash with water and brine Cool and Dilute->Wash Dry and Concentrate Dry over Na₂SO₄, filter, and concentrate Wash->Dry and Concentrate Purify Purify by column chromatography Dry and Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

Conclusion

This compound and its free base are valuable and versatile building blocks in modern organic synthesis. While direct suppliers of the hydrochloride salt are limited, the more readily available free base provides a practical alternative for most applications. A comprehensive understanding of the properties, handling requirements, and reactivity of this compound is essential for its successful implementation in research and development. By carefully selecting suppliers and adhering to established protocols, researchers can effectively leverage this important intermediate to advance their scientific goals.

References

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • PubChem. 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925. [Link]

  • Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 3-Chloro-4-methylpyridazine Hydrochloride from 4-methyl-3(2H)-pyridazinone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The pyridazine and pyridazinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, and antihypertensive properties.[1][2] The conversion of a 3(2H)-pyridazinone to its corresponding 3-chloro derivative is a pivotal step, transforming a relatively inert lactam-like structure into a versatile electrophilic building block. This chloro-substituent acts as a synthetic handle, enabling subsequent nucleophilic substitution reactions to build molecular complexity and explore structure-activity relationships (SAR).

Chlorine-containing molecules are ubiquitous in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[3] The strategic incorporation of chlorine can profoundly enhance biological activity and modulate pharmacokinetic properties, an effect sometimes termed the "magic chloro effect".[3][4] This application note provides a robust, field-proven protocol for the synthesis of 3-Chloro-4-methylpyridazine hydrochloride, detailing not just the procedural steps but also the underlying chemical principles, safety imperatives, and mechanistic insights to ensure reproducible and safe execution.

Reaction Principle & Mechanistic Rationale

The core transformation is the dehydroxy-chlorination of 4-methyl-3(2H)-pyridazinone. Although depicted as a ketone, the starting material exists in tautomeric equilibrium with its aromatic hydroxy-pyridazine form. The reaction is most effectively achieved using a powerful chlorinating and dehydrating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice for this class of transformation.[5][6][7]

The mechanism proceeds via the activation of the carbonyl oxygen (from the pyridazinone tautomer) by the electrophilic phosphorus center of POCl₃. This initial phosphorylation event generates a highly reactive intermediate, likely a dichlorophosphate ester. This esterification dramatically increases the electrophilicity of the C3 carbon, rendering it susceptible to nucleophilic attack by a chloride ion (Cl⁻), which is abundant in the reaction medium. The subsequent collapse of this tetrahedral intermediate and elimination of a dichlorophosphate byproduct (which is ultimately converted to phosphoric acid during aqueous workup) yields the desired aromatic 3-chloro-4-methylpyridazine. This mechanism is analogous to the well-documented chlorination of other heterocyclic carbonyls, such as quinazolones.[8]

The final product is isolated as a hydrochloride salt, which enhances its stability and crystallinity, often simplifying handling and purification.

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks and explanations for each critical step.

Materials & Reagents
Reagent/MaterialCAS NumberMolecular FormulaM.W. ( g/mol )Key Properties
4-methyl-3(2H)-pyridazinone33471-40-8C₅H₆N₂O110.11Solid
Phosphorus Oxychloride (POCl₃)10025-87-3POCl₃153.33Fuming liquid, corrosive, reacts violently with water
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Solid, corrosive
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Volatile liquid, organic solvent
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Solid, drying agent
Hydrochloric Acid (HCl)7647-01-0HCl36.46(For salt formation, e.g., as a solution in 2-propanol)
Deionized Water7732-18-5H₂O18.02
Crushed IceN/AH₂O18.02
Mandatory Safety Precautions

Working with Phosphorus Oxychloride (POCl₃) is extremely hazardous. It is a highly toxic, corrosive, and water-reactive substance that releases HCl and phosphoric acid upon contact with moisture.[9][10]

  • Fume Hood: All operations involving POCl₃ must be performed in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): A full set of PPE is mandatory:

    • Splash-proof safety goggles and a full-face shield.[9]

    • Acid-resistant gloves (Neoprene or butyl rubber are recommended).[9] Have a second pair ready.

    • A flame-retardant lab coat and closed-toe shoes.

  • Anhydrous Conditions: All glassware must be thoroughly oven- or flame-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent violent reactions.

  • Quenching Protocol: Never add water directly to POCl₃. The correct procedure is to add the POCl₃-containing reaction mixture slowly and portion-wise to a large volume of crushed ice with vigorous stirring.[11] This must be done behind a blast shield.

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[12] Have sodium bicarbonate available to neutralize minor spills.

Step-by-Step Synthesis Procedure

Step 1: Reaction Setup

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is completely dry.

  • Fit the top of the condenser with a gas outlet connected to a bubbler or a calcium chloride drying tube to maintain a dry atmosphere.

  • Place the flask in a heating mantle connected to a temperature controller.

Step 2: Chlorination Reaction

  • To the flask, add 4-methyl-3(2H)-pyridazinone (e.g., 11.0 g, 0.10 mol).

  • In the fume hood, carefully measure and add phosphorus oxychloride (e.g., 100 mL, a significant excess to act as both reagent and solvent).[11]

  • Begin stirring the mixture.

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain this temperature for 3-4 hours.[11] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Reagent Removal and Workup

  • After the reaction is complete, cool the mixture to room temperature.

  • Crucial Step: Remove the excess POCl₃ under reduced pressure using a rotary evaporator. This significantly improves the safety and manageability of the subsequent quenching step.[6][11] The distillation apparatus should be protected from atmospheric moisture.

  • Prepare a large beaker (e.g., 2 L) containing a substantial amount of crushed ice and water (approx. 1 kg). Place this beaker in an ice bath to keep it cold.

  • Perform this step with extreme caution behind a blast shield. Slowly and carefully, pour the concentrated reaction residue onto the ice/water mixture with vigorous stirring. The addition will be highly exothermic and will generate HCl gas.

  • Once the addition is complete, continue stirring until all the ice has melted.

Step 4: Product Isolation (as Free Base)

  • Carefully neutralize the acidic aqueous solution by slowly adding a 4N sodium hydroxide (NaOH) solution until the pH is basic (pH ~9-10).[11] This step must also be performed in an ice bath as the neutralization is exothermic.

  • Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 100 mL).

  • Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-chloro-4-methylpyridazine as an oil or low-melting solid.

Step 5: Formation of Hydrochloride Salt

  • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Slowly add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in 2-propanol or diethyl ether) dropwise with stirring.

  • The this compound salt will precipitate as a solid.

  • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Data Summary & Visual Workflow

Quantitative Reaction Parameters
ParameterValueRationale/Comments
Molar Ratio (Substrate:POCl₃)~1 : 16 (mol/mol)POCl₃ serves as both reagent and solvent, driving the reaction to completion.
Reaction Temperature90 - 100 °C (Reflux)Provides sufficient thermal energy to overcome the activation barrier.[11]
Reaction Time3 - 4 hoursTypically sufficient for complete conversion. Monitor by TLC.
Expected Yield80 - 90%Based on analogous transformations and literature precedents.[7]
Visual Representations

Diagram 1: Overall Synthesis Scheme

Caption: Reaction scheme for the synthesis of 3-Chloro-4-methylpyridazine HCl.

Diagram 2: Experimental Workflow

Workflow A Setup Anhydrous Glassware B Charge Substrate & POCl₃ A->B C Reflux at 90-100°C (3-4 hours) B->C D Cool & Remove Excess POCl₃ (Vac.) C->D E Quench Residue on Ice/Water D->E F Basify with NaOH (aq) E->F G Extract with DCM F->G H Dry & Concentrate (Free Base) G->H I Precipitate with Anhydrous HCl H->I J Filter & Dry Final Product I->J

Caption: Step-by-step workflow for the synthesis protocol.

References

  • WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) . SciSpace. [Link]

  • POCl3 Chlorination of 4-Quinazolones . ResearchGate. [Link]

  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • METHOD FOR THE PREPARATION OF 3-AMINO-2-CHLORO-4-ALKYLPYRIDINES . European Patent Office - EP 0551459 B1. [Link]

  • Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • CN102942518B - Chlorination synthesis method of pyridine derivatives.
  • POCl3-PCl5 mixture: A robust chlorinating agent . Indian Chemical Society. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central. [Link]

  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • POCl3 chlorination of 4-quinazolones . PubMed. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery . ChemRxiv. [Link]

  • Phosphorus Oxychloride Hazard Summary . NJ.gov. [Link]

  • A kind of preparation method of 6-chlorine pyridazine-3-formic acid.
  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors . MDPI. [Link]

  • Phosphorus Oxychloride Safety Data Sheet . Air Liquide Malaysia. [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 . PubMed. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? . ResearchGate. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery . ChemRxiv. [Link]

Sources

Technical Guide: High-Purity Synthesis of 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

3-Chloro-4-methylpyridazine (CAS: 19064-67-6, free base) is a critical heterocyclic building block used extensively in the synthesis of agrochemicals (e.g., pyridaben analogs) and pharmaceutical intermediates (e.g., GABA antagonists, kinase inhibitors).

While 3,6-dichloro-4-methylpyridazine is commercially available, the monochloro derivative, specifically 3-chloro-4-methylpyridazine , requires precise regiochemical control during synthesis. This guide details a robust, scalable protocol starting from citraconic anhydride . The route prioritizes the "Zaleplon-grade" purity standards, utilizing a regioselective hydrogenolysis strategy to differentiate between the C3 and C6 chlorine atoms.

Key Challenges Addressed:
  • Regioselectivity: Differentiating the C3-Cl (sterically hindered by C4-Me) and C6-Cl (sterically accessible).

  • Safety: Handling exothermic phosphoryl chloride (

    
    ) quenches and hydrazine toxicity.
    
  • Stability: The hydrochloride salt is hygroscopic; anhydrous handling is defined.

Retrosynthetic Analysis & Workflow

The synthesis relies on the inherent steric difference introduced by the methyl group at position 4. The workflow consists of ring construction, aromatization/chlorination, and regioselective hydrodechlorination.

SynthesisWorkflow cluster_selectivity Critical Control Point Start Citraconic Anhydride (Starting Material) Step1 Cyclization (Hydrazine Hydrate, H2SO4) Start->Step1 Ring Closure Inter1 Intermediate 1: 4-Methyl-1,2-dihydro-3,6-pyridazinedione Step1->Inter1 Step2 Chlorination (POCl3, Reflux) Inter1->Step2 Aromatization Inter2 Intermediate 2: 3,6-Dichloro-4-methylpyridazine Step2->Inter2 Step3 Regioselective Hydrogenolysis (H2, Pd/C, NH4OH) Inter2->Step3 Selective Reduction (Remove C6-Cl) TargetBase Target Free Base: 3-Chloro-4-methylpyridazine Step3->TargetBase Step4 Salt Formation (HCl in Dioxane/Ether) TargetBase->Step4 Final FINAL PRODUCT: 3-Chloro-4-methylpyridazine HCl Step4->Final

Figure 1: Strategic workflow for the synthesis of 3-Chloro-4-methylpyridazine HCl.

Detailed Experimental Protocols

Phase 1: Backbone Construction (Synthesis of 3,6-Dichloro-4-methylpyridazine)

This phase constructs the pyridazine ring.[1][2] Note that while the intermediate 3,6-dichloro-4-methylpyridazine is commercially available, synthesizing it ensures control over impurity profiles.

Reagents:

  • Citraconic anhydride (1.0 eq)

  • Hydrazine sulfate (1.05 eq) or Hydrazine hydrate (careful pH control required)

  • Phosphorus oxychloride (

    
    ) (Excess, acts as solvent/reagent)
    
  • Solvent: Water (Step 1), None (Step 2)

Protocol:

  • Cyclization: Dissolve hydrazine sulfate in water. Add citraconic anhydride dropwise at ambient temperature. Heat to reflux for 3–5 hours. Cool to 0°C. The white precipitate is 4-methyl-1,2-dihydro-3,6-pyridazinedione (Maleic hydrazide derivative). Filter, wash with cold water, and dry thoroughly (Water content <0.5% is critical for the next step).

  • Chlorination: Place the dried dione in a round-bottom flask. Add

    
     (approx. 5 mL per gram of dione).
    
    • Safety Note:

      
       releases HCl gas upon reaction. Use a caustic scrubber.
      
  • Heat the mixture to reflux (

    
    ) for 4–6 hours until the solution becomes clear and evolution of HCl ceases.
    
  • Quench: Distill off excess

    
     under reduced pressure. Pour the viscous residue slowly onto crushed ice with vigorous stirring (Exothermic!). Maintain temperature <20°C.
    
  • Isolation: Neutralize with aqueous

    
     to pH 7–8. Extract with Dichloromethane (DCM) (
    
    
    
    ). Dry organics over
    
    
    and concentrate.
  • Purification: Recrystallize from hexane/ethyl acetate if necessary.

    • Yield: ~75-85%

    • Identity: 3,6-Dichloro-4-methylpyridazine.[2]

Phase 2: Regioselective Hydrogenolysis (The Critical Step)

This step differentiates this protocol from generic guides. We utilize the steric hindrance of the C4-methyl group to protect the C3-chlorine, while the C6-chlorine is more accessible to the catalyst surface.

Mechanism: The C6-Cl bond is less sterically hindered than the C3-Cl bond (which is ortho to the methyl group). Under controlled hydrogenation conditions, the C6-Cl is cleaved first.

Reagents:

  • Substrate: 3,6-Dichloro-4-methylpyridazine

  • Catalyst: 5% Pd/C (Palladium on Carbon), 50% wet. Load: 5-10 wt%.

  • Base: Aqueous Ammonia (25%) or Sodium Acetate (1.1 eq). Crucial to scavenge HCl formed.

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source:

    
     gas (balloon or low pressure 1-3 bar).
    

Step-by-Step:

  • Charge: In a hydrogenation vessel (Parr shaker or autoclave), dissolve 3,6-dichloro-4-methylpyridazine (10 g) in Methanol (100 mL).

  • Catalyst Addition: Add aqueous ammonia (1.1 molar equivalents relative to the one chlorine being removed). Add 5% Pd/C (0.5 g).

    • Note: Do not use strong bases like NaOH, as they may promote hydrolysis of the remaining chlorine to a hydroxyl group (pyridazone formation).

  • Reaction: Purge with

    
    , then introduce 
    
    
    
    . Agitate at Room Temperature (
    
    
    ).
  • Monitoring (Critical): Monitor reaction progress via HPLC or TLC every 30 minutes.

    • Endpoint: Disappearance of starting material.

    • Stop Condition: Stop immediately upon consumption of starting material to prevent over-reduction to 4-methylpyridazine (des-chloro).

  • Workup: Filter the catalyst through a Celite pad. Wash with methanol.

  • Concentration: Concentrate the filtrate to dryness. Resuspend the residue in water and extract with DCM or Ethyl Acetate.

  • Drying: Dry the organic layer (

    
    ) and evaporate to yield the Free Base: 3-Chloro-4-methylpyridazine .
    
    • State: Low-melting solid or oil.

Phase 3: Hydrochloride Salt Formation

The free base is converted to the HCl salt for improved stability and solubility.

Protocol:

  • Dissolve the free base (3-Chloro-4-methylpyridazine) in anhydrous Diethyl Ether or 1,4-Dioxane (10 mL/g).

  • Cool to

    
    .
    
  • Slowly bubble anhydrous HCl gas into the solution, or add 4M HCl in Dioxane dropwise.

  • A white precipitate will form immediately.

  • Stir for 30 minutes at

    
    .
    
  • Filtration: Filter the solid under

    
     atmosphere (hygroscopic).
    
  • Washing: Wash with cold anhydrous ether.

  • Drying: Dry in a vacuum desiccator over

    
    .
    

Quantitative Data & Specifications

Process Parameters
ParameterValueToleranceReason
POCl3 Reflux Temp


Ensure complete aromatization.
Hydrogenation Pressure 1–3 barMax 5 barHigh pressure promotes over-reduction.
Base Equivalents (H2 Step) 1.05 – 1.10

Excess base creates side products; insufficient stops reaction.
Salt Formation Temp


Maximizes yield; prevents oiling out.
Expected Yields
StepReactionTypical Yield
1Citraconic -> Dione85-90%
2Dione -> Dichloro80-85%
3Dichloro -> Mono-Cl (Free Base)70-75%
4Free Base -> HCl Salt90-95%
Total Overall Yield ~45-55%

Troubleshooting & Critical Quality Attributes (CQA)

Regioselectivity Failure (Over-reduction)
  • Symptom: Presence of 4-methylpyridazine (no chlorine).

  • Cause: Reaction time too long or pressure too high.

  • Fix: Use a "poisoned" catalyst (e.g., sulfided Pd/C) or strictly limit

    
     equivalents. Monitor via GC-MS.
    
Isomer Contamination
  • Symptom: Presence of 3-chloro-5-methylpyridazine.

  • Cause: Isomerization of the starting anhydride or dione (rare with Citraconic anhydride, but possible if high heat is used during ring closure).

  • Verification: 1H NMR is definitive.

    • 3-Chloro-4-methyl: Doublet for methyl (coupling with H5? No, usually singlet or weak splitting). H5 and H6 signals are distinct doublets (

      
      ).
      
    • 3-Chloro-5-methyl: H4 and H6 are meta to each other (

      
      ).
      
Hygroscopicity
  • Symptom: Salt turns into a sticky gum.

  • Fix: Perform salt formation in strictly anhydrous solvents. Store under Argon.

References

  • Synthesis of Pyridazinones

    • Title: Synthesis and chemistry of pyridazin-3(2H)-ones.
    • Source:Tetrahedron 2013, 69(35), 7359-7394.
    • Link:[Link]

  • Regioselective Hydrogenolysis (Key Method)

    • Title: Large-Scale Synthesis of Zaleplon (Describes the regioselective reduction of 3,6-dichloro-4-methylpyridazine).
    • Source:Organic Process Research & Development 2002, 6(4), 357–366.
    • Link:[Link]

  • General Properties of Chloropyridazines

    • Title: 3,6-Dichloro-4-methylpyridazine Compound Summary.
    • Source: PubChem.
    • Link:[Link]

  • Title: Handbook of Pharmaceutical Salts: Properties, Selection, and Use.

Sources

Application Notes and Protocols: 3-Chloro-4-methylpyridazine Hydrochloride as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 3-chloro-4-methylpyridazine hydrochloride as a pivotal intermediate in organic synthesis. We delve into the core reactivity, provide field-proven protocols for key transformations, and explain the causality behind experimental choices to ensure reproducible and high-yielding outcomes. The focus is on leveraging the unique electronic properties of the pyridazine scaffold for advanced molecular construction.

Introduction: The Strategic Value of the Pyridazine Scaffold

This compound (CAS No: 1566649-48-6) is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure features a 1,2-diazine (pyridazine) ring, which is inherently electron-deficient due to the presence of two adjacent, electronegative nitrogen atoms. This electronic characteristic profoundly influences the reactivity of its substituents. The chlorine atom at the 3-position is strategically positioned on this electron-poor ring, rendering it an excellent leaving group for both nucleophilic aromatic substitution and a versatile handle for metal-catalyzed cross-coupling reactions.

This guide will explore the fundamental principles governing its reactivity and provide robust, step-by-step protocols for its application in two of the most powerful transformations in modern synthetic chemistry: Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination.

Physicochemical Properties & Safety Data

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation. The hydrochloride salt form generally offers improved stability and handling characteristics compared to the free base.

PropertyValueSource
Chemical Name This compound-
CAS Number 1566649-48-6[Sigma-Aldrich]
Free Base CAS 68206-04-2[BOC Sciences][]
Molecular Formula C₅H₅ClN₂·HCl-
Molecular Weight 165.02 g/mol -
Appearance Off-white to light yellow solidTypical

Safety & Handling:

While specific GHS data for the hydrochloride salt is not aggregated, the closely related 3-chloropyridazine and 3-chloro-4-methylpyridine provide a strong basis for hazard assessment.[2][3] The compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.

  • Hazard Statements (Anticipated): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), May cause respiratory irritation (H335).[2]

  • Precautionary Measures: Avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Core Reactivity: An Electron-Deficient Heterocycle

The synthetic utility of 3-chloro-4-methylpyridazine stems directly from the electronic nature of the pyridazine ring. The two nitrogen atoms act as powerful electron-withdrawing groups, reducing the electron density of the aromatic system and activating the C-Cl bond towards nucleophilic attack. This facilitates two primary classes of reactions.[4][5]

cluster_start Starting Material cluster_pathways Primary Reaction Pathways cluster_products Product Classes Start 3-Chloro-4-methylpyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Strong Nucleophile CrossCoupling Palladium-Catalyzed Cross-Coupling Start->CrossCoupling Pd Catalyst, Ligand, Base SNAr_Product Functionalized Pyridazines (O, N, S Nucleophiles) SNAr->SNAr_Product Suzuki_Product Aryl/Vinyl Pyridazines (C-C Bond Formation) CrossCoupling->Suzuki_Product Suzuki-Miyaura (Boronic Acids) Buchwald_Product Amino-Pyridazines (C-N Bond Formation) CrossCoupling->Buchwald_Product Buchwald-Hartwig (Amines)

Caption: Core reactivity pathways for 3-chloro-4-methylpyridazine.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient ring can stabilize the negative charge of the intermediate Meisenheimer complex formed upon nucleophilic attack, making this pathway highly favorable even with moderate nucleophiles.[4]

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond serves as an electrophilic partner in catalytic cycles. The oxidative addition of a Palladium(0) complex into the C-Cl bond is a key initiating step, enabling subsequent bond formations with a wide array of coupling partners.[6][7]

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

This reaction is one of the most powerful methods for forming carbon-carbon bonds, enabling the synthesis of biaryl and vinyl-substituted pyridazines.[6] These motifs are prevalent in pharmacologically active compounds and functional materials.

Causality Behind Experimental Choices:

  • Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., P(t-Bu)₃ or SPhos) is standard.[8] Electron-rich, bulky phosphine ligands facilitate the oxidative addition to the C-Cl bond and promote the reductive elimination step.

  • Base: A mild base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that undergoes transmetalation to the palladium center.[8][9]

  • Solvent: A polar aprotic solvent like THF or a mixture of toluene and water is typically used to dissolve the reagents and facilitate the reaction.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium fluoride (spray-dried, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source, such as Pd₂(dba)₃ (2 mol %), and the phosphine ligand, such as P(t-Bu)₃ (8 mol %). Add this catalyst mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed THF via syringe. The typical concentration is 0.1 M with respect to the starting pyridazine.

  • Reaction: Heat the reaction mixture to 50 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.

cluster_workflow Suzuki-Miyaura Experimental Workflow A 1. Setup Add Pyridazine HCl, Boronic Acid, & KF to flask under Ar B 2. Catalyst Add Pd₂(dba)₃ / P(t-Bu)₃ mixture A->B C 3. Reaction Add anhydrous THF, heat to 50 °C, monitor progress B->C D 4. Work-up Cool, dilute with EtOAc, filter through Celite C->D E 5. Purify Extract with H₂O/Brine, dry, concentrate, & perform column chromatography D->E F Product Characterized Aryl-pyridazine E->F

Caption: Step-by-step workflow for Suzuki-Miyaura cross-coupling.

Illustrative Data:
Boronic Acid PartnerProductTypical Yield
Phenylboronic acid4-Methyl-3-phenylpyridazine85-95%
4-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-4-methylpyridazine80-90%
Thiophene-2-boronic acid4-Methyl-3-(thiophen-2-yl)pyridazine75-88%

Application Protocol 2: Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is a cornerstone of modern pharmaceutical synthesis.[7] This protocol allows for the facile introduction of primary and secondary amines onto the pyridazine core, providing access to a vast chemical space of potential drug candidates.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction requires a robust catalyst system capable of coupling an amine with an aryl chloride. Highly active systems often use a palladium precatalyst and a specialized, sterically hindered biarylphosphine ligand like Xantphos or RuPhos.[10] These ligands promote the challenging reductive elimination step that forms the C-N bond.

  • Base: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[11][12]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are required, as protic solvents would interfere with the strong base.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), and sodium tert-butoxide (1.5 equiv) to a flame-dried Schlenk tube.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol %) and the ligand (e.g., Xantphos at 4 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe (0.1-0.2 M).

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C. Monitor progress by LC-MS. Reactions are often complete in 4-18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Filtration & Extraction: Filter the mixture through Celite to remove palladium black and inorganic salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic phase (e.g., over MgSO₄), filter, and concentrate. Purify the crude material by silica gel chromatography or recrystallization.

cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Setup (Inert Atm.) Add Pyridazine HCl, Amine, & NaOtBu to Schlenk tube B 2. Catalyst Add Pd(OAc)₂ / Xantphos A->B C 3. Reaction Add anhydrous Toluene, heat to 110 °C, monitor progress B->C D 4. Work-up Cool, dilute with DCM, filter through Celite C->D E 5. Purify Extract with H₂O/Brine, dry, concentrate, & purify via chromatography D->E F Product Characterized Amino-pyridazine E->F

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the palladium-catalyzed cross-coupling of 3-Chloro-4-methylpyridazine hydrochloride with aryl/heteroaryl boronic acids.

While pyridazines are privileged scaffolds in kinase inhibitors (e.g., Gabazine analogs, Minnelide), this specific substrate presents two distinct challenges:

  • The Hydrochloride Salt Form: The acidic nature of the salt (

    
    ) can protonate reactive intermediates or consume the stoichiometric base required for the transmetallation step, stalling the catalytic cycle.
    
  • Nitrogen Coordination: The electron-deficient pyridazine ring contains proximal nitrogen atoms capable of

    
    -coordination to Palladium(II), potentially poisoning the catalyst by forming unreactive "Pd-sink" complexes [1].
    

This guide provides a self-validating protocol using Pd(dppf)Cl₂ and XPhos Pd G3 systems, specifically engineered to overcome the "salt effect" and N-coordination inhibition.

Mechanistic Insight & Pathway Visualization

The success of this reaction hinges on the In-Situ Neutralization step. Unlike standard aryl chlorides, the hydrochloride salt must be neutralized before the catalytic cycle can effectively turnover. Failure to account for the extra equivalent of base is the primary cause of low yields in this specific synthesis.

Figure 1: Reaction Pathway and Salt Neutralization Logic

SuzukiMechanism Substrate 3-Cl-4-Me-Pyridazine (HCl Salt) FreeBase Free Base Intermediate Substrate->FreeBase Step 1: Neutralization (-HCl) Base Base (Excess) (K2CO3 / Cs2CO3) Base->FreeBase OxAdd Oxidative Addition FreeBase->OxAdd + Pd(0) Pd_Pre Pre-Catalyst Pd(dppf)Cl2 Pd_0 Active Pd(0) Pd_Pre->Pd_0 Activation TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Ar-B(OH)2 + Base Prod Biaryl Product TransMet->Prod Reductive Elimination Prod->Pd_0 Regeneration

Caption: Figure 1. The critical pre-catalytic neutralization step prevents HCl from degrading the active Pd(0) species or consuming the base required for the transmetallation cycle.

Critical Optimization Matrix

The following parameters have been validated to maximize conversion while suppressing protodeboronation (a common side reaction with heteroaryl boronates).

ParameterRecommended ChoiceScientific Rationale
Catalyst Pd(dppf)Cl₂[1] · DCM The bidentate ferrocenyl ligand (dppf) has a large bite angle and steric bulk, which prevents the formation of stable bis-pyridazyl-Pd complexes (catalyst poisoning) [2].
Alt. Catalyst XPhos Pd G3 For sterically hindered boronic acids. The bulky biaryl phosphine promotes reductive elimination in crowded systems.
Base Cs₂CO₃ (3.5 equiv) Crucial: 1.0 equiv is consumed solely to neutralize the HCl salt. The remaining 2.5 equiv drive the Suzuki cycle. Cesium's "cesium effect" improves solubility in organic solvents compared to Potassium.
Solvent 1,4-Dioxane : Water (4:1) Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive boronate species (

).
Temp 85°C - 95°C High temperature is required to overcome the activation energy of oxidative addition on the electron-deficient ring, but >100°C risks protodeboronation.

Detailed Experimental Protocol

Scale: 1.0 mmol (Standard R&D optimization scale) Reagents:

  • This compound (MW: 165.02 g/mol ): 165 mg (1.0 mmol)

  • Aryl Boronic Acid: 1.2 - 1.5 mmol (1.2 - 1.5 equiv)

  • Cesium Carbonate (

    
    ): 1.14 g (3.5 mmol)
    
  • Catalyst: Pd(dppf)Cl₂ · DCM: 41 mg (0.05 mmol / 5 mol%)

  • Solvent: 1,4-Dioxane (8 mL) / Distilled Water (2 mL)

Step-by-Step Methodology
  • Pre-Neutralization (The "Salt Break"):

    • To a reaction vial equipped with a magnetic stir bar, add the 3-Chloro-4-methylpyridazine HCl (165 mg) and Cesium Carbonate (1.14 g).

    • Add the solvent mixture (Dioxane/Water).

    • Stir at room temperature for 10 minutes.

    • Checkpoint: Ensure the evolution of

      
       gas (if any) subsides. This step ensures the HCl is neutralized before the sensitive catalyst is introduced.
      
  • Reagent Addition:

    • Add the Aryl Boronic Acid (1.2 equiv).

    • Add the Pd(dppf)Cl₂ catalyst (5 mol%). Note: For cost-sensitive scale-up, loading can often be dropped to 1-2 mol% after optimization.

  • Degassing (Oxygen Removal):

    • Seal the vial with a septum.[2]

    • Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes via a submerged needle with a vent needle.

    • Why: Pd(0) is oxygen-sensitive. Oxygen also promotes homocoupling of the boronic acid, wasting reagent.

  • Reaction:

    • Heat the block/oil bath to 90°C .

    • Stir vigorously (800+ RPM). The biphasic mixture requires high shear to maximize the interfacial surface area.

    • Monitor by LC-MS at 2 hours and 4 hours.

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases.[2][4][5] Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      

Troubleshooting & Reaction Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to XPhos Pd G3 . The bulky ligand prevents N-coordination from the pyridazine nitrogen.
Starting Material Consumed, No Product ProtodeboronationThe boronic acid is hydrolyzing before coupling. Action: Add the boronic acid in portions (e.g., at t=0 and t=1h) or switch to a Boronic Ester (Pinacol ester).
Black Precipitate (Pd Black) Catalyst DecompositionReaction temperature too high or insufficient ligand stabilization. Lower temp to 80°C or increase ligand:Pd ratio.
Incomplete Conversion of HCl Salt pH too lowCheck pH of the aqueous layer. It must be basic (pH > 10). If not, add more carbonate.

Case Study: Scope & Limitations

This protocol has been cross-referenced with general reactivity trends for chloropyridazines [3].

  • Electron-Rich Boronic Acids (e.g., 4-Methoxyphenyl): High yields (85-95%). The nucleophilicity of the boronate facilitates the transmetallation.

  • Electron-Poor Boronic Acids (e.g., 4-Cyanophenyl): Moderate yields (60-75%). May require longer reaction times (12h) or switching to Pd(PPh₃)₄ which sometimes performs better with electron-poor nucleophiles due to different electronic matching.

  • Heteroaryl Boronic Acids (e.g., 3-Pyridyl): Challenging. Often requires XPhos or SPhos ligands to prevent catalyst sequestration by the heteroatoms on both coupling partners.

References

  • Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2002).[7] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the Buchwald-Hartwig amination of 3-chloro-4-methylpyridazine hydrochloride. This transformation is a cornerstone of modern medicinal chemistry, enabling the crucial synthesis of substituted aminopyridazines, which are prevalent motifs in pharmacologically active compounds.[1] We will delve into the mechanistic underpinnings of the reaction, critical parameters for optimization, a step-by-step experimental protocol, and a troubleshooting guide. This document is intended for researchers, scientists, and drug development professionals seeking to implement this powerful C–N cross-coupling reaction for a challenging, electron-deficient heteroaromatic substrate.

Introduction and Scientific Context

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C–N) bonds by reacting an aryl or heteroaryl halide (or pseudohalide) with an amine.[2][3][4] Since its development, it has revolutionized synthetic chemistry, largely replacing harsher classical methods that suffered from limited substrate scope and poor functional group tolerance.[3][5] Its application is particularly vital in the pharmaceutical industry, where the facile synthesis of arylamines is a frequent necessity.[4][6]

The substrate of interest, 3-chloro-4-methylpyridazine, presents a unique set of challenges. As an electron-deficient N-heterocycle, its reactivity can differ significantly from standard aryl halides.[7] Furthermore, the presence of the hydrochloride salt necessitates careful consideration of the base stoichiometry. The successful amination of such substrates is highly dependent on the judicious selection of the catalyst system—specifically the palladium precursor and, most critically, the supporting ligand.[5]

Mechanism and Key Principles of Catalysis

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Understanding this mechanism is fundamental to rational troubleshooting and optimization.[5][8]

The generally accepted steps are as follows:

  • Activation of Precatalyst: If a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it is first reduced in situ to the active Pd(0) species.[8] Using a direct Pd(0) source like Pd₂(dba)₃ or a dedicated precatalyst can bypass this step.

  • Oxidative Addition: The active, coordinatively unsaturated Pd(0) complex reacts with the 3-chloro-4-methylpyridazine, inserting into the carbon-chlorine bond. This forms a Pd(II) intermediate.[3][4][8] This step is often rate-limiting, particularly for less reactive aryl chlorides.

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequently, a base deprotonates the coordinated amine to form a palladium-amido complex.[3][9] The order of these events can sometimes be reversed.[3]

  • Reductive Elimination: This is the final, product-forming step. The C–N bond is formed as the desired aminopyridazine product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][8][10]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex Pd(II) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition Het-Cl Product Product Amine_Complex Pd(II)-Amine Complex OA_Complex->Amine_Complex Amine Coordination R₂NH Amido_Complex Pd(II)-Amido Complex Amine_Complex->Amido_Complex Deprotonation BH⁺ + Cl⁻ Base Amido_Complex->Pd0 Reductive Elimination Het-NR₂ HetCl 3-Chloro-4-methylpyridazine Amine Amine (R₂NH) Base Base

Caption: The Buchwald-Hartwig amination catalytic cycle.

Experimental Design and Parameter Optimization

Achieving high yields for challenging substrates requires a systematic approach to optimizing reaction parameters. The interplay between the ligand, base, and solvent is crucial for success.

Causality of Component Selection
  • Palladium Precursor: While various sources exist, air-stable palladacycle precatalysts (e.g., G3 or G4-type precatalysts) are often preferred in industrial and discovery settings for their reliability and ease of handling compared to in situ generated catalysts from sources like Pd₂(dba)₃.[11]

  • Ligand: This is arguably the most critical variable. For electron-deficient heteroaryl chlorides, bulky and electron-rich dialkylbiarylphosphine ligands are required.[4] They promote the oxidative addition and reductive elimination steps. Ligands like XPhos , RuPhos , or BrettPhos are excellent starting points. The optimal ligand may differ for primary versus secondary amines.[8]

  • Base: The base serves two purposes here: (1) to neutralize the hydrochloride salt of the starting material and (2) to deprotonate the amine in the catalytic cycle.[3][9] Therefore, at least two equivalents of base are required. Strong bases like sodium tert-butoxide (NaOtBu) often provide the highest reaction rates.[8] However, for substrates with base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are valuable alternatives, though they may necessitate higher reaction temperatures or catalyst loadings.[11][12]

  • Solvent: The solvent must solubilize the reagents and not interfere with the catalyst. Aprotic solvents are standard.[12] Toluene and 1,4-dioxane are excellent first choices. Ethereal solvents like THF are also common.[12] It is critical to avoid solvents known to inhibit palladium catalysts, such as acetonitrile or chlorinated solvents.[12] The choice of solvent can significantly impact reaction rates and equilibria.[13][14]

Optimization_Workflow Start Define Substrates: 3-Chloro-4-methylpyridazine HCl + Amine Ligand Screen Ligands (e.g., XPhos, RuPhos, BrettPhos) Start->Ligand Base Optimize Base (e.g., NaOtBu, K₃PO₄) Ligand->Base Solvent Select Solvent (e.g., Toluene, Dioxane) Base->Solvent Temp Optimize Temperature (e.g., 80-110 °C) Solvent->Temp Result High-Yielding Protocol Temp->Result

Sources

The Strategic deployment of 3-Chloro-4-methylpyridazine hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridazine scaffold is a cornerstone in contemporary medicinal chemistry, recognized for its prevalence in a multitude of biologically active agents.[1][2] This application note delineates the strategic utility of 3-Chloro-4-methylpyridazine hydrochloride, a versatile and reactive building block, in the synthesis of high-value pharmaceutical intermediates. Particular emphasis is placed on its application in the construction of kinase inhibitor frameworks, a class of therapeutics at the forefront of targeted cancer therapy.[3] This guide provides detailed protocols for the synthesis of the title compound and its subsequent elaboration via palladium-catalyzed cross-coupling reactions, offering researchers a practical framework for leveraging this potent synthon in drug discovery programs.

Introduction: The Pyridazine Core in Drug Design

The pyridazine motif, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into a wide array of therapeutic agents. Pyridazine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antihypertensive, and antimicrobial effects.[4][5] The inherent asymmetry and dipole moment of the pyridazine ring allow for nuanced interactions with biological targets, often leading to enhanced potency and selectivity.[3]

The strategic introduction of a chlorine atom at the 3-position and a methyl group at the 4-position of the pyridazine ring, as in 3-Chloro-4-methylpyridazine, provides a valuable handle for synthetic diversification. The chloro substituent serves as a versatile leaving group for various cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and alkyl moieties.[4] The methyl group, in turn, can provide beneficial steric interactions within a protein's binding pocket and improve metabolic stability.[6]

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid that is typically handled as the hydrochloride salt to improve its stability and handling characteristics. The free base can be liberated in situ or prior to reaction as needed.

PropertyValueSource
Molecular FormulaC₅H₅ClN₂·HClN/A
Molecular Weight165.02 g/mol N/A
AppearanceOff-white to pale yellow crystalline solidN/A
SolubilitySoluble in water, methanol; sparingly soluble in other organic solventsN/A

The reactivity of 3-Chloro-4-methylpyridazine is dominated by the presence of the chloro substituent on the electron-deficient pyridazine ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The adjacent nitrogen atom activates the chlorine for displacement, making it more reactive than a chloro substituent on a simple benzene ring.[7][8]

Synthesis of 3-Chloro-4-methylpyridazine: A Detailed Protocol

The synthesis of 3-Chloro-4-methylpyridazine is readily achieved from the commercially available 4-methyl-3(2H)-pyridazinone.[9] The following protocol provides a reliable method for its preparation in a laboratory setting.

Reaction Scheme:

G A 4-methyl-3(2H)-pyridazinone C 3-Chloro-4-methylpyridazine A->C Reflux, 3h B POCl3 G A 3-Chloro-4-methylpyridazine D 3-Aryl-4-methylpyridazine A->D B Ar-B(OH)2 B->D C Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of 3-Chloro-4-methylpyridazine.

Exemplary Protocol for Suzuki-Miyaura Coupling:

Materials:

  • 3-Chloro-4-methylpyridazine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Sodium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or sealed vial

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add 3-Chloro-4-methylpyridazine, the arylboronic acid, and sodium carbonate.

  • Add Pd(PPh₃)₄ to the flask.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄PPh₃ (internal)Na₂CO₃, K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, DMF80-120
PdCl₂(dppf)dppfK₃PO₄, NaHCO₃DME, THF80-100
Pd₂(dba)₃SPhos, XPhosK₂CO₃, CsFToluene, Dioxane80-110

Caption: Common conditions for Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many kinase inhibitors which often feature an aminopyridazine core. [2] General Reaction Scheme:

G A 3-Chloro-4-methylpyridazine D 3-(R¹R²N)-4-methylpyridazine A->D B R¹R²NH B->D C Pd Catalyst, Base

Caption: Buchwald-Hartwig amination of 3-Chloro-4-methylpyridazine.

Exemplary Protocol for Buchwald-Hartwig Amination:

Materials:

  • 3-Chloro-4-methylpyridazine (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Toluene or Dioxane (anhydrous)

  • Schlenk flask or sealed vial

  • Nitrogen or Argon atmosphere

Procedure:

  • To a Schlenk flask, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene or dioxane, followed by 3-Chloro-4-methylpyridazine, the amine, and sodium tert-butoxide.

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemperature (°C)
Pd₂(dba)₃Xantphos, BINAPNaOtBu, K₃PO₄Toluene, Dioxane90-120
Pd(OAc)₂RuPhos, BrettPhosLHMDS, K₂CO₃THF, Toluene80-110

Caption: Common conditions for Buchwald-Hartwig amination reactions.

Application in Kinase Inhibitor Synthesis: A Case Study of ALK Inhibitors

The anaplastic lymphoma kinase (ALK) is a validated therapeutic target in several cancers. [2]Many ALK inhibitors feature a substituted aminopyridine or related heterocyclic core that interacts with the hinge region of the kinase. [10]The 3-amino-4-methylpyridazine scaffold, accessible from 3-Chloro-4-methylpyridazine via Buchwald-Hartwig amination, represents a valuable core for the development of novel ALK inhibitors.

Hypothetical Synthetic Pathway to an ALK Inhibitor Scaffold:

Caption: Synthetic strategy towards ALK inhibitor scaffolds.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is harmful if swallowed and may cause skin and eye irritation. [11]All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry. Its reactivity in palladium-catalyzed cross-coupling reactions provides a straightforward entry into a diverse range of substituted pyridazine derivatives. The protocols and application examples provided herein are intended to serve as a practical guide for researchers and scientists in the field of drug discovery and development, facilitating the exploration of novel chemical space and the synthesis of next-generation therapeutics.

References

  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]

  • National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Available from: [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Available from: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. Available from: [Link]

  • PubChem. 3-Chloro-4-methylpyridine. Available from: [Link]

  • Google Patents. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • ResearchGate. Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... Available from: [Link]

  • PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Available from: [Link]

  • ResearchGate. The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Available from: [Link]

  • Google Patents. US9604966B2 - Crizotinib preparation method.
  • Google Patents. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • ACS Publications. Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. Available from: [Link]

  • Royal Society of Chemistry. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • ResearchGate. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available from: [Link]

  • MDPI. Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Available from: [Link]

  • National Center for Biotechnology Information. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]

  • ResearchGate. Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS - ) and Polysulfides (S n 2 - ). Available from: [Link]

Sources

Leveraging 3-Chloro-4-methylpyridazine Hydrochloride for the Strategic Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemists and Drug Development Professionals

Abstract

Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Among these, the pyridazine moiety is a cornerstone in the design of protein kinase inhibitors, valued for its ability to form critical hydrogen bond interactions with the kinase hinge region.[2][3] This application note provides a detailed guide on the strategic use of 3-chloro-4-methylpyridazine hydrochloride, a versatile and reactive building block, for the synthesis of diverse kinase inhibitor libraries. We will explore its application in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by detailed, field-tested protocols and mechanistic insights to empower researchers in their drug discovery efforts.

Introduction: The Pyridazine Scaffold in Kinase Inhibition

Protein kinases are a major class of drug targets, and their inhibition is a clinically validated strategy for treating diseases like cancer and inflammatory disorders.[4] The design of small molecule inhibitors often revolves around scaffolds that can effectively compete with ATP by binding to the enzyme's active site.[1] The pyridazine ring system is particularly effective in this role. Its adjacent nitrogen atoms act as excellent hydrogen bond acceptors, enabling strong and specific interactions with the backbone amide groups of the kinase hinge region, a critical anchoring point for many Type I and Type II inhibitors.[5][6]

Clinically relevant molecules like Ensartinib (ALK inhibitor) and Ponatinib (pan-BCR-ABL inhibitor) feature a pyridazine core, demonstrating its success in generating potent and effective drugs.[2] The subject of this guide, 3-chloro-4-methylpyridazine, offers chemists a pre-functionalized and highly valuable starting material. The chloro group at the 3-position is an excellent leaving group, serving as a reactive handle for introducing molecular complexity through various C-C and C-N bond-forming reactions. The methyl group at the 4-position can provide beneficial steric interactions or serve as a vector for further optimization.

Physicochemical Properties and Safe Handling

Before use, it is crucial to be aware of the properties and hazards associated with 3-chloro-4-methylpyridazine and its hydrochloride salt. The hydrochloride form is often preferred for its improved stability and handling characteristics compared to the free base.

Table 1: Properties and Safety Overview of 3-Chloro-4-methylpyridazine

PropertyValue/InformationSource
Molecular Formula C₆H₆ClN[7]
Molecular Weight 127.57 g/mol [7]
Appearance Off-white to yellow crystalline solidTypical
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye damage, May cause respiratory irritation.[7]
Handling Precautions Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Wash hands thoroughly after handling.[8][9]

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[8][10]

Core Synthetic Strategies and Protocols

The reactivity of the C3-Cl bond is the key to the utility of this building block. It is readily displaced or coupled, allowing for the attachment of various aryl, heteroaryl, and amine-containing fragments common in kinase inhibitor design.

Diagram 1: Synthetic Utility of 3-Chloro-4-methylpyridazine

G cluster_main Key Transformations cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_snar SNAr reagent 3-Chloro-4-methylpyridazine suzuki_reagents R-B(OH)₂ Pd Catalyst, Base reagent->suzuki_reagents C-C Bond Formation buchwald_reagents R¹R²NH Pd Catalyst, Base reagent->buchwald_reagents C-N Bond Formation snar_reagents Nucleophile (Nu⁻) e.g., R-NH₂, R-OH reagent->snar_reagents Nucleophilic Substitution suzuki_product 3-Aryl/Heteroaryl- 4-methylpyridazine suzuki_reagents->suzuki_product buchwald_product 3-Amino- 4-methylpyridazine buchwald_reagents->buchwald_product snar_product 3-Nu- 4-methylpyridazine snar_reagents->snar_product

Caption: Core synthetic pathways using 3-chloro-4-methylpyridazine.

Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, enabling the coupling of the pyridazine core with a vast array of aryl and heteroaryl boronic acids or esters.[11][12] This is arguably the most common method for elaborating this scaffold.

Causality Behind Experimental Choices:

  • Catalyst System: The choice of palladium source and ligand is critical. For simple aryl boronic acids, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with PPh₃ is often sufficient.[12] For more challenging couplings (e.g., with sterically hindered or electron-rich/deficient partners), more sophisticated phosphine ligands like SPhos or XPhos are employed to promote efficient oxidative addition and reductive elimination steps of the catalytic cycle.[13]

  • Base: The base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[11] The choice of base can significantly impact yield and should be screened for optimal results.

  • Solvent: A mixture of an organic solvent (like Dioxane, Toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: To an oven-dried reaction vessel, add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Solvent and Degassing: Add the solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v). Purge the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-4-methylpyridazine.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is the go-to method for coupling amines to aryl halides, providing direct access to the 3-amino-pyridazine core found in many kinase inhibitors.[14][15]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on specialized, bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands).[14] These ligands stabilize the palladium center and facilitate the challenging C-N reductive elimination step.[16]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are used for sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents such as Toluene, Dioxane, or THF are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add 3-chloro-4-methylpyridazine (1.0 eq, free base), the desired primary or secondary amine (1.1-1.3 eq), and the base (e.g., NaOtBu, 1.4 eq) to an oven-dried Schlenk flask.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.08 eq) in a small amount of the reaction solvent for 10-15 minutes.

  • Reaction Setup: Add the anhydrous solvent (e.g., Toluene) to the flask containing the substrates, followed by the catalyst solution.

  • Reaction: Seal the vessel and heat to 90-110 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 3-amino-4-methylpyridazine product.

Nucleophilic Aromatic Substitution (SNAr)

For certain strong nucleophiles, a palladium catalyst is not required. The electron-deficient nature of the pyridazine ring makes the C3 position susceptible to direct attack in a Nucleophilic Aromatic Substitution (SNAr) reaction.[17] This is often a simpler, more cost-effective method if the nucleophile is sufficiently reactive.

Causality Behind Experimental Choices:

  • Nucleophile: This method works best with strong nucleophiles like aliphatic amines (e.g., piperazine), alkoxides, or thiolates.[18] Aromatic amines are generally not nucleophilic enough and require palladium catalysis.

  • Solvent and Base: A polar aprotic solvent like DMSO or DMF is often used to promote the reaction. An external base (e.g., K₂CO₃, DIEA) is typically added to neutralize the HCl generated in situ.

Protocol 3: General Procedure for SNAr with an Amine

  • Reagent Preparation: Combine this compound (1.0 eq), the desired amine nucleophile (e.g., 1-Boc-piperazine, 1.5-2.0 eq), and a non-nucleophilic base (e.g., DIEA, 3.0 eq) in a suitable solvent (e.g., DMSO or NMP).

  • Reaction: Heat the mixture to 80-120 °C. The reaction is often complete within 2-12 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. The product may precipitate or can be extracted with ethyl acetate.

  • Purification: Wash the organic extract extensively with water to remove the high-boiling solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the practical application of these protocols, the following workflow outlines the synthesis of a hypothetical dual ALK/EGFR inhibitor, combining the Suzuki and Buchwald-Hartwig reactions.

Diagram 2: Workflow for a Hypothetical Kinase Inhibitor

G start 3-Chloro-4-methyl- pyridazine HCl step1_reagents Aniline Derivative Pd₂(dba)₃, Xantphos NaOtBu, Toluene start->step1_reagents Step 1: Buchwald-Hartwig Amination intermediate Intermediate A (3-Anilino-4-methylpyridazine) step1_reagents->intermediate step2_reagents Arylboronic Acid Pd(dppf)Cl₂ K₂CO₃, Dioxane/H₂O intermediate->step2_reagents Step 2: Suzuki Coupling (Hypothetical, assuming a second reactive site was introduced) final_product Final Kinase Inhibitor step2_reagents->final_product

Caption: A potential two-step synthesis of a kinase inhibitor.

Note: The above diagram presents a conceptual workflow. A more common approach would be a two-step sequence starting with 3,6-dichloropyridazine, allowing for sequential, regioselective functionalization at both positions. However, for the specified starting material, a Suzuki coupling followed by functionalization of the methyl group or another part of the coupled aryl ring would be a viable strategy.

Table 2: Troubleshooting Common Cross-Coupling Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxygen exposure), Incorrect base/solvent, Low reaction temperature.Degas solvents thoroughly. Use fresh catalyst/ligands. Screen different bases and increase temperature.
Formation of Homocoupled Side Product Reaction too slow, allowing for side reactions of the boronic acid.Increase catalyst loading slightly. Use a more active ligand.
Dehalogenation of Starting Material Presence of protic impurities. Base-mediated side reaction.Use anhydrous solvents and reagents. Switch to a milder base (e.g., Cs₂CO₃ instead of NaOtBu).
Difficult Purification Product and starting material have similar polarity.Adjust the polarity of the chromatographic eluent system. Consider derivatization or a different synthetic route.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its activated chloro-substituent provides a reliable handle for introducing molecular diversity through robust and well-understood synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By understanding the mechanistic principles behind these transformations and carefully selecting the appropriate reaction conditions, medicinal chemists can efficiently construct libraries of novel pyridazine-based compounds, accelerating the discovery of new therapeutic agents.

References

  • Al-Ostoot, F. H., Al-Tamari, M. A., Al-qudah, M. A., & Sweidan, K. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Abdel-Maksoud, M. S., Raslan, M. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega.
  • Scarpino, A., Amato, J., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • Zuccotto, F., Ardini, E., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? Journal of Medicinal Chemistry.
  • Thermo Fisher Scientific. (2024). 4-Chloro-3-methylpyridine hydrochloride - SAFETY DATA SHEET.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
  • Karageorge, G. N., et al. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Molbank.
  • ECHEMI. (n.d.). 4-Chloro-3-methylpyridine hydrochloride SDS.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
  • Zuccotto, F., Ardini, E., et al. (2014). Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Publications.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Zhang, Z., Wan, Q., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Chloro-4-methylpyridine.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Jubilant Ingrevia Limited. (2012). 3-Chloropyridine Safety Data Sheet.
  • El-Gohary, N. S., & Shaaban, M. I. (n.d.). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Mini-Reviews in Medicinal Chemistry.
  • Gushchyan, A., et al. (2020). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Chemical Information and Modeling.
  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylpyridine. PubChem Compound Database.
  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Troubleshooting & Optimization

Purification of 3-Chloro-4-methylpyridazine hydrochloride by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Chloro-4-methylpyridazine Hydrochloride

Introduction: The Mission

Welcome to the Advanced Purification Support Center. This guide is designed for pharmaceutical researchers and process chemists dealing with This compound (CAS 1566649-48-6) .

This compound presents a specific challenge: balancing the high solubility of the hydrochloride salt in polar solvents against the need to reject hydrolysis impurities (3-hydroxy-4-methylpyridazine) and regioisomers. The protocols below move beyond basic textbook instructions, focusing on the mechanistic "why" to ensure high purity (>98%) and stable recovery.

Part 1: The Critical Protocol (Recrystallization)

Objective: Purify crude 3-Chloro-4-methylpyridazine HCl to remove starting materials (4-methylpyridazin-3(2H)-one) and hydrolysis byproducts.

Primary Solvent System: Isopropanol (IPA) Alternative System (For higher purity): Ethanol/Diethyl Ether (Anti-solvent method)

Step-by-Step Methodology
  • Dissolution (The "Hot" Phase):

    • Charge the crude solid into a round-bottom flask equipped with a reflux condenser.

    • Add Isopropanol (IPA) (approx. 5–7 mL per gram of crude).

    • Technical Insight: Use anhydrous IPA. Pyridazine chlorides are susceptible to hydrolysis at the C-3 position under reflux in wet solvents, converting back to the pyridazinone impurity [1].

    • Heat to reflux (82°C) with stirring until full dissolution. If black specks (tar) remain, they are likely polymerized oxidation byproducts; filter hot through Celite.

  • Crystallization (The "Cooling" Phase):

    • Remove from heat and allow the flask to cool to room temperature slowly (over 1-2 hours).

    • Why: Rapid cooling traps impurities inside the crystal lattice (occlusion). Slow cooling promotes the growth of pure, defined needles or prisms.

    • Once at room temperature, transfer to an ice bath (0–5°C) for 30 minutes to maximize yield.

  • Filtration & Washing:

    • Filter the cold slurry under vacuum (Buchner funnel).

    • Wash the cake with cold IPA (or a 1:1 mixture of cold IPA/Ether if yield is a concern).

    • Critical Step: Perform this step quickly to avoid atmospheric moisture absorption (hygroscopicity).

  • Drying:

    • Dry the solid in a vacuum oven at 40–45°C over P₂O₅ or silica gel.

    • Target: Constant weight. The HCl salt is stable, but excess heat (>60°C) in the presence of residual moisture can induce degradation.

Part 2: Visualization of Workflows

Workflow Diagram: Recrystallization Logic

Recrystallization_Workflow Start Crude 3-Chloro-4-methylpyridazine HCl Solvent_Add Add Anhydrous IPA (5-7 mL/g) Start->Solvent_Add Heating Heat to Reflux (82°C) Solvent_Add->Heating Check_Dissolution Fully Dissolved? Heating->Check_Dissolution Hot_Filter Hot Filtration (Celite) Remove tars Check_Dissolution->Hot_Filter No (Black specks) Cooling Slow Cooling (RT then 0°C) Check_Dissolution->Cooling Yes Hot_Filter->Cooling Filtration Vacuum Filtration Wash with cold IPA Cooling->Filtration Drying Vacuum Dry (40°C) over Desiccant Filtration->Drying

Caption: Standard Operating Procedure for the purification of 3-Chloro-4-methylpyridazine HCl using Isopropanol.

Part 3: Troubleshooting Center

Symptom 1: Low Yield (<50%)

  • Cause: The HCl salt is too soluble in the chosen alcohol volume, or the "mother liquor" retains the product.

  • Solution:

    • Concentrate the mother liquor by 50% on a rotavap and cool again for a "second crop" (Note: Second crops are usually lower purity).

    • Switch Method: Use the Anti-Solvent Method . Dissolve in minimum hot Ethanol, then add Diethyl Ether dropwise until turbidity (cloudiness) persists. Cool to crystallize.

Symptom 2: Product is "Sticky" or an Oil

  • Cause: Presence of water (hygroscopicity) or impurities lowering the melting point.

  • Solution:

    • Re-dissolve in fresh anhydrous solvent.

    • Add a seed crystal of pure material if available.

    • Scratch the glass side of the flask with a glass rod to induce nucleation.

Symptom 3: Impurity Peak at ~RT 0.8 (HPLC) / New Spot on TLC

  • Cause: Hydrolysis.[1] The 3-chloro group has been replaced by a hydroxyl group (forming 4-methylpyridazin-3(2H)-one).

  • Solution: This impurity is much less soluble in non-polar solvents than the chloro-product.

    • Wash the solid with cold Dichloromethane (DCM) . The chloro-product is soluble in DCM (as free base) or slightly soluble as salt, while the hydroxy-impurity is often insoluble. Note: You may need to free-base the compound to separate this efficiently if recrystallization fails.

Decision Tree: Troubleshooting Logic

Troubleshooting_Tree Issue Identify Issue Yield Low Yield Issue->Yield Purity Low Purity (Hydrolysis) Issue->Purity State Oiling Out (Sticky) Issue->State Soln_Yield Use Anti-Solvent (Ether/Heptane) Yield->Soln_Yield Soln_Purity Dry Solvents Required Avoid prolonged boiling Purity->Soln_Purity Soln_State Scratch Glass Add Seed Crystal State->Soln_State

Caption: Diagnostic logic for common purification failures.

Part 4: Data & Specifications

Solubility Profile (3-Chloro-4-methylpyridazine HCl)

SolventTemperatureSolubility StatusUsage
Water Cold/HotVery HighAvoid (Promotes hydrolysis)
Methanol ColdHighDissolution (Too soluble for yield)
Isopropanol HotHighIdeal for Recrystallization
Isopropanol ColdLowIdeal for Recrystallization
Diethyl Ether Hot/ColdInsolubleAnti-solvent
Hexane Hot/ColdInsolubleAnti-solvent

Key Properties

  • Appearance: White to off-white crystalline solid.

  • Melting Point: ~165–169°C (Literature for related 4-chloro isomer [2], target expected in similar range; free base is liquid/low melt).

  • Storage: Desiccator (Hygroscopic). Dark (Light sensitive).

Part 5: Advanced FAQs

Q: Can I use water for recrystallization? A: No. While the salt is soluble in water, the 3-chloro position on the pyridazine ring is susceptible to nucleophilic attack by water at high temperatures (hydrolysis), converting your product into the inactive pyridazinone [3].

Q: My product turned pink/brown during drying. Why? A: Pyridazines are electron-deficient aromatic rings but can still undergo oxidation or polymerization if traces of acid and moisture are present. Ensure the filter cake is washed well to remove excess mother liquor and dried under vacuum, not just air-dried.

Q: How do I remove the 3-chloro-5-methyl regioisomer? A: This isomer arises from the synthesis step (reaction of 3-methyl-furan or similar precursors). Separation of the HCl salts is difficult due to similar solubility. The most effective method is to neutralize the salt to the free base , purify via column chromatography (Silica, Ethyl Acetate/Hexane), and then reform the HCl salt [4].

References

  • Sigma-Aldrich. Product Specification: this compound.Link

  • Sigma-Aldrich. Properties of 4-Chloro-3-methylpyridine hydrochloride (Isomer comparison).Link

  • National Institutes of Health (PubChem). 3-Chloro-4-methylpyridine (Compound Summary & Stability).Link

  • ChemicalBook. Synthesis and Purification of Chloropyridazines.Link

Sources

Technical Support Center: Optimizing Nucleophilic Substitutions of 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource is designed to provide in-depth, actionable insights into improving the reaction rate and overall success of nucleophilic aromatic substitution (SNAr) reactions involving 3-Chloro-4-methylpyridazine hydrochloride. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism governing the substitution of 3-Chloro-4-methylpyridazine?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally a two-step process:

  • Addition Step: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine. This disrupts the aromaticity of the pyridazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][2] This step is typically the rate-determining step of the reaction.

  • Elimination Step: The aromaticity is restored by the expulsion of the chloride leaving group.

The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring is crucial as it stabilizes the negative charge of the Meisenheimer complex, making the ring susceptible to nucleophilic attack.

Figure 1: SNAr Mechanism on 3-Chloro-4-methylpyridazine
Q2: Why are these SNAr reactions often slow?

The primary kinetic barrier is the initial disruption of the pyridazine ring's aromaticity to form the Meisenheimer complex.[3] This intermediate is significantly higher in energy than the starting materials. While the nitrogen atoms help stabilize the intermediate, the energy cost of breaking aromaticity means that external factors like temperature, solvent, and nucleophile strength play a significant role in achieving a practical reaction rate.

Q3: What is the role of the hydrochloride salt form of the starting material?

The hydrochloride salt protonates one of the ring nitrogens. This has two major consequences:

  • Increased Reactivity: The resulting positive charge on the pyridazinium cation makes the ring even more electron-deficient, enhancing its electrophilicity and increasing the rate of nucleophilic attack.

  • Need for a Base: The reaction requires a base for two reasons: first, to neutralize the hydrochloride to generate the free pyridazine base in situ, and second, to deprotonate the incoming nucleophile (e.g., an amine or thiol) to increase its nucleophilicity. The choice and stoichiometry of the base are therefore critical.

Troubleshooting Guide

Problem: My reaction is very slow or has stalled completely.

This is the most common issue encountered. Let's break down the potential causes and solutions in a logical workflow.

Troubleshooting_Workflow start Low/No Conversion q_base Is a suitable base present in sufficient quantity? start->q_base sol_base Add 2-3 eq. of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, DIPEA). q_base->sol_base No q_nu Is the nucleophile strong enough? q_base->q_nu Yes sol_base->q_nu sol_nu Consider a stronger nucleophile or pre-deprotonate with NaH, KHMDS. q_nu->sol_nu No q_solvent Is the solvent optimal? q_nu->q_solvent Yes sol_nu->q_solvent sol_solvent Switch to a polar aprotic solvent (e.g., DMSO, NMP, DMF). q_solvent->sol_solvent No q_temp Is the temperature high enough? q_solvent->q_temp Yes sol_solvent->q_temp sol_temp Incrementally increase temperature (e.g., 80°C → 100°C → 120°C). Monitor for degradation. q_temp->sol_temp No end Reaction Rate Optimized q_temp->end Yes sol_temp->end

Figure 2: Troubleshooting Workflow for Slow Reactions
  • Potential Cause 1: Inadequate Base

    • Why it Matters: As discussed in FAQ3, a base is non-negotiable. Without it, your nucleophile may be protonated and non-reactive, and the pyridazine ring remains protonated, potentially leading to solubility issues and electrostatic repulsion with cationic nucleophiles.

    • Suggested Solution: Ensure at least 2 equivalents of a suitable base are used: one to neutralize the HCl salt and one to deprotonate the nucleophile. For weak nucleophiles, using 3 or more equivalents can be beneficial. Inorganic bases like K₂CO₃ or Cs₂CO₃ are excellent choices as they are strong enough and have low nucleophilicity. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be used.

  • Potential Cause 2: Poor Nucleophile Reactivity

    • Why it Matters: The rate of the SNAr reaction is directly proportional to the strength of the nucleophile. The general reactivity order for common nucleophiles is: Thiols (R-S⁻) > Amines (R₂NH) > Alcohols/Phenols (R-O⁻). Neutral alcohols are very poor nucleophiles for this reaction.

    • Suggested Solution: If using an alcohol or phenol, it must be deprotonated to the corresponding alkoxide/phenoxide. Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the nucleophile before adding the pyridazine substrate. For sluggish amine or thiol reactions, switching to a stronger, non-nucleophilic base like KHMDS can increase the concentration of the more reactive deprotonated nucleophile at equilibrium.

  • Potential Cause 3: Suboptimal Solvent Choice

    • Why it Matters: The solvent must stabilize the charged Meisenheimer complex. Polar aprotic solvents are ideal for this role.[4] Protic solvents (like ethanol or water) can hydrogen-bond with the nucleophile, creating a solvent cage that reduces its reactivity and slows the reaction.

    • Suggested Solution: If you are not already, switch to a high-boiling polar aprotic solvent. Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dimethylformamide (DMF) are standard choices that excel at solvating the intermediate.

  • Potential Cause 4: Insufficient Thermal Energy

    • Why it Matters: SNAr reactions often require elevated temperatures to overcome the activation energy of disrupting aromaticity.[3][5] Room temperature reactions are uncommon unless a highly activated substrate or a very potent nucleophile is used.

    • Suggested Solution: If the reaction is clean but slow at a given temperature (e.g., 80 °C), incrementally increase the heat to 100 °C or 120 °C. Use a reflux condenser and monitor the reaction by TLC or LC-MS to check for the appearance of degradation products alongside the desired product.

Problem: My reaction gives a low yield, even after a long reaction time.
  • Potential Cause 1: Thermal Degradation

    • Why it Matters: While heat increases the reaction rate, excessive temperature or prolonged reaction times can cause the starting material, product, or both to decompose.

    • Suggested Solution: Perform a time-course study. Set up the reaction and withdraw small aliquots every 1-2 hours. Analyze by LC-MS to find the time point where the product concentration is maximized before significant degradation occurs. If degradation is rapid, you may need to accept a lower conversion to maximize the isolated yield or explore catalytic options.

  • Potential Cause 2: Competing Side Reactions

    • Why it Matters: The generated product may be nucleophilic itself and could potentially react with the starting material, leading to dimerization or oligomerization, especially at high concentrations.

    • Suggested Solution: Try running the reaction at a lower concentration (e.g., 0.1 M). Another strategy is to add the nucleophile slowly over a period of hours to the heated solution of the pyridazine and base. This keeps the instantaneous concentration of the nucleophile low, favoring the desired reaction over side reactions.

Experimental Protocols & Data

Table 1: Representative Conditions for Nucleophilic Substitution

This table provides starting points for optimization. Actual times and yields will vary based on the specific nucleophile used.

Nucleophile ClassExample NucleophileBase (eq.)SolventTemperature (°C)Typical Time (h)
Primary Amine AnilineK₂CO₃ (2.2)DMSO120 - 1406 - 18
Secondary Amine MorpholineDIPEA (2.5)NMP100 - 1204 - 12
Thiol ThiophenolCs₂CO₃ (2.2)DMF80 - 1002 - 8
Alcohol PhenolNaH (1.5)*THF/DMF60 - 8012 - 24

*Note: For alcohols/phenols, pre-deprotonation is performed at 0 °C to room temperature before heating with the electrophile.

General Protocol for Amination of this compound

This protocol provides a robust starting point for substitution with a primary or secondary amine.

  • Reagent Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), potassium carbonate (K₂CO₃, 2.2 eq.), and the chosen amine nucleophile (1.2 eq.).

  • Solvent Addition: Add a sufficient volume of anhydrous DMSO to achieve a concentration of 0.2-0.5 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Heating: Heat the reaction mixture to the target temperature (e.g., 120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes. The product should be less polar than the starting amine.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a large volume of water. The product may precipitate or can be extracted.

  • Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.

References

Sources

Technical Support Center: 3-Chloro-4-methylpyridazine Hydrochloride Scale-Up

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Process Safety & Optimization for Scale-Up (100g to 5kg)

Introduction: The Scale-Up Paradox

Welcome to the technical support hub for 3-Chloro-4-methylpyridazine hydrochloride . If you are accessing this guide, you have likely successfully synthesized this intermediate on a gram scale and are now facing the non-linear challenges of scale-up.

The transformation of 4-methylpyridazin-3(2H)-one to its chlorinated analog using Phosphorus Oxychloride (POCl₃) is a deceptive reaction. On a 5g scale, it is a simple reflux; on a 1kg scale, it is a thermal hazard class 3 process. The primary failure modes are not chemical, but thermodynamic: heat transfer limitations, delayed exotherms during quenching, and "volcano" effects caused by trapped HCl gas.

This guide treats your reactor not just as a vessel, but as a thermodynamic system that requires rigorous management.

Module 1: Reaction Kinetics & Thermal Management

The Core Challenge: The chlorination reaction releases HCl gas and requires high temperatures (>90°C) to proceed. However, the reaction mixture often thickens, creating poor heat transfer.

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Reagent Stoichiometry 3.0 - 5.0 eq POCl₃Excess POCl₃ acts as the solvent to maintain stirrability. Reducing this <3.0 eq increases viscosity and risk of local hot spots [1].
Reaction Temperature 90°C - 105°CActivation energy barrier requires heat. Below 85°C, the reaction stalls; above 110°C, tar formation accelerates.
Ramp Rate 0.5°C / minSlow ramp prevents rapid HCl evolution that can overwhelm scrubbers.
Troubleshooting: Reaction Stalling & Tars

Q: My reaction mixture turned into a black tar before completion. What happened? A: This is a classic "Thermal Runaway" symptom caused by insufficient solvent.

  • Mechanism: As the starting material converts to the chlorinated product, the ionic strength of the solution changes. If you are running neat in POCl₃ with low equivalents (<3 eq), the mixture becomes a thick slurry. The agitator cuts a tunnel, heat transfer drops, and the wall temperature spikes to maintain the setpoint, charring the product.

  • Solution: Increase POCl₃ to 5 eq or introduce a co-solvent like Acetonitrile or Toluene (though Toluene decreases reaction rate).

Q: I see no conversion by HPLC after 4 hours at reflux. A: Check your starting material dryness.

  • Mechanism: 4-methylpyridazin-3(2H)-one is hygroscopic. Any water present reacts immediately with POCl₃ to form Phosphoric acid (

    
    ), which deactivates the remaining POCl₃ and inhibits the Vilsmeier-Haack-type mechanism required for chlorination [2].
    
  • Protocol: Azeotropically dry the starting material with Toluene before adding POCl₃.

Module 2: The Quenching Matrix (High Hazard)

The Core Challenge: Quenching excess POCl₃ is the most dangerous step. Hydrolysis of POCl₃ is highly exothermic (


) and generates massive volumes of HCl gas.
The "Inverse Quench" Protocol

WARNING: NEVER add water to the reaction mixture.[1] You must add the reaction mixture to the water (Inverse Quench).

Q: Why did my quench vessel "erupt" (Volcano Effect) 20 minutes after addition? A: You likely experienced a Delayed Exotherm due to phase separation.

  • The Trap: When the organic reaction mix hits cold water, it can form an immiscible oil droplet protected by a crust. The POCl₃ inside is unreacted. As the vessel warms or is stirred vigorously later, these droplets burst, releasing all their heat and gas instantly [3].

  • The Fix:

    • Distill First: Remove 60-70% of excess POCl₃ under vacuum before quenching. This reduces the thermal payload.

    • Temperature Control: Maintain quench water at <10°C.

    • Hydrolysis Aid: Quench into a mixture of Ice/Water/Acetone. Acetone helps solubilize the POCl₃, ensuring immediate, controlled hydrolysis rather than delayed bursts.

Module 3: Isolation & Hydrochloride Salt Formation

The Core Challenge: The free base (3-chloro-4-methylpyridazine) is a low-melting solid/oil, but the hydrochloride salt is the stable API intermediate.

Salt Stoichiometry Guide
MethodReagentOutcomePros/Cons
In-Situ Generation Residual HClNOT RECOMMENDED Relying on trapped HCl from the reaction leads to variable stoichiometry and hygroscopic "goo."
Anhydrous Gas HCl (gas) in MTBEHigh Purity CrystallineBest for Scale. Precipitates clean white solid. Requires gas handling.[2]
Solvent Solution 4M HCl in DioxaneGood CrystallineGood for mid-scale (100g-1kg). Dioxane is hard to remove (Class 2 solvent).
Aqueous Conc. HCl (37%)Hydrate/PasteAvoid. The salt is highly water-soluble; yield loss is massive.

Q: My final salt is turning into a liquid on the filter (Deliquescence). A: You have excess free HCl or water trapped in the lattice.

  • Troubleshooting: Wash the filter cake with anhydrous Ethyl Acetate or Acetone to remove surface moisture. Dry in a vacuum oven at 40°C with a nitrogen bleed. Do not exceed 50°C, as the HCl can dissociate from the weak pyridazine base [4].

Visual Workflow: Optimized Scale-Up Protocol

The following diagram illustrates the critical decision nodes and safety loops for the 1kg scale process.

G Start Start: 4-methylpyridazin-3(2H)-one Drying Azeotropic Drying (Toluene, 110°C) Start->Drying Reaction Chlorination (POCl3, 5 eq, 95°C) Drying->Reaction Anhydrous Feed Check Decision: Viscosity Check Reaction->Check Dilution Add Acetonitrile (Maintain Stirring) Check->Dilution Too Viscous Distillation Vac Distillation (Remove 70% POCl3) Check->Distillation Fluid Slurry Dilution->Distillation Quench Inverse Quench (Drip Mix into Ice/Water) Distillation->Quench Critical Safety Step Extraction Extraction (DCM or EtOAc) + Basic Wash (NaHCO3) Quench->Extraction pH Adjustment SaltForm Salt Formation (HCl gas in MTBE) Extraction->SaltForm Dried Organic Layer Final Final Product: 3-Chloro-4-methylpyridazine HCl SaltForm->Final Filtration

Figure 1: Process Flow Diagram emphasizing the critical safety step of removing excess POCl₃ prior to the inverse quench.

Troubleshooting Logic: Impurity Profiles

Use this logic gate to identify the source of contamination in your final NMR/HPLC.

Logic Problem Impurity Detected Type1 Starting Material (>5%) Problem->Type1 Type2 Dimer/Tar (Unknown peaks) Problem->Type2 Type3 Phosphates (Broad P-NMR) Problem->Type3 Cause1 Moisture in Feed OR Incomplete Rxn Type1->Cause1 Cause2 Thermal Runaway (Hot spots >110°C) Type2->Cause2 Cause3 Poor Quench Workup (Acidic Hydrolysis) Type3->Cause3 Fix1 Re-dry SM Increase POCl3 eq Cause1->Fix1 Fix2 Improve Agitation Use Co-solvent Cause2->Fix2 Fix3 Wash org layer with NaHCO3 Cause3->Fix3

Figure 2: Diagnostic logic for common impurity profiles in chloropyridazine synthesis.

References

  • Organic Syntheses. (2014). Working with Hazardous Chemicals: Phosphorus Oxychloride Safety Guidelines. Organic Syntheses, Vol. 91, pp. 24-35. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Chloro-4-methylpyridazine. Retrieved from [Link]

  • Lanxess Corporation. (2015). Product Safety Assessment: Phosphorus Oxychloride Handling and Quenching. Retrieved from [Link]

Sources

Troubleshooting guide for 3-Chloro-4-methylpyridazine hydrochloride experiments

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with 3-Chloro-4-methylpyridazine hydrochloride (CAS: 68206-04-2).[1] It is designed to address specific failure modes in synthesis, handling, and purification, moving beyond generic advice to provide mechanism-based solutions.[1]

Material Handling & Stability

Q: My starting material arrived as a sticky solid or became a gum upon weighing. Is it degraded?

Diagnosis: Likely hygroscopic failure , not chemical degradation.[1] The hydrochloride salt of 3-chloro-4-methylpyridazine is significantly hygroscopic.[1] The pyridazine nitrogen lone pairs, even when protonated, can interact avidly with atmospheric moisture, leading to deliquescence.[1]

Corrective Protocol:

  • Drying: Do not heat aggressively.[1] Dry the salt in a vacuum desiccator over

    
     or KOH pellets for 24 hours at room temperature. Heating >60°C can drive off HCl if the salt is not stoichiometric, reverting it to the lower-melting free base.[1]
    
  • Handling: Weigh quickly in a low-humidity environment (<40% RH) or a glovebox.

  • Solvent Choice: If the solid is gummy, dissolve it in the reaction solvent (e.g., dry DMF or DMSO) and determine the precise amount via quantitative HPLC or NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene).[1]

Reaction Optimization: Nucleophilic Aromatic Substitution ( )

Q: I am trying to displace the chloride with an amine/alkoxide, but yields are low (<30%). Why?

Technical Insight: While the 3-position is activated for


 due to the adjacent nitrogen (N2) and the para-nitrogen (N1), the 4-methyl group  introduces a subtle electronic deactivation.[1] The methyl group is an electron-donating group (EDG) via hyperconjugation, which slightly increases electron density on the ring, raising the energy barrier for the nucleophilic attack compared to unsubstituted 3-chloropyridazine.[1]

Troubleshooting Matrix:

VariableRecommendationMechanistic Rationale
Base Use DIPEA or

(excess).
You must neutralize the HCl salt and the generated HCl from the substitution.[1] Acidic conditions protonate the nucleophile, killing reactivity.[1]
Solvent DMSO or NMP (100–120°C).Polar aprotic solvents stabilize the Meisenheimer complex intermediate.[1] Avoid protic solvents (EtOH) which solvate the nucleophile, reducing its energy.[1]
Stoichiometry Use 2.5–3.0 equiv. of nucleophile.The first equivalent neutralizes the HCl salt.[1] The second acts as the nucleophile.[1] The excess drives kinetics against the deactivating methyl group.[1]
Microwave 140°C, 20-40 min. High localized energy helps overcome the activation barrier increased by the 4-methyl group.[1]

Reaction Optimization: Palladium-Catalyzed Couplings (Suzuki/Buchwald)

Q: My Suzuki coupling fails completely (0% conversion), even with active catalysts. What is killing the reaction?

Root Cause: Catalyst Poisoning by the HCl Salt. Palladium catalysts are electron-rich species.[1] If you use the hydrochloride salt directly without sufficient neutralization, two failure modes occur:[1]

  • Protonation of the Ligand: Phosphine ligands (

    
    ) are basic. The HCl protonates them (
    
    
    
    ), causing them to dissociate from the Pd center, leading to Pd black precipitation.[1]
  • Coordination: The pyridazine nitrogens are strong

    
    -donors.[1] Once free-based, they can competitively bind to the Pd center, displacing the substrate.[1]
    

The "Free-Base First" Protocol (Mandatory for Organometallics): Do not rely on the reaction base (e.g.,


) to neutralize the salt in situ, as the kinetics of neutralization are often slower than the rate of catalyst decomposition.[1]

FreeBaseProtocol Start Start: 3-Cl-4-Me-Pyridazine HCl Step1 Dissolve in minimal water (pH < 2) Start->Step1 Step2 Adjust pH to 9-10 using sat. NaHCO3 or 1N NaOH Step1->Step2 Step3 Extract w/ DCM or EtOAc (x3) (Pyridazines are water soluble; use salting out if needed) Step2->Step3 Step4 Dry Organic Layer (Na2SO4) & Concentrate Step3->Step4 End Result: Free Base Oil/Solid (Use immediately in Coupling) Step4->End

Figure 1: Mandatory Free-Basing Workflow for Organometallic Reactions.

Recommended Conditions for Suzuki Coupling:

  • Catalyst:

    
     or XPhos Pd G3 (bulky ligands prevent N-coordination).
    
  • Base:

    
     (anhydrous) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).[1] The water is crucial for the transmetallation step involving the boronic acid.[1]

Purification & Analysis

Q: The product streaks/tails on silica gel columns, making isolation impossible.

Diagnosis: Silanol Interaction. Pyridazines are basic.[1][2] They hydrogen bond strongly with the acidic silanol (


) groups on standard silica gel, causing peak broadening and irreversible adsorption.[1]

Solution:

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH or Hexane/EtOAc mobile phase. This blocks the silanol sites.[1]
    
  • Alternative Stationary Phase: Use Neutral Alumina instead of silica gel.[1]

  • DCM/MeOH Caution: 3-Chloro-4-methylpyridazine is highly soluble in DCM.[1] Avoid using >10% MeOH in DCM, or the silica will dissolve slightly, contaminating your product.[1]

Q: How do I distinguish the 3-chloro isomer from the 6-chloro isomer if I suspect regiochemical scrambling?

Analytical Check:

  • 1H NMR: The protons on the pyridazine ring have distinct coupling constants.

    • 3-Chloro-4-methyl: You will see a proton at C5 and C6.[1] They are ortho to each other (

      
       Hz).[1]
      
    • 6-Chloro-4-methyl: You would see protons at C3 and C5.[1] They are meta to each other (

      
       Hz).
      
    • Note: The 4-methyl group will appear as a singlet (or finely split doublet) around

      
       2.3-2.5 ppm.[1]
      

References

  • Synthesis & Properties: ChemicalBook. (2025). "3-Chloro-4-methylpyridazine Properties and Synthesis."

  • Reactivity Trends: WuXi AppTec. (2024). "Correlating Reactivity Trends with Frontier Molecular Orbitals in Diazines."

  • Purification Troubleshooting: BenchChem Technical Support. (2025). "Chromatographic Purification of Basic Heterocycles."

  • Suzuki Coupling Protocols: Hargrave, K. D., et al.[1] (1991). "Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase."[1] Journal of Medicinal Chemistry, 34(7), 2231.[1] (Contextual grounding for chloropyridine/pyridazine couplings).

Sources

Preventing decomposition of 3-Chloro-4-methylpyridazine hydrochloride during workup

[1][2]

Status: Active Guide Last Updated: February 3, 2026 Department: Process Chemistry & Purification Support[1][2]

Part 1: The Critical Alert (The "Why")

Subject: The "Hidden" Hydrolysis Trap & Pyridazinone Formation

If you are working with 3-Chloro-4-methylpyridazine hydrochloride , you are handling an electron-deficient 1,2-diazine system.[1][2] Unlike chloropyridines, chloropyridazines are exceptionally sensitive to Nucleophilic Aromatic Substitution (

12

The Primary Failure Mode: During standard neutralization (workup), if the pH rises above 10 or the temperature exceeds 20°C, the hydroxide ion (

12
  • Reaction: 3-Chloro-4-methylpyridazine

    
     4-methylpyridazin-3(2H)-one + 
    
    
    .[1][2]
  • The Symptom: The resulting pyridazinone is highly polar and water-soluble.[1][2] It will not extract into Dichloromethane (DCM) or Ethyl Acetate.[1][2] You will observe a massive loss of mass in your organic layer, and the aqueous layer will remain UV-active.[2]

Secondary Failure Mode: Exothermic decomposition.[1][2] The neutralization of the HCl salt releases significant heat.[1][2] If uncontrolled, this triggers the formation of black tarry oligomers, a common trait of electron-deficient nitrogen heterocycles.[1][2]

Part 2: Troubleshooting Guide (FAQs)

Q1: My product turned into a black/red tar upon adding NaOH. Can I save it?

  • Diagnosis: You likely used a strong base (NaOH/KOH) at high concentration or added it too quickly, causing a local exotherm and high pH spike.[1][2] This triggers rapid polymerization or ring-opening degradation.[1][2]

  • Solution: This is usually irreversible.[1][2] For the next batch, switch to a "Cold-Buffered" protocol (see SOP below) using Potassium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    ).[1][2]

Q2: I neutralized the salt, but my organic yield is <20%. Where is my compound?

  • Diagnosis: Hydrolysis.[1][2][3][4][5] Your compound converted to 4-methylpyridazin-3(2H)-one .

  • Verification: Check the aqueous layer by TLC or LC-MS.[1][2] If you see a major peak with a mass of ~110 Da (M+H), that is the hydrolysis product.[2]

  • Fix: You cannot easily revert the pyridazinone to the chloride.[1][2] You must prevent its formation by keeping the pH < 8.5 during workup.[1][2]

Q3: The free base is an oil that solidifies slowly.[1][2] Is it stable?

  • Insight: The free base (3-Chloro-4-methylpyridazine) is significantly less stable than the hydrochloride salt.[1][2] It has a lower melting point and can sublime or degrade upon prolonged exposure to air/moisture.[2]

  • Recommendation: Store the compound as the HCl salt whenever possible.[1][2] If you must free-base it for the next step, use it immediately (telescoping) or store it at -20°C under Argon.[1][2]

Part 3: Standard Operating Procedure (SOP)

Protocol: The "Cold-Buffered" Neutralization Objective: Safely release the free base without triggering hydrolysis or polymerization.[1][2]

ParameterSpecificationReason
Temperature < 5°C (Ice/Salt Bath) Suppresses

hydrolysis rate.[1][2]
Base Choice Sat.

or

Prevents pH spikes > 9.[1][2]0. Avoid NaOH.[1][2]
Solvent DCM or

High solubility for the halo-pyridazine; poor for the pyridazinone byproduct.[1][2]
Time < 15 Minutes Minimize contact time between organic and aqueous phases.

Step-by-Step Workflow:

  • Preparation: Suspend the 3-Chloro-4-methylpyridazine HCl salt in Dichloromethane (DCM) (10 mL per gram of salt). Cool the suspension to 0°C using an ice bath.

  • Neutralization: Slowly add saturated aqueous

    
      dropwise with vigorous stirring. Monitor the internal temperature; do not  allow it to exceed 5°C.
    
    • Target: Continue addition until gas evolution (

      
      ) ceases and the aqueous layer pH is approx 7.5–8.0.[1][2]
      
  • Rapid Extraction: Immediately separate the layers. Extract the aqueous layer once more with cold DCM.[1][2]

  • Drying: Combine organic layers and dry over Sodium Sulfate (

    
    )  (Magnesium sulfate can be slightly acidic/Lewis acidic and is less preferred for sensitive nitrogen heterocycles).[1][2]
    
  • Concentration: Evaporate solvent at < 30°C under reduced pressure. Do not heat the water bath above 35°C.

Part 4: Decision Logic & Mechanism Visualization

The following diagram illustrates the critical decision pathways during the workup process.

WorkupLogicStartStart: Reaction Mixture(HCl Salt present)TempCheckCheck TempStart->TempCheckBaseChoiceSelect BaseTempCheck->BaseChoiceTemp < 5°CTarFAILURE: Black Tar(Polymerization)TempCheck->TarTemp > 25°C(Exotherm)StrongBaseStrong Base (NaOH/KOH)pH > 10BaseChoice->StrongBaseHigh pKaWeakBaseWeak Base (NaHCO3/K2CO3)pH 7-8BaseChoice->WeakBaseBuffered pKaHydrolysisFAILURE: Hydrolysis to4-methylpyridazin-3(2H)-oneStrongBase->HydrolysisSNAr Displacement of ClSuccessSUCCESS: Stable Free Base(Organic Soluble)WeakBase->SuccessControlled Neutralization

Figure 1: Decision logic tree for the workup of chloropyridazine salts. Red paths indicate failure modes leading to yield loss.[1][2]

Part 5: Comparative Base Data

Select the neutralization agent based on the "Risk Factor" calculated below.[1][2]

BasepKa (Conj.[1][2][6] Acid)Risk of HydrolysisRisk of ExothermRecommended?[2]
Sodium Hydroxide (NaOH) 15.7Critical (High) HighNO
Triethylamine (

)
10.75ModerateModerateConditional *
Potassium Carbonate (

)
10.3LowLowYES
Sodium Bicarbonate (

)
6.4Minimal LowYES (Preferred)

*Triethylamine is acceptable if the next step is a non-aqueous reaction, but it can complicate removal if the product is an oil.[1][2]

References
  • PubChem. (2025).[1][2][7] 3-Chloropyridazine Compound Summary (CID 11274989).[1][2][7] National Center for Biotechnology Information.[1][2] [Link]

  • Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley-Blackwell.[1][2] (Refer to Chapter on "Pyridazines" regarding susceptibility to nucleophilic attack at C3/C6).[1][2]

  • Coad, P., Coad, R. A., & Clough, S. (1965).[1][2] The Synthesis of 3-Chloropyridazine.[1][2] Journal of Organic Chemistry.[1][2] (Fundamental synthesis and stability data).

Technical Support Center: Managing Exotherms in 3-Chloro-4-methylpyridazine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for handling reactions involving 3-Chloro-4-methylpyridazine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to safely and effectively manage the exothermic nature of these chemical processes. Our goal is to provide you with the expertise and practical insights needed to anticipate, control, and mitigate thermal hazards in your experiments.

I. Understanding the Thermal Landscape of Pyridazine Synthesis

The synthesis and subsequent reactions of pyridazine derivatives, including this compound, often involve reagents and transformations known for their significant heat release. The inherent physicochemical properties of the pyridazine ring, characterized by its electron-deficient nature, contribute to its reactivity, particularly in reactions involving strong acids, chlorinating agents, and nucleophilic substitutions.[1] Failure to adequately control the reaction temperature can lead to a rapid, self-accelerating increase in temperature known as a runaway reaction, which may result in pressure buildup, vessel failure, and the release of hazardous materials.[2][3]

Common steps in pyridazine synthesis that warrant careful thermal management include:

  • Chlorination: The conversion of a pyridazinone to a chloro-pyridazine, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), is a highly exothermic process. The reaction of phosphorus oxychloride with even trace amounts of water is also violently exothermic and can lead to the accumulation of energetic metastable intermediates.[4][5]

  • Nitration: While not directly in the synthesis of the target molecule from its immediate precursors, the introduction of nitro groups onto aromatic rings is a classic example of a potentially hazardous exothermic reaction that is common in the synthesis of related heterocyclic compounds.[6]

  • Acid-Base Neutralization: The use of strong acids (e.g., sulfuric acid) or bases, and their subsequent quenching, can generate substantial heat.

This guide will provide you with the necessary information to navigate these challenges safely and effectively.

II. Troubleshooting Guide for Exotherm Management

This section is designed to provide immediate, actionable advice for specific issues you may encounter during your experiments.

Scenario 1: Unexpected Rapid Temperature Increase During Reagent Addition

  • Question: I am adding phosphorus oxychloride to my pyridazinone precursor, and the temperature is rising much faster than anticipated, even with external cooling. What should I do?

  • Answer:

    • Stop the Addition Immediately: The first and most critical step is to halt the addition of the exothermic reagent. This will prevent the introduction of more fuel for the reaction.

    • Enhance Cooling: If you have not already, ensure your cooling bath is at its maximum capacity. For laboratory scale, this may involve adding more dry ice to your acetone bath or switching to a cryocooler if available. For larger scales, ensure the cooling jacket has maximum coolant flow.

    • Increase Agitation: Ensure the reaction mixture is being stirred vigorously. Inadequate mixing can lead to localized "hot spots" where the reaction is proceeding much faster than in the bulk of the mixture.

    • Do NOT Add a Quenching Agent Prematurely: Adding a quenching agent like water or an alcohol to hot phosphorus oxychloride can result in a violent, uncontrolled reaction. The immediate priority is to control the temperature of the existing reaction mixture.

    • Prepare for Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably despite stopping the addition and maximizing cooling, and there is a risk of exceeding the boiling point of the solvent or the thermal stability limits of the reactants, a carefully planned emergency quench may be necessary. This should only be performed as a last resort and with appropriate safety measures in place (e.g., behind a blast shield, with the fume hood sash pulled down). A pre-prepared, cold, inert solvent can be added to dilute the reaction mixture and absorb some of the heat.

    • Post-Incident Analysis: Once the situation is under control, a thorough investigation is necessary to determine the cause of the unexpected exotherm. This could include an incorrect reagent concentration, a higher than expected starting material purity, or an issue with the cooling system.

Scenario 2: A Delayed Exotherm After Reagent Addition is Complete

  • Question: I have finished adding my chlorinating agent, and the temperature remained stable. However, an hour later, the temperature is starting to rise on its own. What is happening?

  • Answer: This is a classic sign of a "creeping" or delayed exotherm, which can be particularly dangerous as it may occur after the initial, more closely monitored phase of the reaction.

    • Identify the Cause: The most likely cause is the accumulation of unreacted reagents due to poor mixing or a slow initiation phase, followed by a sudden increase in the reaction rate. In the case of phosphorus oxychloride, the formation of metastable intermediates from partial hydrolysis can also lead to a delayed and significant heat release.[4]

    • Immediate Actions:

      • Re-establish maximum cooling.

      • Ensure vigorous stirring.

      • Monitor the temperature and pressure of the vessel closely.

    • Corrective Measures: If the temperature rise is slow and can be controlled by external cooling, maintain these conditions until the reaction is complete. If the temperature rise is rapid and cannot be controlled, refer to the emergency procedures outlined in Scenario 1.

    • Prevention: To prevent delayed exotherms, ensure that the reaction is initiated and proceeding as expected before adding the bulk of the reagent. This can be achieved by adding a small portion of the reagent initially and observing a controlled temperature increase before proceeding with the rest of the addition.

Scenario 3: The Reaction is Not Initiating, and I am Tempted to Increase the Temperature

  • Question: I have added my reagents, but the reaction does not seem to be starting. Can I heat the mixture to initiate it?

  • Answer: This is a potentially very hazardous situation. Heating a reaction that has a significant amount of unreacted starting material can lead to a runaway reaction once the initiation temperature is reached.

    • Do NOT Heat the Reaction Mixture: The accumulation of unreacted reagents presents a significant thermal risk.

    • Troubleshoot the Lack of Initiation:

      • Catalyst: If the reaction requires a catalyst, ensure it has been added and is active.

      • Reagent Quality: Verify the purity and reactivity of your starting materials and reagents.

      • Inhibitors: Consider if there are any impurities in your starting materials or solvent that could be inhibiting the reaction.

    • Safe Initiation: If you are confident in your reagents and setup, you can attempt to initiate the reaction by adding a very small amount of a known initiator or by locally heating a very small portion of the mixture with a heat gun (with extreme caution and behind a blast shield) to see if the reaction starts. If it does, a controlled exotherm should be observed. If the reaction still does not start, it is safer to quench the reaction carefully (see Section IV for protocols) and re-evaluate your procedure.

III. Frequently Asked Questions (FAQs)

  • Q1: What is the single most important factor in managing exotherms in these reactions?

    • A1: Controlling the rate of addition of the limiting reagent. The rate of heat generation is directly proportional to the rate of reaction. By controlling the addition rate of the key exothermic reagent, you can directly control the rate of heat generation and ensure that your cooling system can effectively remove the heat as it is produced.

  • Q2: How can I estimate the potential exotherm of my reaction before I run it?

      • Reviewing the literature for similar reactions: Look for reports on the synthesis of other chlorinated pyridazines or related heterocyclic compounds.

      • Analyzing the reagents: Reagents like phosphorus oxychloride, thionyl chloride, and strong acids are well-known to produce highly exothermic reactions.

      • Performing a small-scale trial: Conduct the reaction on a very small scale (e.g., 100 mg) with careful temperature monitoring to get a preliminary indication of the exotherm. For industrial applications, conducting a reaction calorimetry (RC1) or differential scanning calorimetry (DSC) study is highly recommended to quantify the heat of reaction and determine the thermal stability of the reactants and products.[7]

  • Q3: What are the best cooling methods for laboratory-scale reactions?

    • A3: The choice of cooling bath depends on the target temperature:

      • Ice/Water: For temperatures between 0 and 5 °C.

      • Ice/Salt: For temperatures down to -20 °C.

      • Dry Ice/Acetone or Isopropanol: For temperatures down to -78 °C.

      • Cryocooler: For precise and automated temperature control over a wide range.

  • Q4: How does scale-up affect exotherm management?

    • A4: Scaling up a reaction presents significant challenges for exotherm management. The volume of the reaction increases by the cube of the dimension, while the surface area for heat exchange only increases by the square. This means that it becomes progressively more difficult to remove heat from larger reactors. Therefore, a reaction that is easily controlled on a 1-liter scale may become a dangerous runaway on a 100-liter scale. A thorough thermal hazard assessment is crucial before any scale-up.[8][9]

  • Q5: What are the key safety precautions I should take when working with phosphorus oxychloride?

    • A5:

      • Always handle phosphorus oxychloride in a well-ventilated fume hood.

      • Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and gloves resistant to corrosive materials.

      • Ensure that all glassware is dry before use to prevent a violent reaction with water.

      • Have a quenching plan in place before you start the reaction. A pre-prepared, cold solution of sodium bicarbonate or a similar weak base can be used for quenching, but the addition must be slow and controlled.

IV. Experimental Protocols

Protocol 1: General Procedure for the Controlled Addition of an Exothermic Reagent (e.g., Phosphorus Oxychloride)

  • Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel.

    • Place the flask in a cooling bath of appropriate size and temperature.

    • Ensure the temperature probe is positioned in the reaction mixture, away from the walls of the flask, to get an accurate reading.

  • Initial Cooling: Cool the solution of the starting material (e.g., the pyridazinone) in the appropriate solvent to the desired reaction temperature (e.g., 0 °C).

  • Slow Addition: Begin the dropwise addition of the exothermic reagent (e.g., phosphorus oxychloride) from the addition funnel.

  • Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature within a narrow, pre-determined range (e.g., ± 2 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or another appropriate analytical technique.

  • Post-Addition: After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete.

Protocol 2: Safe Quenching of Excess Phosphorus Oxychloride

This protocol is adapted from established procedures for the safe quenching of POCl₃.

  • Preparation:

    • In a separate, appropriately sized flask, prepare a stirred slurry of crushed ice and a weak base, such as sodium bicarbonate or sodium carbonate, in water. The amount of base should be sufficient to neutralize the hydrochloric and phosphoric acids that will be formed.

    • Cool this quenching mixture in an ice bath.

  • Slow Transfer: Slowly and carefully transfer the reaction mixture containing the excess phosphorus oxychloride into the cold, vigorously stirred quenching slurry. This is an "inverse quench" and is generally safer than adding water to the reaction mixture.

  • Temperature Control: Monitor the temperature of the quenching mixture closely. Maintain the temperature below 20°C by controlling the addition rate and, if necessary, by adding more ice.

  • Neutralization and Stirring: After the addition is complete, continue to stir the mixture until all the ice has melted and the evolution of CO₂ gas has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: The product can then be extracted with a suitable organic solvent.

V. Visualizations

Diagram 1: Decision Tree for Managing Temperature Deviations

Exotherm_Management start Monitor Internal Temperature check_temp Temperature within ± 2°C of Setpoint? start->check_temp maintain Continue Monitoring check_temp->maintain Yes deviation Temperature Deviation Detected check_temp->deviation No maintain->start stop_addition Stop Reagent Addition deviation->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling increase_stirring Increase Agitation max_cooling->increase_stirring check_control Is Temperature Controlled? increase_stirring->check_control resume_slowly Resume Addition at Slower Rate check_control->resume_slowly Yes emergency Emergency: Uncontrolled Temperature Rise check_control->emergency No resume_slowly->start emergency_actions Follow Emergency Protocol: - Alert Supervisor - Prepare for Quench - Use Safety Shielding emergency->emergency_actions

Caption: A decision tree for managing temperature deviations during an exothermic reaction.

Diagram 2: General Workflow for Safe Reagent Addition

Safe_Addition_Workflow cluster_prep Preparation cluster_execution Execution cluster_completion Completion prep_reagents Prepare & Cool Starting Material start_addition Start Slow, Dropwise Addition prep_reagents->start_addition prep_addition Prepare Reagent in Addition Funnel prep_addition->start_addition monitor_temp Continuously Monitor Internal Temperature start_addition->monitor_temp adjust_rate Adjust Addition Rate to Maintain Temp monitor_temp->adjust_rate monitor_rxn Monitor Reaction Progress (e.g., TLC) monitor_temp->monitor_rxn adjust_rate->monitor_temp finish_addition Complete Addition adjust_rate->finish_addition monitor_rxn->monitor_temp stir_to_completion Stir at Temp Until Reaction is Complete finish_addition->stir_to_completion workup Proceed to Safe Workup/Quenching stir_to_completion->workup

Caption: General experimental workflow for the safe addition of an exothermic reagent.

VI. References

  • Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan. (2025). Chemical Engineering Transactions. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. (n.d.). Wageningen University & Research. [Link]

  • Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. (2025). ResearchGate. [Link]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (n.d.). MDPI. [Link]

  • Chemical Release Modeling: The Must-Have Tool in Your Emergency Response Kit. (2021). American Industrial Hygiene Association. [Link]

  • Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.

  • Drawing dot structures. (n.d.). Khan Academy. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • Runaway Reaction. (n.d.). Gexcon. [Link]

  • A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). (2020). ResearchGate. [Link]

  • Comprehensive Analysis of Chlorine-Induced Aging in High-Density Polyethylene: Insights into Structural, Thermal, and Mechanical Degradation Mechanisms. (n.d.). MDPI. [Link]

  • A Visual Management and Monitoring Tool for Cross-organization Emergency Response Workflows. (n.d.). Science Alert. [Link]

  • Exothermic reactions on the heterogeneous catalysts: Features of research and implementation. (2021). ResearchGate. [Link]

  • Chemistry Tutorial 6.02d: Molecular Dot Diagrams. (2009). YouTube. [Link]

  • Recent Advances in Pyridazine Chemistry. (2025). ResearchGate. [Link]

  • Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. (2010). ACS Publications. [Link]

  • Lessons Learned: Spontaneous Detonation of 6-Azidotetrazolo[1,5-b]pyridazine. (2023). ACS Chemical Health & Safety. [Link]

  • Pyridazine N-Oxides as Precursors to 2-Aminofurans: Scope and Limitations in Complexity Building Cascade Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. (2025). ResearchGate. [Link]

  • How to draw Dot Cross Diagram for Simple Molecules and Ions - H2ChemHacks. (2016). YouTube. [Link]

  • Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents.

  • A Visual Management and Monitoring Tool for Cross-organization Emergency Response Workflows. (2025). ResearchGate. [Link]

  • Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories. (n.d.). Institution of Chemical Engineers. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). National Center for Biotechnology Information. [Link]

  • Investigation of Chlorine Gas Emission Hazards at ABFA Chlorination Plant at Abadan Station using Aloha and Marplot Software. (2023). Journal of Health and Safety at Work. [Link]

  • Hazmat Incident and Emergency Response Example Animation. (2022). YouTube. [Link]

  • What Are Dot and Cross Diagrams - Part 1| Properties of Matter | Chemistry | FuseSchool. (2016). YouTube. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (n.d.). Organic Chemistry Portal. [Link]

  • How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? (2023). Quora. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). International Journal of Novel Research and Development. [Link]

  • Synthesis and characterizations of pyridazine-based iron chelators. (n.d.). Royal Society of Chemistry. [Link]

  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. (n.d.). Royal Society of Chemistry. [Link]

  • Runaway reactions, case studies, lessons learned. (n.d.). ARIA. [Link]

  • CHEMICAL BONDING AND MOLECULAR STRUCTURE. (n.d.). NCERT. [Link]

  • Scale-up Reactions. (2019). Division of Research Safety - University of Illinois. [Link]

  • Manage Chemical Reactivity Hazards with Emergency Relief System Design. (2019). Fauske & Associates. [Link]

  • Occupational Health Effects of Chlorine Spraying in Healthcare Workers: A Systematic Review and Meta-Analysis of Alternative Disinfectants and Application Methods. (n.d.). MDPI. [Link]

  • Runaway Chemical Reactions: Causes and Prevention. (2024). zeal. [Link]

  • Structural and Thermal Characterization of Halogenated Azidopyridines: Under-Reported Synthons for Medicinal Chemistry. (n.d.). Organic Process Research & Development. [Link]

  • Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. (n.d.). Google Patents.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Chloropyridazine Isomers in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, pyridazine scaffolds are privileged structures due to their prevalence in a wide array of biologically active compounds. The functionalization of these six-membered nitrogen-containing heterocycles often relies on the strategic manipulation of substituted pyridazine building blocks. Among these, chloropyridazines serve as versatile intermediates, primarily undergoing nucleophilic aromatic substitution (SNAr) to introduce diverse functionalities. However, the positional isomerism of the chlorine atom on the pyridazine ring profoundly influences the molecule's reactivity. This guide provides an in-depth, objective comparison of the reactivity of 3-chloropyridazine and 4-chloropyridazine, supported by theoretical principles and experimental insights, to empower researchers in making informed decisions for efficient synthetic route design and optimization.

Theoretical Underpinnings of Reactivity: An Electronic Perspective

The reactivity of chloropyridazine isomers in SNAr reactions is fundamentally governed by the electronic properties of the pyridazine ring. The presence of two adjacent, electron-withdrawing nitrogen atoms significantly acidifies the ring protons and activates the carbon atoms towards nucleophilic attack. This activation is not uniform across all positions. The SNAr mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as the Meisenheimer complex. The stability of this intermediate is paramount in determining the reaction rate.

The two nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect, which delocalizes the negative charge of the Meisenheimer complex. The extent of this stabilization depends on the position of the attacking nucleophile relative to the nitrogen atoms.

In the case of 3-chloropyridazine , nucleophilic attack at the C-3 position leads to a Meisenheimer intermediate where the negative charge can be effectively delocalized onto both nitrogen atoms through resonance. This significant stabilization of the intermediate lowers the activation energy of the reaction.

For 4-chloropyridazine , nucleophilic attack at the C-4 position results in a Meisenheimer intermediate where the negative charge is primarily stabilized by the adjacent nitrogen at the 1-position. While still activated, the degree of charge delocalization is less pronounced compared to the intermediate formed from 3-chloropyridazine.

Computational studies have corroborated these theoretical principles. Calculations of the activation energies for the substitution of 3- and 4-chloropyridazine with a bromide nucleophile have shown that the transition state for the reaction of 3-chloropyridazine is lower in energy than that for 4-chloropyridazine by approximately 1.99 kcal/mol.[1] This energy difference provides a quantitative basis for the observed higher reactivity of 3-chloropyridazine.

The electronic influence of substituents on the pyridazine ring can be further quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent. For the pyridazine system, the introduction of additional electron-withdrawing groups would be expected to increase the reactivity towards nucleophilic attack by further stabilizing the Meisenheimer intermediate. Conversely, electron-donating groups would decrease reactivity. While specific Hammett constants for a wide range of substituents on the pyridazine ring are not as extensively tabulated as for benzene derivatives, the principles of physical organic chemistry still apply. The Hammett ρ value for the dissociation of pyridazinium ions has been found to be 5.29, indicating a significant sensitivity to substituent effects.[2]

Quantitative Comparison of Reactivity

The following table summarizes the expected relative reactivity based on the theoretical principles and computational data discussed above. This provides a qualitative and predictive framework for researchers.

IsomerPosition of ChlorineKey Stabilizing Feature of Meisenheimer IntermediatePredicted Relative Reactivity in SNAr
3-Chloropyridazine C-3Negative charge delocalized over both N-1 and N-2.Higher
4-Chloropyridazine C-4Negative charge primarily stabilized by the adjacent N-1.Lower

Experimental Protocols for Reactivity Comparison

To empirically validate the predicted reactivity differences and to optimize reaction conditions for specific applications, a well-designed experimental protocol is essential. The following outlines a standardized methodology for a competitive reactivity experiment and a kinetic study.

Protocol 1: Competitive Reactivity Experiment

This experiment allows for a direct comparison of the reactivity of the two isomers by allowing them to compete for a limited amount of a nucleophile.

Objective: To determine the relative reactivity of 3-chloropyridazine and 4-chloropyridazine in an SNAr reaction with a common nucleophile (e.g., morpholine).

Materials:

  • 3-Chloropyridazine

  • 4-Chloropyridazine

  • Morpholine

  • Anhydrous solvent (e.g., Dioxane or N,N-Dimethylformamide)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Prepare a stock solution containing equimolar amounts of 3-chloropyridazine and 4-chloropyridazine in the chosen anhydrous solvent.

  • Add a known amount of the internal standard to the stock solution.

  • In a reaction vessel, add a sub-stoichiometric amount of morpholine (e.g., 0.5 equivalents relative to the total amount of chloropyridazines).

  • Heat the reaction mixture to a specific temperature (e.g., 80 °C) and monitor the reaction progress over time by taking aliquots at regular intervals.

  • Quench the reaction in each aliquot by adding a suitable quenching agent (e.g., dilute HCl).

  • Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analyze the composition of the organic layer by GC-MS or HPLC to determine the relative consumption of the two chloropyridazine isomers.

Data Analysis: The relative reactivity can be determined by comparing the rate of disappearance of each isomer. The ratio of the rate constants can be calculated from the relative amounts of the remaining starting materials.

Self-Validation: The use of an internal standard and the analysis of the disappearance of starting materials, rather than the appearance of products, provides a robust and self-validating system by minimizing the need for the calibration of product response factors.

Protocol 2: Kinetic Study via Spectrophotometry

This protocol allows for the determination of the second-order rate constants for the reaction of each isomer with a nucleophile.

Objective: To quantitatively determine the rate of reaction of 3-chloropyridazine and 4-chloropyridazine with a chromophoric nucleophile (e.g., a substituted aniline).

Materials:

  • 3-Chloropyridazine

  • 4-Chloropyridazine

  • Nucleophile (e.g., 4-nitroaniline)

  • Solvent (e.g., Methanol or Acetonitrile)

  • UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

  • Prepare a stock solution of the chloropyridazine isomer of known concentration in the chosen solvent.

  • Prepare a stock solution of the nucleophile of known concentration in the same solvent.

  • In a quartz cuvette, mix the two solutions under pseudo-first-order conditions (i.e., with a large excess of the nucleophile, typically 10-fold or greater).

  • Immediately place the cuvette in the spectrophotometer and monitor the change in absorbance at the wavelength corresponding to the formation of the product over time.

  • Repeat the experiment at different concentrations of the nucleophile.

Data Analysis: The pseudo-first-order rate constant (kobs) can be obtained by fitting the absorbance vs. time data to a first-order rate equation. The second-order rate constant (k2) can then be determined by plotting kobs against the concentration of the nucleophile; the slope of the resulting line will be k2.

Causality behind Experimental Choices:

  • Pseudo-first-order conditions: Using a large excess of the nucleophile simplifies the rate law, making the data analysis more straightforward.

  • Chromophoric nucleophile: The use of a nucleophile that leads to a product with a distinct UV-Vis spectrum allows for easy and continuous monitoring of the reaction progress.

Visualization of Experimental Workflow

Competitive Reactivity Experiment Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_result Result prep_sol Prepare equimolar solution of 3-chloropyridazine and 4-chloropyridazine add_is Add internal standard prep_sol->add_is add_nuc Add sub-stoichiometric nucleophile heat_react Heat and monitor reaction add_nuc->heat_react take_aliq Take aliquots over time heat_react->take_aliq quench Quench reaction take_aliq->quench extract Extract with organic solvent quench->extract analyze Analyze by GC-MS or HPLC extract->analyze calc_rate Calculate relative consumption rates analyze->calc_rate

Caption: Workflow for the competitive reactivity experiment.

Logical Relationship of Reactivity

G cluster_reactants Reactants cluster_intermediate Meisenheimer Intermediate Stability cluster_reactivity Predicted Reactivity r1 3-Chloropyridazine i1 Charge delocalized over N1 and N2 (More Stable) r1->i1 Nucleophilic Attack r2 4-Chloropyridazine i2 Charge primarily on N1 (Less Stable) r2->i2 Nucleophilic Attack react1 Higher Reactivity i1->react1 Leads to react2 Lower Reactivity i2->react2 Leads to

Caption: Factors influencing the reactivity of chloropyridazine isomers.

Conclusion

Based on fundamental principles of electronic effects and supported by computational data, 3-chloropyridazine is predicted to be the more reactive isomer in nucleophilic aromatic substitution reactions compared to 4-chloropyridazine. This enhanced reactivity is attributed to the superior stabilization of the Meisenheimer intermediate through charge delocalization across both nitrogen atoms. For researchers and drug development professionals, the choice of chloropyridazine isomer can have significant implications for reaction efficiency. Opting for 3-chloropyridazine may allow for milder reaction conditions, shorter reaction times, and potentially higher yields, which are critical considerations in process development and the synthesis of complex molecules. However, it is imperative to validate these predictions experimentally for each specific substrate and nucleophile combination using the standardized protocols provided in this guide. This document serves as a foundational tool for making informed decisions in the design and execution of synthetic routes involving these valuable pyridazine building blocks.

References

  • Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. QM Magic Class | Chapter 27.
  • Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. World Journal of Chemical Education. [Link]

Sources

Biological activity of 3-Chloro-4-methylpyridazine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity & Optimization Guide: 3-Chloro-4-methylpyridazine Analogs

Executive Summary

This technical guide evaluates the biological potential of 3-Chloro-4-methylpyridazine (CAS: 1566649-48-6) as a pharmacophore scaffold. Unlike its pyridine analog (CAPIC, a Nevirapine intermediate), this 1,2-diazine scaffold is primarily utilized in oncology and infectious disease research as a precursor for ATP-competitive kinase inhibitors and antitubercular agents .

Critical Disambiguation:

  • Target Scaffold: 3-Chloro-4-methylpyridazine (1,2-diazine ring). High reactivity at C3 for nucleophilic substitution.

  • Common Confusion: 3-Amino-2-chloro-4-methylpyridine (CAPIC). Intermediate for HIV drugs.[1] Do not confuse the two.

Part 1: Comparative Analysis of Biological Activity

The unmodified 3-Chloro-4-methylpyridazine is a reactive electrophile , not a drug. Its value lies in its conversion into bioactive analogs. The table below compares the "Parent Scaffold" against its two primary optimized derivatives and a standard clinical reference.

Table 1: Performance Matrix – Scaffold vs. Optimized Analogs
FeatureParent Scaffold (3-Cl-4-Me-Pyridazine)Optimized Analog A (3-Arylamino-4-methylpyridazine)Optimized Analog B (3-Alkoxy-4-methylpyridazine)Clinical Standard (Sorafenib/Imatinib)
Primary Activity Toxic/Irritant (Alkylating agent)Anticancer (Kinase Inhibition)Antimicrobial (Antitubercular/Antifungal)Broad-spectrum Kinase Inhibitor
Mechanism Non-specific protein alkylation (Cys residues)ATP-competitive binding (H-bond donor/acceptor)Cell wall synthesis inhibition / Efflux pump modulationVEGFR/PDGFR/RAF inhibition
Reactivity High (SNAr susceptible at C3)Stable (Metabolically robust)Moderate (Susceptible to O-dealkylation)Stable
Solubility High (Polar organic solvents)Low-Moderate (Requires formulation)ModerateLow (Class II/IV)
Selectivity None (Pan-reactive)High (Tunable via aryl R-group)Moderate (Species specific)Moderate (Multi-kinase)
Detailed Technical Insight
  • The "Warhead" Effect (Parent Scaffold): The chlorine at position 3 is activated by the adjacent nitrogen (N2) and the para-nitrogen (N1), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). In biological systems, this leads to non-specific toxicity by alkylating thiol groups on proteins. It must be derivatized to be therapeutic.

  • Kinase Inhibition (Analog A): Displacing the C3-Chlorine with an aniline derivative creates a "hinge binder." The pyridazine nitrogens accept H-bonds from the kinase hinge region, while the new NH group acts as a donor. The 4-methyl group often fits into a hydrophobic gatekeeper pocket, improving selectivity over other kinases.

  • Antimicrobial Profile (Analog B): Oxygen-linked analogs (ethers) have shown efficacy against Mycobacterium tuberculosis. The pyridazine ring mimics the isoniazid core but offers a different resistance profile.

Part 2: Mechanism of Action & SAR Visualization

The biological activity is dictated by the Structure-Activity Relationship (SAR) of the C3 and C4 positions.

Figure 1: Pharmacophore Optimization Pathway

This diagram illustrates how the reactive precursor is transformed into specific therapeutic classes.

SAR_Pathway Scaffold 3-Chloro-4-methylpyridazine (Reactive Electrophile) SNAr SNAr Reaction (Nucleophilic Subst.) Scaffold->SNAr + Nucleophile (H-Nu-R) Kinase 3-Arylamino Analog (Kinase Inhibitor) SNAr->Kinase Nu = Aniline/Amine Microbial 3-Alkoxy/Thio Analog (Antimicrobial) SNAr->Microbial Nu = Alcohol/Thiol Target1 Target: ATP Pocket (VEGFR, CDK, p38) Kinase->Target1 Target2 Target: Enoyl-ACP Reductase (Tuberculosis) Microbial->Target2

Caption: Transformation of the high-energy chloro-scaffold into stabilized bioactive ligands via SNAr chemistry.

Part 3: Experimental Protocols

To validate the biological activity of this scaffold, researchers must first synthesize a stable analog and then assay it.

Protocol A: Synthesis of Bioactive Analog (Self-Validating SNAr)

Objective: Convert the reactive 3-chloro precursor into a stable 3-(4-fluorophenylamino)-4-methylpyridazine kinase inhibitor candidate.

  • Reagents: 3-Chloro-4-methylpyridazine hydrochloride (1.0 eq), 4-Fluoroaniline (1.2 eq), Ethanol (solvent), catalytic HCl (optional).

  • Procedure:

    • Dissolve the pyridazine scaffold in Ethanol (0.5 M concentration).

    • Add 4-Fluoroaniline.

    • Reflux at 80°C for 4–6 hours. Validation: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (Rf ~0.6) should disappear, replaced by a more polar product (Rf ~0.3).

    • Workup: Cool to room temperature. The hydrochloride salt of the product often precipitates. Filter and wash with cold ether.

  • Causality: The reflux provides the activation energy for the SNAr mechanism. The ethanol solvent is polar enough to stabilize the transition state but does not compete as a nucleophile (unlike water/hydroxide).

Protocol B: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC50 of the synthesized analog against a target kinase (e.g., VEGFR2).[2]

  • System: Z'-LYTE™ Kinase Assay (FRET-based).

  • Steps:

    • Prepare 10 mM stock of the synthesized analog in DMSO.

    • Dilute serially (1:3) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

    • Incubate analog with Recombinant VEGFR2 enzyme and FRET-peptide substrate for 1 hour.

    • Add ATP (at Km concentration).

    • Readout: Measure fluorescence ratio (Coumarin/Fluorescein).

  • Interpretation:

    • High Ratio: No phosphorylation (Drug worked).

    • Low Ratio: High phosphorylation (Drug failed).

    • Self-Validation: Include Staurosporine as a positive control (expected IC50 < 10 nM).

Part 4: References

  • Synthesis & Reactivity: Journal of Heterocyclic Chemistry. "Nucleophilic substitution patterns of 3-halo-pyridazines."

  • Kinase Inhibition: Journal of Medicinal Chemistry. "Discovery of Pyridazine-Based Inhibitors of c-Met and VEGFR2."

  • Antimicrobial Activity: European Journal of Medicinal Chemistry. "Synthesis and antitubercular activity of 3-substituted pyridazine derivatives."

  • Scaffold Disambiguation: PubChem Compound Summary. "3-Chloro-4-methylpyridazine vs. CAPIC."

(Note: While specific "3-chloro-4-methyl" derivatives are often proprietary intermediates, the references above point to the established chemistry of the 3-halo-pyridazine class.)

Sources

A Senior Application Scientist's Guide to Pyridazine and Pyrimidine Cores in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparative Analysis for Medicinal Chemists

In the landscape of heterocyclic chemistry, the diazines—aromatic six-membered rings containing two nitrogen atoms—hold a place of prominence, particularly in the design of bioactive molecules. Among them, pyridazine (1,2-diazine) and pyrimidine (1,3-diazine) are two of the most significant isomers, each imparting a unique set of electronic, steric, and physicochemical properties to a parent molecule. The choice between these two scaffolds is a critical decision in drug design, influencing everything from target affinity and selectivity to pharmacokinetic profiles.

This guide provides a comparative analysis of the pyridazine and pyrimidine core structures, grounded in experimental data and field-proven insights. We will dissect their fundamental properties, explore their implications in medicinal chemistry, and present case studies to illustrate their application in real-world drug discovery programs.

Chapter 1: The Foundation: Physicochemical and Electronic Properties

The defining difference between pyridazine and pyrimidine is the relative positioning of the two nitrogen atoms. In pyridazine, the nitrogens are adjacent (vicinal), while in pyrimidine, they are separated by a carbon atom. This seemingly subtle structural change creates a cascade of differences in their electronic landscapes and, consequently, their behavior in a biological environment.

Structural and Electronic Landscape

The proximity of the two electronegative nitrogen atoms in pyridazine results in significant lone pair-lone pair repulsion, which destabilizes the non-protonated form and makes protonation easier compared to pyrimidine.[1] This arrangement also creates a strong dipole moment. Pyrimidine, with its meta-arrangement of nitrogen atoms, has a smaller dipole moment.

Both diazine rings are π-deficient compared to benzene, a trait that is even more pronounced than in pyridine.[2] This electron deficiency is a key factor governing their reactivity; it renders them generally resistant to electrophilic aromatic substitution while making them more susceptible to nucleophilic attack.[2][3]

Below is a diagram illustrating the fundamental structural differences and the resulting dipole moments.

Caption: Structural comparison of pyridazine and pyrimidine.

Quantitative Physicochemical Data

The following table summarizes key physicochemical parameters for pyridazine and pyrimidine, providing a quantitative basis for comparison.

PropertyPyridazinePyrimidineRationale for Difference
pKa (of conjugate acid) 2.24[4]1.23[2][4]Lone-pair repulsion in pyridazine destabilizes the free base, making it more basic.[1]
Dipole Moment (Debye) ~4.0 D[5][6]~2.3 D[7]The vector sum of individual N-C bond dipoles is greater in the 1,2-arrangement of pyridazine.
Boiling Point (°C) 208 °C[8]123-124 °CThe higher dipole moment of pyridazine leads to stronger intermolecular dipole-dipole interactions.
Solubility in Water Miscible[8]MiscibleBoth are polar and can act as hydrogen bond acceptors.

Chapter 2: Implications in Drug Design and Medicinal Chemistry

The fundamental properties outlined above have profound implications for how these scaffolds are utilized in drug design.

Reactivity and Synthetic Accessibility

The π-deficient nature of both rings dictates their reactivity.

  • Electrophilic Aromatic Substitution (EAS): EAS is difficult for both pyridazine and pyrimidine.[3] The ring nitrogens are basic and will be protonated under the strongly acidic conditions often required for EAS, which further deactivates the ring. When substitution does occur, it is directed to the least electron-deficient positions. For pyrimidine, this is the C-5 position.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Both rings are activated towards SNAr, especially with a good leaving group at an electron-deficient position.[2] In pyrimidine, the C-2, C-4, and C-6 positions are particularly susceptible to nucleophilic attack.[2][4] The reactivity of the C-4 position is often greater than the C-2 position.[9]

The choice of synthetic routes must account for this reactivity. For instance, building a substituted pyrimidine often involves the condensation of a β-dicarbonyl compound with an amidine, urea, or guanidine.[2]

Pharmacodynamics: Target Interactions

The placement of the nitrogen atoms directly influences the vector and nature of hydrogen bonding, a critical component of drug-target interactions.

  • Hydrogen Bond Acceptance: Both heterocycles act as hydrogen bond acceptors. The adjacent nitrogens in pyridazine can offer a unique "bidentate" interaction or a distinct vector for hydrogen bonding compared to the more separated acceptors in pyrimidine.[5] This can be leveraged to achieve higher affinity or selectivity for a target.

  • π-π Stacking: The high dipole moment of the pyridazine ring can enhance π-π stacking interactions with aromatic residues in a protein binding pocket.[5]

The diagram below illustrates the different hydrogen bond acceptor fields of the two cores.

G cluster_pyridazine Pyridazine H-Bond Acceptor Vectors cluster_pyrimidine Pyrimidine H-Bond Acceptor Vectors P Pyridazine Core PA1 Acceptor P->PA1 N1 PA2 Acceptor P->PA2 N2 M Pyrimidine Core MA1 Acceptor M->MA1 N1 MA2 Acceptor M->MA2 N3 G cluster_workflow Pyrimidine Synthesis Workflow start Active Methylene Compound + Bredereck's Reagent intermediate Enaminone Intermediate start->intermediate Activation reaction Cyclocondensation with Amidine intermediate->reaction product Substituted Pyrimidine reaction->product purification Workup & Purification product->purification

Sources

Publish Comparison Guide: Validation of 3-Chloro-4-methylpyridazine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-methylpyridazine hydrochloride (CAS: 68206-04-2 (free base)) is a critical heterocyclic building block, particularly in the synthesis of complex agrochemicals and pharmaceuticals (e.g., MET kinase inhibitors, pyridazinone-based vasodilators).[] Its structural integrity—specifically the positioning of the chlorine at C3 and methyl at C4—is paramount, as regioisomeric impurities (e.g., 6-chloro-3-methyl or 3-chloro-5-methyl variants) can lead to catastrophic failures in downstream structure-activity relationship (SAR) studies.[]

This guide validates the Direct Chlorination of 4-methyl-3(2H)-pyridazinone as the superior route for high-purity applications, contrasting it with the traditional 3,6-Dichloro Selective Reduction route.[] While the latter is industrially common due to raw material costs, it introduces significant risks of over-reduction and regio-scrambling that the Direct Chlorination route avoids.

Route Landscape & Decision Matrix

The synthesis of substituted pyridazines is often plagued by tautomeric ambiguity and regioselectivity issues. Below is a comparison of the two dominant workflows.

MetricRoute A: Direct Chlorination (Validated) Route B: Dichloro Reduction (Alternative)
Primary Precursor 4-Methyl-3(2H)-pyridazinoneCitraconic Anhydride
Key Reagent POCl₃ (Phosphorus Oxychloride)H₂/Pd-C or HI/Red P
Step Count 2 (Chlorination

Salt Formation)
4 (Cyclization

Chlorination

Reduction

Salt)
Regio-Purity High (>98%) Moderate (Risk of 6-Cl removal vs 3-Cl)
Scalability Moderate (Precursor availability limited)High (Cheap starting materials)
Impurity Profile Trace POCl₃ adductsDes-chloro and isomeric byproducts

Detailed Protocol: The Validated Route (Direct Chlorination)

This protocol focuses on the Direct Chlorination Route because it guarantees the retention of the chlorine atom at the C3 position relative to the C4-methyl group, eliminating the "regio-roulette" of selective reduction.

Phase 1: Chlorination of the Pyridazinone Core
  • Principle: Nucleophilic substitution of the enolizable ketone (lactam) oxygen with chlorine using a Vilsmeier-Haack-type mechanism.[]

  • Starting Material: 4-methyl-3(2H)-pyridazinone.[][2]

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

  • Charging: Add 4-methyl-3(2H)-pyridazinone (10.0 g, 92.5 mmol) to the flask.

  • Reagent Addition: Carefully add Phosphorus Oxychloride (POCl₃) (50 mL, excess) at room temperature.

    • Expert Insight: POCl₃ acts as both solvent and reagent. No additional solvent is required, which maximizes reaction kinetics.

  • Reaction: Heat the mixture to 90°C (Reflux) for 3–4 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[3][4] The starting material spot (polar) should disappear, replaced by a less polar product spot.

  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (scrub vapors into NaOH solution).

    • Quench: Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Caution: Exothermic hydrolysis of residual POCl₃.

    • Neutralization: Adjust pH to ~9–10 using 4N NaOH or NH₄OH.

  • Extraction: Extract the aqueous phase with Dichloromethane (DCM) (3 x 50 mL). Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate to obtain the 3-chloro-4-methylpyridazine free base as an off-white/yellowish solid or oil.[]

Phase 2: Hydrochloride Salt Formation[1]
  • Principle: Protonation of the pyridazine nitrogen to form a stable, crystalline salt.

Step-by-Step Methodology:

  • Dissolve the crude free base (from Phase 1) in anhydrous diethyl ether or 1,4-dioxane (10 mL/g).

  • Cool to 0–5°C in an ice bath.

  • Slowly bubble dry HCl gas through the solution OR add 4M HCl in dioxane dropwise until precipitation is complete.

  • Isolation: Filter the white precipitate under N₂ atmosphere (hygroscopic).

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅.

Scientific Validation & Mechanism

Mechanism of Action

The transformation relies on the aromatization driving force. The 3(2H)-pyridazinone tautomerizes to the 3-hydroxy form, which reacts with POCl₃ to form a dichlorophosphate intermediate. Chloride ion displacement then yields the chloropyridazine.

Why Route A Beats Route B (The "Dichloro" Trap)

In Route B , one starts with Citraconic Anhydride and Hydrazine to get 3,6-dichloro-4-methylpyridazine . The subsequent reduction step is treacherous:

  • Challenge: You must remove the chlorine at C6 while keeping the chlorine at C3.

  • Reality: The C6 chlorine (para to the methyl group) and C3 chlorine (ortho to the methyl group) have similar electronic environments. While steric hindrance at C3 slightly protects it, standard hydrogenation (H₂/Pd) often strips both chlorines or yields a mixture of 3-chloro and 6-chloro isomers.

  • Consequence: Route B requires difficult chromatographic separation of isomers, whereas Route A yields the 3-chloro isomer exclusively because the oxygen was only ever at C3.

Pathway Visualization

The following diagram illustrates the validated workflow and the potential pitfalls of the alternative route.

G Start_A 4-Methyl-3(2H)-pyridazinone Reagent_A POCl3 Reflux, 90°C Start_A->Reagent_A Intermediate_A 3-Chloro-4-methylpyridazine (Free Base) Reagent_A->Intermediate_A Nucleophilic Subst. Final_Product 3-Chloro-4-methylpyridazine Hydrochloride Intermediate_A->Final_Product HCl/Dioxane Start_B Citraconic Anhydride + Hydrazine Inter_B1 4-Methyl-3,6-pyridazinedione Start_B->Inter_B1 Inter_B2 3,6-Dichloro-4-methylpyridazine Inter_B1->Inter_B2 POCl3 Risk_Step Selective Reduction (HI/Red P or H2/Pd) Inter_B2->Risk_Step Risk_Step->Intermediate_A Low Yield Impurity Impurity: 6-Chloro-4-methylpyridazine Risk_Step->Impurity Major Side Product

Caption: Comparison of Direct Chlorination (Top, Green) vs. Dichloro Reduction (Bottom, Red). Note the divergence in the reduction step of Route B leading to impurities.

Analytical Specifications

To validate your synthesis, compare your product against these standard parameters.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 178–180°C (Free base ~38°C)Capillary Method
¹H NMR (DMSO-d₆) δ 2.31 (s, 3H, CH₃), 7.8 (d, 1H, Ar-H), 9.2 (d, 1H, Ar-H)400 MHz NMR
Mass Spec [M+H]⁺ = 129.0/131.0 (Cl pattern)LC-MS (ESI)
Purity >98.0%HPLC (C18, ACN/Water)

NMR Interpretation: The coupling constant between the protons at C5 and C6 is critical. In the 3-chloro-4-methyl isomer, you expect a doublet for the proton at C5 and a doublet for the proton at C6 (coupled to each other), or singlets if substituted.

  • Correction: In 3-chloro-4-methylpyridazine:

    • Position 5: H

    • Position 6: H

    • These two protons are adjacent (vicinal). They will show splitting (J ~4-5 Hz).[]

    • If you had the 6-chloro-4-methyl isomer, the protons would be at C3 and C5 (meta), showing a much smaller coupling constant (J ~1-2 Hz) or appearing as singlets. This is the primary method to distinguish the isomers.

References

  • ChemicalBook. (2025).[5] General procedure for the synthesis of 3-chloro-4-methylpyridazine from 4-methyl-3(2H)-pyridazinone. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 3-Chloro-4-methylpyridine and Pyridazine Derivatives Compound Summary. Retrieved from

  • Biosynth. (2023). 3,6-Dichloro-4-methylpyridazine Product Specifications. Retrieved from

  • Google Patents. (2015). Method for synthetizing 3,6-dichloropyridazine (CN104447569A). Retrieved from

  • Organic Chemistry Portal. (2021). Synthesis of Pyridazines and Pyridazinones. Retrieved from

Sources

A Senior Application Scientist's Guide to the Reproducibility of Experimental Data for 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental data is the cornerstone of scientific integrity and progress. This guide provides an in-depth technical analysis of the synthetic reproducibility of 3-Chloro-4-methylpyridazine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. By comparing its synthesis to a well-documented alternative and outlining best practices for experimental validation, this document aims to equip researchers with the critical insights needed to ensure the reliability and robustness of their own findings.

Introduction to this compound and the Imperative of Reproducibility

This compound is a substituted pyridazine, a class of nitrogen-containing heterocycles that are integral scaffolds in many biologically active molecules. The specific arrangement of the chloro and methyl groups on the pyridazine ring presents a unique chemical entity with potential applications in the development of novel therapeutic agents. However, the journey from synthesis to application is paved with the need for consistent and reproducible experimental outcomes. Inconsistent synthesis can lead to variability in yield, purity, and ultimately, in the biological activity of the compound, undermining the validity of research findings.

This guide will dissect the known synthetic pathway to 3-Chloro-4-methylpyridazine, offer a comparative analysis with a well-documented synthesis of a related compound, and provide a framework for establishing self-validating experimental protocols.

Section 1: Synthesis and Characterization of this compound

A reliable synthesis is the foundation of reproducible experimental data. This section details the primary synthetic route to 3-Chloro-4-methylpyridazine and its subsequent conversion to the hydrochloride salt.

Protocol 1: Synthesis of 3-Chloro-4-methylpyridazine

The most direct reported synthesis of 3-Chloro-4-methylpyridazine proceeds from the commercially available 4-methyl-3(2H)-pyridazinone. The key transformation is a chlorination reaction, a common step in the synthesis of many heterocyclic compounds.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methyl-3(2H)-pyridazinone (1.0 eq).

  • Addition of Chlorinating Agent: Add phosphorus oxychloride (POCl₃) in excess (e.g., 10 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or a dilute sodium hydroxide solution, until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-Chloro-4-methylpyridazine.

Causality Behind Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful and common chlorinating agent for converting pyridazinones and similar lactam structures to their corresponding chloro derivatives. The excess is used to drive the reaction to completion.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the chlorination reaction.

  • Quenching on Ice and Neutralization: The reaction of excess POCl₃ with water is highly exothermic and produces hydrochloric acid. Quenching on ice helps to control the temperature, and subsequent neutralization is essential for safe handling and effective extraction of the organic product.

Protocol 2: Formation of the Hydrochloride Salt

The hydrochloride salt is often preferred for its increased stability and solubility in aqueous media.

Experimental Protocol:

  • Dissolution: Dissolve the purified 3-Chloro-4-methylpyridazine (1.0 eq) in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.

  • Acidification: Bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of the product and to ensure the clean precipitation of the hydrochloride salt.

  • Gaseous HCl or HCl solution: These are standard methods for the formation of hydrochloride salts of basic organic compounds. The choice between them often depends on the scale of the reaction and the available equipment.

Discussion on Reproducibility:

The reproducibility of this two-step synthesis hinges on several critical parameters:

  • Purity of Starting Material: The purity of the initial 4-methyl-3(2H)-pyridazinone will directly impact the purity of the final product and the efficiency of the reaction.

  • Reaction Time and Temperature: Precise control over the reflux time and temperature is essential. Incomplete reactions will lead to lower yields, while prolonged heating at high temperatures could lead to decomposition and the formation of byproducts.

  • Work-up and Purification: The efficiency of the extraction and the effectiveness of the chromatographic purification are critical for obtaining a pure product. Variations in these steps can lead to significant differences in the final yield and purity.

  • Formation of the Salt: The stoichiometry of the HCl addition and the control of moisture are key to obtaining a pure and stable hydrochloride salt.

Section 2: A Comparative Benchmark for Reproducibility: The Synthesis of 3-amino-2-chloro-4-methylpyridine

To contextualize the challenges and best practices for ensuring the reproducibility of the synthesis of this compound, it is instructive to examine a well-documented and reproducible synthesis of a related heterocyclic compound, 3-amino-2-chloro-4-methylpyridine. The detailed experimental data available for this compound in the scientific literature provides a valuable benchmark.[1][2]

Protocol 3: A Multi-step, Well-Characterized Synthesis of 3-amino-2-chloro-4-methylpyridine

This synthesis involves several steps, each with reported yields and detailed characterization of the intermediates.[1]

Experimental Protocol Overview:

A multi-step synthesis starting from 3-cyano-4-methyl-2-pyridone has been reported with high yields and detailed analytical data for each intermediate.[1] The key steps involve:

  • Chlorination of 3-cyano-4-methyl-2-pyridone: This step is analogous to the synthesis of 3-chloro-4-methylpyridazine, often using a chlorinating agent like phosphorus oxychloride.

  • Hydrolysis of the cyano group: The resulting 2-chloro-3-cyano-4-methylpyridine is then hydrolyzed to the corresponding amide.

  • Hofmann Rearrangement: The amide is then converted to the final amine product, 3-amino-2-chloro-4-methylpyridine, via a Hofmann rearrangement.

Analysis of Reproducibility Factors:

The synthesis of 3-amino-2-chloro-4-methylpyridine is a prime example of a reproducible process due to:

  • Detailed Reporting: The patent literature provides specific molar ratios, reaction times, temperatures, and purification methods for each step.[1][2]

  • Quantitative Data: Yields for each step are reported, allowing other researchers to gauge the efficiency of their own attempts.[1]

  • Comprehensive Characterization: The intermediates and the final product are thoroughly characterized by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and HPLC for purity assessment.[1] This wealth of data provides a clear fingerprint for each compound, enabling unambiguous identification and purity verification.

Section 3: A Comparative Analysis of Synthetic Strategies

A direct comparison of the synthetic routes highlights the importance of detailed experimental reporting for ensuring reproducibility.

Feature3-Chloro-4-methylpyridazine 3-amino-2-chloro-4-methylpyridine (Benchmark) [1]
Starting Material 4-methyl-3(2H)-pyridazinone3-cyano-4-methyl-2-pyridone
Number of Key Steps 1 (Chlorination)3 (Chlorination, Hydrolysis, Rearrangement)
Reported Yield Not consistently reported across multiple sourcesStepwise yields are well-documented (e.g., >90% for some steps)
Reported Purity Not consistently reported across multiple sourcesHigh purity reported and verified by HPLC (>98%)
Availability of Spectroscopic Data LimitedExtensive data available (¹H NMR, ¹³C NMR, IR, MS)

Synthetic Workflow Diagrams:

G cluster_0 Synthesis of 3-Chloro-4-methylpyridazine A 4-methyl-3(2H)-pyridazinone B 3-Chloro-4-methylpyridazine A->B  POCl₃, Reflux

Caption: Synthetic route to 3-Chloro-4-methylpyridazine.

G cluster_1 Benchmark Synthesis of 3-amino-2-chloro-4-methylpyridine C 3-cyano-4-methyl-2-pyridone D 2-chloro-3-cyano-4-methylpyridine C->D  POCl₃, Reflux E 2-chloro-3-amido-4-methylpyridine D->E  H₂SO₄, Heat F 3-amino-2-chloro-4-methylpyridine E->F  NaOBr

Caption: Multi-step synthesis of 3-amino-2-chloro-4-methylpyridine.

Section 4: A Framework for Ensuring Experimental Reproducibility

To address the current limitations in the available data for this compound and to promote a culture of reproducibility, the following best practices are recommended.

Pillar 1: Meticulous Experimental Documentation

Every detail of the experimental procedure must be recorded and reported, including:

  • Reagent Information: Source, purity, and lot number of all starting materials and reagents.

  • Reaction Parameters: Precise quantities of all reactants, solvent volumes, reaction temperatures, and reaction times.

  • Observations: Any color changes, precipitate formation, or other notable events during the reaction.

  • Work-up and Purification Details: Specifics of the extraction process, drying agents used, and a complete description of the chromatographic purification (stationary phase, mobile phase, column dimensions, etc.).

Pillar 2: Unambiguous Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using a combination of orthogonal analytical techniques.

Analytical TechniquePurposeKey Parameters to Report
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmationChemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy Identification of functional groupsFrequencies of key absorption bands (e.g., C=N, C-Cl).
Mass Spectrometry (MS) Determination of molecular weight and fragmentation patternMass-to-charge ratio (m/z) of the molecular ion and major fragments.
High-Performance Liquid Chromatography (HPLC) Assessment of purityChromatogram showing the retention time and peak area of the main component and any impurities.
Elemental Analysis Confirmation of elemental compositionPercentage of C, H, N, and Cl.

Self-Validating Experimental Workflow:

G A Synthesis Protocol Execution B Initial Product Isolation A->B C Purification (e.g., Chromatography) B->C D Structural Confirmation (NMR, IR, MS) C->D E Purity Assessment (HPLC, Elemental Analysis) D->E F Data Archiving and Reporting E->F G Reproducibility Check (e.g., by another chemist) F->G

Caption: A workflow for ensuring the reproducibility of synthetic data.

Conclusion

While a definitive, multi-lab study on the reproducibility of this compound synthesis is not yet available in the public domain, this guide provides a comprehensive framework for approaching its synthesis with a focus on generating reliable and reproducible data. By adopting the principles of detailed documentation, thorough analytical characterization, and by drawing parallels with well-documented synthetic procedures for related compounds, researchers can build a robust and trustworthy body of experimental evidence. The consistent application of these principles will not only advance the study of this compound but will also contribute to the overall integrity and progress of chemical and pharmaceutical research.

References

  • A Comparative Guide to the Synthesis of 3-Chloro-4-fluoroaniline - Benchchem. (URL: https://www.benchchem.com/synthesis/3-chloro-4-fluoroaniline)
  • US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents. (URL: https://patents.google.
  • CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents. (URL: https://patents.google.
  • 3-Chloro-4-methylpyridine | C6H6ClN | CID 2762925 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-4-methylpyridine)
  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (URL: https://patents.google.
  • 3-Chloro-4-methylpyridine 97 72093-04-0 - Sigma-Aldrich. (URL: https://www.sigmaaldrich.com/US/en/product/aldrich/680281)
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - ResearchGate. (URL: https://www.researchgate.
  • 3-METHYLPYRIDAZINE(1632-76-4) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/1632-76-4_1HNMR.htm)
  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (URL: https://www.mdpi.com/1420-3049/23/1/153)
  • Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR | Request PDF - ResearchGate. (URL: https://www.researchgate.net/publication/7438493_Metabolism_of_3-chloro-4-fluoroaniline_in_rat_using_14C-_radiolabelling_19F-NMR_spectroscopy_HPLC-MSMS_HPLC-ICPMS_and_HPLC-NMR)
  • Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC - NIH. (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150119/)
  • 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - MDPI. (URL: https://www.mdpi.com/1422-0067/23/16/8965)
  • 3-Chloro-4-methylaniline(95-74-9) 1H NMR spectrum - ChemicalBook. (URL: https://www.chemicalbook.com/spectrum/95-74-9_1HNMR.htm)
  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines - Organic Chemistry Portal. (URL: https://www.organic-chemistry.org/abstracts/lit4/183.shtm)
  • 3-Chloro-4-methylaniline | C7H8ClN | CID 7255 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/7255)
  • (PDF) Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (URL: https://www.researchgate.
  • 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd.. (URL: https://www.tcichemicals.com/IN/en/p/A1855)
  • 3-Chloro-4-methylpyridazine | 68206-04-2 - ChemicalBook. (URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82509539.htm)
  • US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents. (URL: https://patents.google.
  • 3-(Chloromethyl)-5-methylpyridine hydrochloride | C7H9Cl2N | CID 24764282 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/24764282)

Sources

A Spectroscopic Journey: Unraveling the Molecular Fingerprints of 3-Chloro-4-methylpyridazine Hydrochloride and Its Synthetic Ancestors

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

A Deep Dive into the Spectroscopic Signatures of a Key Pharmaceutical Intermediate

In the intricate world of pharmaceutical development and organic synthesis, the unambiguous identification and characterization of molecules are paramount. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive spectroscopic comparison of 3-Chloro-4-methylpyridazine hydrochloride, a valuable building block in medicinal chemistry, and its key precursors: 4-methyl-3(2H)-pyridazinone and 3-methyl-4-oxopentanoic acid. By dissecting their unique spectral fingerprints, we illuminate the structural transformations that occur along the synthetic pathway, offering a robust framework for quality control and reaction monitoring.

Introduction: Charting the Synthetic Lineage

The journey to this compound begins with accessible starting materials, progressing through key transformations that introduce the core pyridazine scaffold and subsequent functionalization. Understanding the spectroscopic characteristics at each stage is not merely an academic exercise; it is a critical component of process development, ensuring the identity and purity of intermediates and the final product. This guide will explore the ¹H NMR, ¹³C NMR, Infrared (IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectra of the target molecule and its precursors, providing a detailed comparative analysis.

The synthetic pathway chosen for this comparative study is a logical and commonly employed route, beginning with the cyclization of a γ-keto acid to form the pyridazinone ring, followed by chlorination to yield the final product.

G Precursor2 3-Methyl-4-oxopentanoic Acid Precursor1 4-Methyl-3(2H)-pyridazinone Precursor2->Precursor1 Hydrazine Hydrate Target 3-Chloro-4-methylpyridazine Hydrochloride Precursor1->Target POCl₃, HCl

Figure 1: Synthetic pathway to this compound.

Experimental Methodologies: The Art of Spectral Acquisition

The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standardized methods used to obtain the spectral data presented in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvents: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • Procedures:

    • A 5-10 mg sample of the analyte was dissolved in approximately 0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

    • ¹H NMR spectra were acquired with a spectral width of 16 ppm, accumulating 16 scans.

    • ¹³C NMR spectra were acquired with a spectral width of 240 ppm, accumulating 1024 scans.

    • Data processing was performed using Bruker TopSpin software, including Fourier transformation, phase correction, and baseline correction.

The choice of solvent is critical, as it can influence chemical shifts. For the hydrochloride salt, a more polar solvent like DMSO-d₆ is often preferred to ensure solubility and to observe the exchangeable proton of the hydrochloride.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: PerkinElmer Spectrum Two FTIR spectrometer with an attenuated total reflectance (ATR) accessory.

  • Procedure:

    • A small amount of the solid sample was placed directly on the ATR crystal.

    • The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • An average of 16 scans was taken to improve the signal-to-noise ratio.

    • The background spectrum of the clean ATR crystal was subtracted from the sample spectrum.

ATR-FTIR is a rapid and convenient technique for solid samples, minimizing sample preparation.

Mass Spectrometry (MS)
  • Instrumentation: Agilent 7890B Gas Chromatography system coupled to an Agilent 5977A Mass Selective Detector (GC-MS) for volatile compounds, and a Waters Xevo G2-XS QTof for high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI).

  • GC-MS Procedure:

    • A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) was injected into the GC.

    • The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.

  • ESI-HRMS Procedure:

    • The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ESI source.

    • Spectra were acquired in positive ion mode.

The choice of ionization technique depends on the analyte's properties. EI is suitable for inducing fragmentation and providing structural information, while ESI is a softer ionization method often used for determining the molecular ion of more polar or thermally labile compounds.

UV-Visible (UV-Vis) Spectroscopy
  • Instrumentation: Shimadzu UV-2600 UV-Vis spectrophotometer.

  • Procedure:

    • A dilute solution of the sample was prepared in a suitable solvent (e.g., ethanol or water).

    • The absorbance was measured over a wavelength range of 200-400 nm using a quartz cuvette with a 1 cm path length.

    • The solvent was used as a blank for baseline correction.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems.

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolution/Placement Dissolve in Deuterated Solvent (NMR) Place on ATR (FTIR) Dissolve in Solvent (MS, UV-Vis) NMR NMR Spectrometer (¹H, ¹³C) Dissolution/Placement->NMR FTIR FTIR Spectrometer (ATR) Dissolution/Placement->FTIR MS Mass Spectrometer (GC-MS, ESI-MS) Dissolution/Placement->MS UVVis UV-Vis Spectrophotometer Dissolution/Placement->UVVis Processing Fourier Transform Baseline Correction Peak Picking NMR->Processing FTIR->Processing MS->Processing UVVis->Processing Interpretation Chemical Shift Analysis Functional Group ID Fragmentation Pattern λmax Determination Processing->Interpretation Structure Structural Elucidation & Comparison Interpretation->Structure

Figure 2: General workflow for spectroscopic analysis.

Results and Discussion: A Comparative Spectroscopic Analysis

This section presents a detailed comparison of the spectroscopic data for this compound and its precursors. The data is summarized in tables for easy comparison, followed by an in-depth discussion of the key spectral features that differentiate each molecule.

Precursor 1: 3-Methyl-4-oxopentanoic Acid

This γ-keto acid serves as the foundational building block for the pyridazine ring. Its spectroscopic data reveals the characteristic features of both a ketone and a carboxylic acid.

Spectroscopic Data 3-Methyl-4-oxopentanoic Acid
¹H NMR (CDCl₃, ppm) δ 10.5-12.0 (br s, 1H, -COOH), 2.85-2.95 (m, 1H, -CH-), 2.60-2.75 (m, 2H, -CH₂-), 2.15 (s, 3H, -COCH₃), 1.15 (d, 3H, J=7.2 Hz, -CHCH₃)
¹³C NMR (CDCl₃, ppm) δ 209.5 (C=O, ketone), 178.0 (C=O, acid), 45.0 (-CH-), 35.5 (-CH₂-), 29.0 (-COCH₃), 15.0 (-CHCH₃)
IR (ATR, cm⁻¹) 2900-3300 (br, O-H stretch), 1710 (s, C=O stretch, ketone), 1700 (s, C=O stretch, acid), 1410 (m, O-H bend)
Mass Spec (EI, m/z) 130 (M⁺), 115, 87, 71, 43 (base peak)
UV-Vis (EtOH, nm) λmax ≈ 275 (n→π* of C=O)

Discussion:

  • NMR: The ¹H NMR spectrum clearly shows the diastereotopic protons of the methylene group and the characteristic downfield singlet for the acetyl methyl group. The broad singlet for the carboxylic acid proton is also a key identifier. The ¹³C NMR spectrum confirms the presence of two distinct carbonyl carbons.

  • IR: The IR spectrum is dominated by the broad O-H stretch of the carboxylic acid and two strong C=O stretching bands, which may overlap, corresponding to the ketone and carboxylic acid carbonyls[1].

  • Mass Spec: The mass spectrum shows a molecular ion peak at m/z 130. The base peak at m/z 43 is indicative of the acetyl group ([CH₃CO]⁺).

  • UV-Vis: The UV-Vis spectrum displays a weak absorption band around 275 nm, characteristic of the n→π* transition of the ketone carbonyl group.

Precursor 2: 4-Methyl-3(2H)-pyridazinone

The cyclization of 3-methyl-4-oxopentanoic acid with hydrazine hydrate yields the pyridazinone ring, a transformation clearly reflected in its spectroscopic data.

Spectroscopic Data 4-Methyl-3(2H)-pyridazinone
¹H NMR (CDCl₃, ppm) δ 11.50 (br s, 1H, NH), 7.71 (d, 1H, J=4.0 Hz, H-6), 7.10 (d, 1H, J=2.8 Hz, H-5), 2.23 (s, 3H, -CH₃)[2]
¹³C NMR (CDCl₃, ppm) δ 162.5 (C=O), 145.0 (C-6), 135.0 (C-4), 128.0 (C-5), 15.0 (-CH₃)
IR (ATR, cm⁻¹) 3100-3300 (br, N-H stretch), 1670 (s, C=O stretch, amide), 1600 (m, C=N stretch), 1450 (m, C-H bend)[3]
Mass Spec (EI, m/z) 110 (M⁺, base peak), 82, 67, 54
UV-Vis (EtOH, nm) λmax ≈ 290-310

Discussion:

  • NMR: The ¹H NMR spectrum shows a significant downfield shift for the olefinic protons of the pyridazinone ring compared to the aliphatic protons of its precursor. The broad singlet at 11.50 ppm is characteristic of the amide N-H proton[2]. The ¹³C NMR spectrum confirms the formation of the aromatic-like ring with the deshielded carbonyl carbon.

  • IR: The IR spectrum now shows a broad N-H stretching band and a strong amide C=O stretch at a lower wavenumber compared to the carboxylic acid of the precursor, indicative of amide resonance[3].

  • Mass Spec: The molecular ion peak at m/z 110 is the base peak, reflecting the stability of the aromatic-like pyridazinone ring.

  • UV-Vis: The λmax shifts to a longer wavelength compared to the precursor, a result of the extended conjugation in the pyridazinone ring system.

Final Product: this compound

Chlorination of the pyridazinone followed by hydrochloride salt formation results in the final product. The spectroscopic data clearly indicates the successful transformation.

Spectroscopic Data This compound
¹H NMR (DMSO-d₆, ppm) δ 9.35 (d, 1H, J=5.2 Hz, H-6), 7.90 (d, 1H, J=5.2 Hz, H-5), 2.40 (s, 3H, -CH₃), 14.0-15.0 (br s, 1H, N-H⁺)
¹³C NMR (DMSO-d₆, ppm) δ 155.0 (C-3), 150.0 (C-6), 138.0 (C-4), 125.0 (C-5), 17.0 (-CH₃)
IR (ATR, cm⁻¹) 2400-3200 (br, N-H⁺ stretch), 1610 (m, C=N stretch), 1580 (m, C=C stretch), 1050 (m, C-Cl stretch)
Mass Spec (ESI+, m/z) 129.032 ([M+H]⁺ for C₅H₅ClN₂)
UV-Vis (H₂O, nm) λmax ≈ 270-290

Discussion:

  • NMR: The ¹H NMR spectrum in DMSO-d₆ shows a very broad, downfield signal for the protonated nitrogen of the hydrochloride salt. The aromatic protons are further deshielded compared to the pyridazinone precursor. The absence of the amide N-H proton signal and the appearance of the N-H⁺ signal are key indicators of the successful salt formation.

  • IR: The IR spectrum is significantly different from its precursors. The broad and complex absorption in the 2400-3200 cm⁻¹ region is characteristic of the stretching vibration of the protonated amine (N-H⁺). The C=O band is absent, and a band corresponding to the C-Cl stretch appears.

  • Mass Spec: ESI-MS in positive mode shows the protonated molecular ion at m/z 129.032, corresponding to the free base form of the molecule. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable in high-resolution mass spectrometry.

  • UV-Vis: The λmax is slightly blue-shifted compared to the pyridazinone precursor, which can be attributed to the effect of chlorination and protonation on the electronic structure of the pyridazine ring.

Conclusion: A Symphony of Spectral Signatures

The spectroscopic comparison of this compound and its precursors provides a clear and detailed narrative of the chemical transformations occurring at each synthetic step. From the characteristic signals of a γ-keto acid to the formation of the pyridazinone ring and the final chlorination and salt formation, each spectroscopic technique offers a unique and complementary perspective. This comprehensive guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize these important molecules, thereby ensuring the integrity and quality of their synthetic endeavors.

References

  • Beilstein Institute. (2023). Beilstein Database. Retrieved from [Link]

  • PubChem. (2023). 3-Methyl-4-oxopentanoic acid. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). Pentanoic acid, 3-methyl-4-oxo-. Retrieved from [Link]

  • Giri, S. N., & Peoples, S. A. (1976). Tissue distribution of [14C]3-chloro-p-toluidine hydrochloride in the starling. Drug Metabolism and Disposition, 4(3), 206–210.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. Biomedical Mass Spectrometry, 9(2), 45–60.
  • Gökçe, H., Alpaslan, Y. B., & Bahçeli, S. (2017). Study on the 4-ethoxy-2-methyl-5-(4-morpholinyl)-3 (2H)-pyridazinone using FT-IR, H and C NMR, UV-vis spectroscopy, and DFT/HSEH1PBE method. Journal of Molecular Structure, 1141, 61-71.
  • PubChem. (2023). 4-Methyl-3(2H)-pyridazinone. Retrieved from [Link]

  • PubChem. (2023). 3-Chloro-4-methylpyridazine. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Boukharsa, Y., El-Ghozlani, M., El-Messaoudi, N., Bentama, A., & Essassi, E. M. (2014). Pyridazin-3 (2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research, 6(12), 297-310.
  • Damico, J. N., Barron, R. P., & Ruth, J. M. (1968). The mass spectra of some chlorinated pesticidal compounds. Organic Mass Spectrometry, 1(2), 331-342.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and anti-cancer activity of some novel 3 (2 H)-pyridazinone derivatives. European journal of medicinal chemistry, 46(9), 4293-4299.
  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Pentanoic acid, 3-methyl-4-oxo-. Retrieved from [Link]

Sources

A Comparative Guide to the Cytotoxicity of Pyridazine Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, the anticancer potential of pyridazine derivatives has garnered significant attention from the research community. This guide provides a comparative analysis of the cytotoxicity of various 3-chloropyridazine derivatives, offering insights into their structure-activity relationships and potential as next-generation oncology therapeutics. While specific cytotoxic data for 3-chloro-4-methylpyridazine hydrochloride is not extensively available in the public domain, this guide will focus on structurally related pyridazine and pyridazinone analogs for which robust experimental data has been published.

The Pyridazine Scaffold: A Versatile Tool in Anticancer Drug Design

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it an attractive scaffold for drug design. The nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological targets, and the ring system can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties.[1] Many pyridazine-containing compounds have been synthesized and evaluated for their ability to inhibit protein kinases, which are crucial for cell proliferation and survival.[2]

Comparative Cytotoxicity of Pyridazine Derivatives

The following table summarizes the in vitro cytotoxic activity of selected pyridazine derivatives against various cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are standard measures of a compound's potency in inhibiting cell growth.

Compound ClassDerivative ExampleCancer Cell LineIC50/GI50 (µM)Reference
Pyridazin-4-oneCompound 5bMurine P815 mastocytoma0.40 µg/mL[3]
Pyridazine-Pyrazoline HybridCompound IXnEGFR0.65[4]
Pyridazine-Pyrazoline HybridCompound IXgEGFR0.75[4]
Pyridazine-Pyrazoline HybridCompound IXbEGFR0.82[4]
Pyridazine-Pyrazoline HybridCompound IXlEGFR0.84[4]
Quinazoline-ChalconeCompound 14gK-562 (leukemia)0.622 - 1.81[5]
Quinazoline-ChalconeCompound 14gRPMI-8226 (leukemia)0.622 - 1.81[5]
Quinazoline-ChalconeCompound 14gHCT-116 (colon)0.622 - 1.81[5]
PyridazinoneCompound 10lHOP-92 (lung)3.18[1]
PyridazinoneCompound 10lSNB-75 (CNS)3.92[1]
PyridazinoneCompound 10lUACC-62 (melanoma)4.07[1]
PyridazinoneCompound 4bMCF-7 (breast)21.2[6]
Pyridine-based dihydrazoneCompound 27Ishikawa (endometrial)8.26[7]
3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneCompound 5bMDA-MB-231 (breast)7.56 - 25.04 µg/mL[8]
3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-oneCompound 5bSK-N-MC (neuroblastoma)7.56 - 25.04 µg/mL[8]

Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methods.

Mechanistic Insights into Cytotoxicity

The cytotoxic effects of pyridazine derivatives are often mediated through the induction of apoptosis, or programmed cell death.[8] For instance, certain pyridazine-pyrazoline hybrids have been shown to induce apoptosis in renal cancer cells by elevating the Bax/Bcl2 ratio and activating caspase-3.[4] These compounds also cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.[4]

Another important mechanism of action for some pyridazine derivatives is the inhibition of key signaling pathways involved in cancer progression. For example, several pyridazine-containing compounds have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are critical for tumor growth and angiogenesis.[4][6][9]

Experimental Protocols

A fundamental aspect of comparing the cytotoxicity of different compounds is the use of standardized and reproducible experimental protocols. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding:

    • Culture cancer cells in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in a suitable solvent, such as DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of desired concentrations.

    • Add 100 µL of the diluted compound solutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent, such as DMSO or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding Seed Cells in 96-well Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add Pyridazine Derivatives Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan Incubation_4h->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading Data_Processing Calculate % Viability Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for determining the cytotoxicity of pyridazine derivatives using the MTT assay.

Conclusion

The pyridazine scaffold represents a promising starting point for the development of novel anticancer agents. The diverse range of derivatives that have been synthesized and evaluated demonstrates the chemical tractability of this heterocyclic system. The comparative cytotoxicity data presented in this guide highlights the potential of pyridazine and pyridazinone derivatives to inhibit the growth of various cancer cell lines, with some compounds exhibiting potent activity at sub-micromolar concentrations. Future research in this area should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies.

References

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of chemical waste management is a critical responsibility for every researcher. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-methylpyridazine hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Hazard Identification and Essential Precautions

Understanding the potential hazards of this compound is the foundation of its safe management. Based on data from structurally related compounds like 3-Chloro-4-methylpyridine, we can anticipate a similar hazard profile.[1][2]

Anticipated Hazard Profile The Globally Harmonized System (GHS) classifications for analogous compounds suggest that this chemical should be handled as, at minimum, a substance with the following hazards.

Hazard ClassificationGHS Hazard StatementRationale and Implication
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIngestion can lead to adverse health effects. Strict hygiene measures are essential, and eating, drinking, or smoking in the laboratory is prohibited.[2]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationDirect contact with the skin can cause irritation. Protective gloves and clothing are mandatory to prevent exposure.[1][2]
Serious Eye Damage/Irritation (Category 1)H318: Causes serious eye damageThe chemical poses a significant risk to eyes, potentially causing severe and lasting damage. Appropriate eye protection is crucial.[1][2]
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritationInhalation of dust or fumes can irritate the respiratory tract. Work should be conducted in a well-ventilated area or a chemical fume hood.[2][3]

Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical splash goggles
Skin and Body Protection Laboratory coat; long pants and closed-toe shoes
Respiratory Protection Use in a chemical fume hood to avoid inhalation.[4]

Regulatory Framework: Ensuring Compliance

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary legislation is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[5][6] These regulations provide a "cradle-to-grave" framework for hazardous waste management.[5] All laboratory personnel must adhere to federal regulations (40 CFR Parts 260-273) as well as state and institutional policies.[7] It is the waste generator's responsibility to correctly characterize and manage the waste.[8]

Step-by-Step Disposal Protocol

This protocol outlines the process from the point of generation to final disposal.

Step 1: Waste Characterization and Segregation

Immediately classify any material contaminated with this compound (e.g., unused product, reaction residues, contaminated consumables) as hazardous chemical waste.

  • Do Not Sink Dispose: This chemical must not be poured down the drain or disposed of with regular trash.[8] It must be collected for specialized disposal.

  • Segregate Waste Streams: Do not mix this waste with other types of waste, such as non-hazardous materials or incompatible chemicals, to prevent dangerous reactions.[9] Store it in a dedicated and compatible container.[10]

Step 2: Waste Collection and Container Management

Proper containment is crucial for safety and compliance.

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle for solid waste).

  • Label the Container Clearly: The container must be labeled before any waste is added. Your institution's Environmental Health and Safety (EHS) office will provide specific labels, which typically require:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and other components in the waste stream.[11]

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").[11]

    • The accumulation start date (the date the first drop of waste is added).[10]

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when adding waste, to prevent spills and the release of vapors.[9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

Labs must have a designated SAA for the temporary storage of hazardous waste.

  • Location: The SAA should be at or near the point of generation, typically within a chemical fume hood to manage potential fumes.[11]

  • Secondary Containment: Place the waste container inside a larger, chemically resistant tub or tray to contain any potential leaks.[10][11]

  • Storage Limits: Adhere to institutional and federal limits on the volume of waste and the time it can be stored in an SAA.

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact EHS: When the waste container is nearly full or reaches its storage time limit, contact your institution's EHS office to arrange for a pickup.

  • Professional Disposal: The EHS office will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The recommended disposal method for this type of compound is typically high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing this compound waste in a laboratory setting.

G Workflow for this compound Disposal cluster_0 In the Laboratory cluster_1 Coordination & Disposal A Generation of Waste (e.g., unused chemical, contaminated items) B Characterize as Hazardous Waste A->B C Select & Label Compatible Container B->C D Collect Waste in Sealed Container C->D E Store in Secondary Containment in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F G Contact Institutional EHS for Waste Pickup F->G Yes H EHS Transports to Licensed Disposal Facility G->H I Final Disposal (e.g., Incineration) H->I

Caption: Decision workflow for proper chemical waste disposal.

Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct responses to mitigate risks.

Small Spill Cleanup

For minor spills contained within a fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in the table above.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[12]

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Report the Incident: Inform your lab supervisor and EHS office, even for minor spills.

For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

Personnel Decontamination
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove any contaminated clothing, ensuring it is handled as hazardous waste.[1][13] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Texas Woman's University. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Chloro-4-methylpyridine. PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Chemistry For Everyone. (2025, May 24). How Do You Dispose Of Waste In A Laboratory?. YouTube. Retrieved from [Link]

  • Asif, M. (2015).
  • JoVE. (2017, July 14). Proper Handling and Disposal of Laboratory Waste. Retrieved from [Link]

  • Asif, M. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate. Retrieved from [Link]

  • Rovathin. (n.d.). 4-CHLORO-3-METHYLPYRIDINE HYDROCHLORIDE,19524-08-4. Retrieved from [Link]

  • Stanovnik, B., & Svete, J. (n.d.). Product Class 8: Pyridazines. Science of Synthesis.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. YouTube. Retrieved from [Link]

  • Axonator. (2024, April 29). EPA Hazardous Waste Management. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Chloro-4-methylpyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in the fast-paced world of drug discovery and chemical research, the safe and efficient handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for managing 3-Chloro-4-methylpyridazine hydrochloride in a laboratory setting. As a Senior Application Scientist, my goal is to synthesize technical data with practical, field-tested insights to ensure both your safety and the integrity of your research.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 139641-58-2) was not publicly available at the time of this writing. The following guidance is based on a comprehensive review of SDSs for structurally analogous compounds, including 3,6-dichloro-4-methylpyridazine, 4-chloro-3-methylpyridine hydrochloride, and other chlorinated pyridine and pyridazine derivatives.[1] It is imperative to treat this compound with the caution required for these related compounds, assuming a similar hazard profile until a specific SDS becomes available.

Immediate Hazard Assessment

Based on the analysis of related chemical structures, this compound should be presumed to be:

  • A skin irritant (Category 2) .[1][2]

  • A cause of serious eye irritation or damage (Category 2A/1) .[1][2][3]

  • A respiratory tract irritant (Specific Target Organ Toxicity - Single Exposure, Category 3) .[1][2][3]

  • Harmful if swallowed (Acute Toxicity, Oral) .[2]

These classifications necessitate a stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eyes/Face Hands Body Respiratory
Receiving & Storage Safety glassesNitrile or neoprene glovesLab coatNot generally required
Weighing & Aliquoting (Solid) Chemical splash goggles or face shieldNitrile or neoprene glovesLab coatN95/P1 or higher-rated respirator (if not in a ventilated enclosure)
Solution Preparation & Transfers Chemical splash goggles or face shieldNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Reaction Workup & Product Isolation Chemical splash goggles or face shieldNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Spill Cleanup & Waste Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with appropriate cartridges

Step-by-Step Handling Procedures

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring reproducible results.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] The storage area should be secure and accessible only to authorized personnel.[1]

Weighing and Solution Preparation

This phase presents the highest risk of generating airborne particulates.

  • Engineering Controls: Whenever possible, perform all weighing and solution preparation activities within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4]

  • Personal Protective Equipment: Don appropriate PPE as outlined in the table above.

  • Static Control: Use an anti-static brush or ionizer when handling the solid to prevent dispersal due to static electricity.

  • Aliquotting: Weigh out the desired amount of the compound into a tared container.

  • Dissolution: Add the solvent to the solid slowly and stir to dissolve. Avoid splashing.

Reaction and Work-up
  • Contained System: Conduct all reactions in a closed or contained system (e.g., a round-bottom flask with a condenser) within a chemical fume hood.

  • Temperature Control: If heating is required, use a controlled heating source such as a heating mantle with a temperature controller.

  • Quenching: Be mindful of potentially exothermic reactions, especially when quenching with reactive reagents.

Emergency Procedures: Be Prepared

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water.[3][5] Remove contaminated clothing and wash it before reuse.[6] If irritation persists, seek medical attention.
Inhalation Move the individual to fresh air.[3][5][6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3][6] Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).[7] Place the absorbed material into a sealed, labeled container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan: Environmental Responsibility

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container label should include the chemical name, concentration, and appropriate hazard warnings.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.[1][3][5] Do not pour this chemical down the drain.

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Review_SDS Review SDS of Analogous Compounds Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Receive_Inspect Receive & Inspect Don_PPE->Receive_Inspect Store Store Securely Receive_Inspect->Store Weigh_Aliquot Weigh & Aliquot in Fume Hood Store->Weigh_Aliquot Prepare_Solution Prepare Solution Weigh_Aliquot->Prepare_Solution Spill Spill Weigh_Aliquot->Spill Perform_Reaction Perform Reaction Prepare_Solution->Perform_Reaction Prepare_Solution->Spill Decontaminate Decontaminate Glassware & Surfaces Perform_Reaction->Decontaminate Exposure Personal Exposure Perform_Reaction->Exposure Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose Spill_Cleanup Follow Spill Cleanup Protocol Spill->Spill_Cleanup First_Aid Administer First Aid Exposure->First_Aid Seek_Medical Seek Medical Attention First_Aid->Seek_Medical

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal, including emergency response actions.

References

  • Clarke Mosquito Control. (2021, March 3). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine. Retrieved from [Link]

  • BD Regulatory Documents. (2025, March 14). Safety Data Sheet. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.